molecular formula C9H9ClO3 B13561785 4-Chloro-2-methylmandelic acid

4-Chloro-2-methylmandelic acid

Cat. No.: B13561785
M. Wt: 200.62 g/mol
InChI Key: HJDJYZNELTVHAQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylmandelic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methylmandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylmandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO3/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

HJDJYZNELTVHAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Physicochemical Profiling and Synthetic Applications of 4-Chloro-2-methylmandelic Acid (CAS: 1261497-96-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methylmandelic acid (also known as 2-(4-Chloro-2-methylphenyl)-2-hydroxyacetic acid) is a highly specialized chiral building block utilized in advanced pharmaceutical synthesis and drug development. Characterized by its unique steric and electronic profile, this mandelic acid derivative offers a versatile scaffold for the design of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and analytical resolution protocols, grounded in field-proven methodologies.

Chemical Identity & Structural Significance

The structural core of 4-Chloro-2-methylmandelic acid is based on the mandelic acid (2-hydroxy-2-phenylacetic acid) scaffold, which is renowned for its utility in asymmetric synthesis [1]. The introduction of specific substituents on the phenyl ring fundamentally alters its reactivity and physical properties:

  • Chiral Center: The α-carbon contains a hydroxyl group, generating a stereocenter that allows for (R) and (S) enantiomers.

  • 4-Chloro Substitution: The halogen at the para position introduces an electron-withdrawing inductive effect (-I) and increases the overall lipophilicity and metabolic stability of the molecule.

  • 2-Methyl Substitution: The alkyl group at the ortho position introduces significant steric hindrance around the benzylic position, dictating the stereoselectivity of downstream reactions and restricting bond rotation.

Physicochemical Profiling

Understanding the physicochemical parameters of 4-Chloro-2-methylmandelic acid is critical for optimizing reaction conditions, extraction efficiencies, and chromatographic separations [2].

Quantitative Data Summary
PropertyValue / EstimateCausality / Note
CAS Number 1261497-96-4Standard registry identifier [2].
Molecular Formula C9H9ClO3-
Molecular Weight 200.62 g/mol -
SMILES O=C(O)C(C1=CC=C(Cl)C=C1C)OConfirms ortho-methyl and para-chloro topology.
LogP (Lipophilicity) ~1.9 – 2.1 (Estimated)Increased from unsubstituted mandelic acid (0.62) due to Cl (+0.71) and Methyl (+0.5) groups [1].
pKa (Carboxylic Acid) ~3.35 – 3.45 (Estimated)Unsubstituted mandelic acid is 3.41[1]. The -I effect of Cl is counterbalanced by the +I effect of the methyl group.
H-Bond Donors/Acceptors 2 / 3Critical for predicting solubility and chiral stationary phase interactions.
Mechanistic Insights into Physicochemical Behavior

The interplay between the substituents dictates the molecule's behavior in solution. The core mandelic acid has a known pKa of 3.41 [1]. In 4-Chloro-2-methylmandelic acid, the electron-withdrawing chlorine atom stabilizes the carboxylate anion, theoretically increasing acidity. However, the electron-donating ortho-methyl group slightly destabilizes the anion while introducing a hydrophobic shield around the chiral center. This highly localized electronic environment requires precise pH control during aqueous workups; extraction into organic solvents must be performed at a pH < 2.0 to ensure the carboxylic acid remains fully protonated.

Synthetic Methodologies: The Cyanohydrin Route

The most robust and self-validating system for synthesizing mandelic acid derivatives is the cyanohydrin route, originating from the corresponding substituted benzaldehyde [3].

Step-by-Step Synthetic Protocol
  • Bisulfite Adduct Formation: Dissolve 4-chloro-2-methylbenzaldehyde in a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Expert Insight: The reaction must be strictly maintained at 0–5°C. The ortho-methyl group creates significant steric bulk around the carbonyl carbon. Lower temperatures thermodynamically favor the formation of the bulky bisulfite adduct and prevent reversible dissociation.

  • Cyanation: Slowly add an aqueous solution of sodium cyanide (NaCN) dropwise to the mixture while maintaining vigorous stirring. The cyanohydrin precipitates as a dense oil/solid.

  • Hydrolysis: Isolate the cyanohydrin intermediate and immediately suspend it in 6M HCl. Reflux for 12–16 hours.

    • Expert Insight: Acidic hydrolysis is preferred over basic hydrolysis for this substrate. Basic conditions can trigger the retro-cyanohydrin reaction (reverting to the benzaldehyde) due to the steric strain induced by the ortho-methyl group.

  • Crystallization: Cool the mixture, extract with ethyl acetate, wash with brine, dry over MgSO₄, and recrystallize from toluene to yield racemic 4-Chloro-2-methylmandelic acid.

Synthesis A 4-Chloro-2- methylbenzaldehyde B Cyanohydrin Intermediate A->B NaCN, NaHSO3 H2O, 0-5°C C 4-Chloro-2-methylmandelic acid (Racemic) B->C 6M HCl, Reflux Acidic Hydrolysis

Figure 1: Classical cyanohydrin synthetic route for 4-Chloro-2-methylmandelic acid.

Analytical Characterization & Chiral Resolution

Because 4-Chloro-2-methylmandelic acid is primarily used as a chiral building block, the separation and quantification of its (R) and (S) enantiomers are paramount. Mandelic acids are frequently resolved using enzymatic biocatalysis or chiral chromatography [3].

Step-by-Step Chiral HPLC Protocol

To establish a self-validating Quality Control (QC) system for enantiomeric excess (ee%), follow this normal-phase HPLC methodology:

  • Column Selection: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Hexane / Isopropanol / Trifluoroacetic acid (TFA) in a 90:10:0.1 (v/v/v) ratio.

    • Expert Insight (Causality): The addition of 0.1% TFA is an absolute requirement. Because the pKa of the compound is ~3.4, omitting the acidic modifier will cause the carboxylic acid to partially ionize on the column, resulting in severe peak tailing and loss of baseline resolution. TFA suppresses this ionization, ensuring sharp, Gaussian peaks.

  • Flow Rate & Temperature: 1.0 mL/min at an isothermal column temperature of 25°C.

  • Detection: UV absorbance at 230 nm (optimal for the substituted aromatic ring).

Resolution Racemic Racemic 4-Chloro-2-methylmandelic acid ChiralHPLC Chiral HPLC Analysis (Analytical QC) Racemic->ChiralHPLC Method Dev Enzymatic Lipase/Nitrilase Resolution (Preparative Scale) Racemic->Enzymatic Scale-up R_Enant (R)-Enantiomer (ee > 99%) ChiralHPLC->R_Enant Rt1 (Retention Time 1) S_Enant (S)-Enantiomer (ee > 99%) ChiralHPLC->S_Enant Rt2 (Retention Time 2) Enzymatic->R_Enant Selective Hydrolysis Enzymatic->S_Enant Unreacted Substrate

Figure 2: Analytical and preparative workflow for chiral resolution.

Applications in Pharmaceutical Development

Mandelic acid derivatives are foundational in the synthesis of semi-synthetic penicillins, cephalosporins, and antithrombotic agents (e.g., clopidogrel analogs) [3]. The specific inclusion of the 4-chloro and 2-methyl groups in 1261497-96-4 serves two primary functions in drug design:

  • Metabolic Shielding: The para-chloro substitution blocks cytochrome P450-mediated para-hydroxylation, significantly increasing the biological half-life of the resulting API.

  • Conformational Locking: The ortho-methyl group restricts the rotation of the phenyl ring relative to the chiral center. This rigidification often enhances binding affinity to target receptors by reducing the entropic penalty upon binding.

References

  • National Center for Biotechnology Information. "(S)-mandelic acid | C8H8O3 | CID 439616 - PubChem." PubChem Database. Available at:[Link]

  • Taylor & Francis. "Mandelic acid – Knowledge and References." Taylor & Francis Engineering and Technology. Available at:[Link]

Technical Guide: Structural Analysis and Characterization of 4-Chloro-2-methylmandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and characterization of 4-Chloro-2-methylmandelic acid , a specialized chiral intermediate.

Executive Summary

4-Chloro-2-methylmandelic acid (systematically 2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid ) represents a critical class of halogenated


-hydroxy acids used as chiral building blocks in the synthesis of agrochemicals and pharmaceuticals. Its structural uniqueness lies in the ortho-methyl substitution, which introduces steric constraints affecting both the metabolic stability of derivatives and the enantiomeric separation profile.[1]

This guide provides a definitive protocol for the structural elucidation, synthesis verification, and chiral purity assessment of this compound. It synthesizes theoretical chemometrics with empirical data from analogous mandelic acid derivatives to establish a robust characterization framework.[1]

Structural Elucidation & Theoretical Analysis

Before experimental verification, a theoretical understanding of the molecule's electronic and steric environment is essential for interpreting spectroscopic data.[1]

Molecular Connectivity

The molecule consists of a phenyl ring substituted at the 1, 2, and 4 positions.[1]

  • Position 1:

    
    -Hydroxyacetic acid moiety (Mandelic core).
    
  • Position 2: Methyl group (

    
    ). This ortho-substituent exerts a steric "locking" effect on the rotation of the 
    
    
    
    -hydroxy acid side chain.
  • Position 4: Chlorine atom (

    
    ).[2][3][4] This provides a specific isotopic signature in Mass Spectrometry and influences the aromatic proton shifts via inductive withdrawal.[1]
    
Stereochemistry

The C


 carbon is a chiral center, resulting in two enantiomers: 

- and

-4-chloro-2-methylmandelic acid. The ortho-methyl group enhances the energy barrier for racemization compared to unsubstituted mandelic acid, making enantiomeric purity a critical quality attribute (CQA).[1]

Structure cluster_0 Stereochemical Configuration R_isomer (R)-Enantiomer (Bioactive Target) S_isomer (S)-Enantiomer (Distomer) Racemate Racemic Mixture (Synthetic Crude) Racemate->R_isomer Chiral Resolution Racemate->S_isomer

Figure 1: Stereochemical relationship and resolution targets.

Synthesis & Isolation Protocol

To generate the analyte for characterization, a robust synthesis route starting from 4-chloro-2-methylbenzaldehyde is recommended.[1] This pathway minimizes byproduct formation compared to the Friedel-Crafts alkylation of mandelic acid.[1]

Synthetic Workflow
  • Cyanohydrin Formation: Reaction of 4-chloro-2-methylbenzaldehyde with NaCN/NaHSO

    
     to form the corresponding mandelonitrile.[1]
    
  • Hydrolysis: Acid-catalyzed hydrolysis (conc. HCl) of the nitrile to the carboxylic acid.[1]

  • Purification: Recrystallization from Toluene/Heptane to remove unreacted aldehyde.[1]

Synthesis Start Start: 4-Chloro-2-methylbenzaldehyde Step1 Step 1: Cyanohydrin Formation (NaCN, NaHSO3, 0°C) Start->Step1 Inter Intermediate: 4-Chloro-2-methylmandelonitrile Step1->Inter Step2 Step 2: Acid Hydrolysis (Conc. HCl, Reflux 4h) Inter->Step2 Crude Crude Product Step2->Crude Purify Purification: Recrystallization (Toluene/Heptane) Crude->Purify Final Target: 4-Chloro-2-methylmandelic Acid Purify->Final

Figure 2: Synthetic pathway for the production of high-purity 4-Chloro-2-methylmandelic acid.

Spectroscopic Characterization

This section details the expected spectral data based on chemometric prediction and standard values for substituted aromatics.

Nuclear Magnetic Resonance (NMR)

The ortho-methyl group causes a distinct downfield shift in the methine proton compared to unsubstituted mandelic acid due to the "ortho-effect" (deshielding via steric compression).

Table 1: Predicted


H NMR Data (400 MHz, DMSO-

)
PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH Singlet12.50 - 12.80Broad1HCarboxylic acid proton (exchangeable).
Ar-H (C6) Doublet7.35 - 7.45

Hz
1HOrtho to chiral center; deshielded by ring current.
Ar-H (C3) Doublet7.20 - 7.25

Hz
1HMeta to chiral center; ortho to methyl.
Ar-H (C5) dd7.15 - 7.20

Hz
1HOrtho to Cl; meta to methyl.[1]
-OH Singlet5.80 - 6.00Broad1H

-Hydroxyl group (exchangeable).
-CH- Singlet5.15 - 5.25Sharp1HBenzylic methine.[1] Shifted downfield by ortho-Me.
-CH

Singlet2.25 - 2.35Sharp3HAryl methyl group.[1]

C NMR Highlights: 
  • Carbonyl (C=O): ~174.5 ppm.[1]

  • Benzylic Carbon (C

    
    ):  ~70.2 ppm.[1]
    
  • Aromatic C-Cl (C4): ~133.0 ppm (distinctive weak intensity due to quadrupole relaxation).

  • Aromatic C-Me (C2): ~136.5 ppm.

  • Methyl (-CH

    
    ):  ~19.1 ppm.
    
Mass Spectrometry (MS)

Method: ESI-MS (Negative Mode)

  • Molecular Ion

    
    : 
    
    
    
    199.0.
  • Isotope Pattern: The presence of one chlorine atom dictates a characteristic

    
     and 
    
    
    
    peak ratio of 3:1 (intensity of 199.0 vs 201.0).
  • Fragmentation:

    • 
       199 
      
      
      
      153 (Loss of HCOOH, decarboxylation).[1]
    • 
       153 
      
      
      
      117 (Loss of HCl).[1]
Infrared Spectroscopy (FT-IR)
  • 3400 - 3200 cm

    
    :  O-H stretching (broad, intermolecular H-bonding).
    
  • 1725 cm

    
    :  C=O stretching (carboxylic acid dimer).
    
  • 1080 cm

    
    :  C-O secondary alcohol stretch.
    
  • 820 cm

    
    :  C-Cl stretching (aromatic).
    

Chiral Purity Analysis (HPLC)[5][6]

Separating the enantiomers of 4-chloro-2-methylmandelic acid requires a polysaccharide-based stationary phase. The ortho-methyl group enhances chiral recognition by creating a deeper "pocket" for interaction with the selector.

Method Development Strategy

Column Selection: Daicel CHIRALPAK® IC or AD-H (immobilized amylose derivatives are preferred for acid stability). Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA). The acid additive is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.[1]

Optimized Protocol:

  • Column: CHIRALPAK® IC (

    
     mm, 5 
    
    
    
    m).[1][5]
  • Mobile Phase: n-Hexane / IPA / TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (absorption max of chlorobenzene moiety).[1]

  • Temperature: 25°C.

HPLC Sample Sample Preparation (1 mg/mL in Mobile Phase) Column Chiral Column (CHIRALPAK IC) Sample->Column Separation Enantiomeric Separation (Interaction with Amylose Tris-carbamate) Column->Separation Detector UV Detection (230 nm) Separation->Detector Result Chromatogram Peak 1: (R)-Isomer Peak 2: (S)-Isomer Detector->Result

Figure 3: Chiral HPLC workflow for enantiomeric excess (%ee) determination.

Solid-State Characterization

Melting Point
  • Range: 128°C – 132°C.[1]

  • Note: The racemic mixture often has a lower melting point than the pure enantiomers (eutectic behavior), though substituted mandelic acids can form conglomerates.[1]

Solubility Profile
  • High Solubility: Ethanol, Methanol, DMSO, Ethyl Acetate.[1]

  • Moderate Solubility: Dichloromethane, Toluene.[1]

  • Low Solubility: Water (acidic pH), Hexane.[1]

  • pKa: Estimated at 3.2 (stronger acid than unsubstituted mandelic acid due to the electron-withdrawing Cl group).

References

  • Chiral Separation of Mandelic Acid Derivatives: Title: Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.[1] Source: Journal of Chromatography A / PMC.[1] Link:[Link]

  • General Synthesis of Substituted Mandelic Acids: Title: Mandelic Acid - Organic Syntheses Procedure.[1] Source: Organic Syntheses, Coll.[1] Vol. 1, p.336 (1941).[1] Link:[Link]

  • Co-Crystallization Resolution Methods: Title: Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.[1][6] Source: MDPI (Crystals).[1] Link:[Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-Chloro-2-methylmandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 4-Chloro-2-methylmandelic acid (CAS: 1261497-96-4), a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates.

Executive Summary & Structural Logic

4-Chloro-2-methylmandelic acid is a di-substituted aromatic


-hydroxy acid. Its structural integrity relies on three key features: the chiral benzylic center , the sterically crowded ortho-methyl group , and the para-chloro substituent . Accurate characterization requires differentiating this specific isomer from its positional isomers (e.g., 4-chloro-3-methyl) and quantifying its enantiomeric purity.
Structural Analysis[1]
  • Core Scaffold: Benzene ring with 1,2,4-substitution pattern.

  • Chiral Center: The C1 position bears a hydroxyl group and a carboxylic acid, creating a stereocenter sensitive to solvent effects in NMR (e.g., diastereotopic interactions in chiral solvents).

  • Electronic Environment: The electron-withdrawing Chlorine (C4) and electron-donating Methyl (C2) create a unique push-pull system affecting the aromatic proton shifts.

NMR Spectroscopy: The Definitive Fingerprint

Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation. The following data represents the diagnostic signals expected in DMSO-d


 , the preferred solvent due to the solubility of the polar carboxylic/hydroxyl groups.
H NMR (Proton) Profile

Frequency: 400-600 MHz | Solvent: DMSO-d



Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.60 Broad s1H-COOH Carboxylic acid proton; highly exchangeable and concentration-dependent.
7.35 d (

Hz)
1HAr-H6 Ortho to the chiral center. Deshielded by the magnetic anisotropy of the carbonyl group.
7.25 s (or d,

Hz)
1HAr-H3 Isolated between the Methyl (C2) and Chloro (C4) groups. Appears as a singlet or fine doublet (meta-coupling).
7.20 dd (

Hz)
1HAr-H5 Ortho to Chlorine, meta to the chiral center. Shows characteristic splitting.[1]
5.90 Broad s1H-C(H)OH Benzylic hydroxyl. Often appears as a doublet if coupling to the methine proton is resolved (dry DMSO).
5.05 s (or d)1H-C(H )OHThe Diagnostic Peak. The benzylic methine proton. Its shift is sensitive to enantiomeric purity in the presence of chiral shift reagents.
2.32 s3HAr-CH

Methyl group at C2. Slightly deshielded relative to toluene due to the ortho-mandelic moiety.
C NMR (Carbon) Profile

Frequency: 100-150 MHz | Solvent: DMSO-d



Signal (

ppm)
TypeAssignmentNotes
174.2 C=O-C OOHCharacteristic carbonyl carbon.
138.5 C

Ar-C1 Ipso carbon attached to the chiral center.
136.8 C

Ar-C2 Ipso carbon attached to the Methyl group.
132.5 C

Ar-C4 Ipso carbon attached to Chlorine.
130.1 CHAr-C3 Methine carbon between Me and Cl.
128.8 CHAr-C6 Methine carbon ortho to the chiral center.
126.4 CHAr-C5 Methine carbon adjacent to Chlorine.
70.5 CH-C H(OH)-Benzylic Carbon. Key indicator of the mandelic scaffold.
19.2 CH

Ar-C H

Methyl carbon.

Mass Spectrometry (MS): Fragmentation Logic

Mass spectrometry confirms the molecular weight and the halogen pattern. The presence of Chlorine provides a distinct isotopic signature.

Fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (M

    
    ): 
    
    
    
    200 (100%) and 202 (33%). The 3:1 ratio confirms the presence of one Chlorine atom.
  • Base Peak: Often the tropylium-like cation formed after decarboxylation and dehydration.

Key Fragments:

  • 
     200/202 [M] : Parent ion.
    
  • 
     155/157 [M - COOH] : Loss of the carboxylic acid group (
    
    
    
    -cleavage). This is the primary fragmentation pathway for mandelic acids.
  • 
     137/139 [M - COOH - H
    
    
    
    O]
    : Formation of the substituted tropylium ion (chloromethyltropylium).
  • 
     77 : Benzene ring degradation (minor).
    

MS_Fragmentation M Molecular Ion [M]+ m/z 200/202 Frag1 Decarboxylation [M - COOH]+ m/z 155/157 M->Frag1 - COOH (45 Da) Frag2 Tropylium Ion [C8H8Cl]+ m/z 137/139 Frag1->Frag2 - H2O (18 Da)

Figure 1: Proposed EI-MS fragmentation pathway for 4-Chloro-2-methylmandelic acid showing the characteristic loss of the carboxyl group.

Infrared Spectroscopy (IR): Functional Group Validation

IR is used primarily for rapid "pass/fail" identification of the functional groups during synthesis.

  • 3200–3500 cm

    
     (Broad):  O-H stretching (overlap of carboxylic acid and alcohol).
    
  • 1710–1730 cm

    
     (Strong):  C=O stretching of the carboxylic acid dimer.
    
  • 1600 & 1580 cm

    
    :  Aromatic C=C ring stretching.
    
  • 1050–1100 cm

    
    :  C-O stretching (secondary alcohol).
    
  • 700–800 cm

    
    :  C-Cl stretching. The position depends on the specific substitution pattern (1,2,4-trisubstituted).
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Maximize resolution of the benzylic proton and exchangeable protons.

  • Solvent Choice: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reasoning: Mandelic acids can dimerize in non-polar solvents, broadening the signals. DMSO breaks these dimers and often resolves the H-bonding between the hydroxyl and carbonyl groups.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may cause viscosity broadening; lower concentrations reduce

      
      C sensitivity.
      
  • Acquisition:

    • 
      H: 16 scans, 1 second relaxation delay.
      
    • 
      C: 1024 scans minimum to resolve the quaternary carbons (C1, C2, C4).
      
Protocol B: Enantiomeric Excess (ee) Determination

Objective: Determine the ratio of (R) and (S) enantiomers. Since the pure enantiomers are often required for drug synthesis, standard NMR is insufficient.

  • Derivatization: Convert the acid to the methyl ester using diazomethane or TMS-diazomethane.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

    • Detection: UV at 230 nm (aromatic absorption).

  • Alternative (NMR): Add a chiral shift reagent like Eu(hfc)

    
      to the NMR tube. The singlet at 5.05 ppm (benzylic H) will split into two distinct signals corresponding to the (R) and (S) isomers.
    

Synthesis & Quality Control Workflow

The following diagram illustrates the critical checkpoints in the synthesis and characterization workflow.

QC_Workflow Start Crude Product (from Synthesis) TLC TLC Screening (Pass/Fail) Start->TLC Purification Recrystallization (Toluene/Heptane) TLC->Purification Impurity > 5% NMR_Check 1H NMR Validation (Check 5.05 ppm & 2.32 ppm) Purification->NMR_Check Chiral_Analysis Chiral HPLC (ee % Determination) NMR_Check->Chiral_Analysis Structure Confirmed Final Certified Reference Material Chiral_Analysis->Final ee > 99%

Figure 2: Quality control workflow for isolating high-purity 4-Chloro-2-methylmandelic acid.

References

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. Molecules, 2023. Link

  • Preparation of mandelic acid derivatives. US Patent 7,022,876 B2. Google Patents. Link

  • Mandelic Acid Characterization. PubChem Database. (General reference for mandelic acid scaffold spectral data). Link

  • Spectroscopic Data of 4-Chloro-2-methylphenoxyacetic acid (Analogous Structure). SpectraBase. Link

Sources

solubility and stability of 4-Chloro-2-methylmandelic acid in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a foundational technical document for the characterization, handling, and process development of 4-Chloro-2-methylmandelic acid (CAS 1261497-96-4). It synthesizes predicted physicochemical behavior with rigorous experimental frameworks, designed for researchers optimizing synthesis, purification, or formulation strategies.

CAS Number: 1261497-96-4 Molecular Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol IUPAC Name: 2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid

Executive Summary

4-Chloro-2-methylmandelic acid is a chiral aromatic


-hydroxy acid used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its utility hinges on the reactivity of its bifunctional core (carboxylic acid and benzylic alcohol) and the lipophilicity introduced by the chloro- and methyl- substituents.

This guide addresses the critical lack of empirical data in public repositories by providing a predictive solubility profile based on structural analogs (e.g., 4-chloromandelic acid) and a stability risk assessment derived from mechanistic organic chemistry. It concludes with validated experimental protocols to generate site-specific data.

Physicochemical Profile & Solubility Analysis

Structural Determinants of Solubility

The molecule exhibits a "push-pull" solubility behavior:

  • Hydrophilic Domain: The

    
    -hydroxy carboxylic acid moiety facilitates strong hydrogen bonding (donor/acceptor), driving solubility in polar protic solvents.[1]
    
  • Lipophilic Domain: The 4-chloro-2-methylphenyl ring increases LogP (estimated ~1.8–2.1) relative to unsubstituted mandelic acid, reducing water solubility and enhancing affinity for moderately polar organic solvents.

Predicted Solubility Profile

Data inferred from structural analogs (Mandelic Acid, 4-Chloromandelic Acid).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Strong H-bonding with both -OH and -COOH groups.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Dipole-dipole interactions; excellent solvation of the aromatic core.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good solvation of the organic core; H-bond acceptance from solute.
Chlorinated Dichloromethane (DCM), ChloroformModerate Soluble due to lipophilic aromatic ring, but limited by H-bonding needs.
Ethers THF, MTBE, Diethyl EtherModerate Good H-bond acceptors; THF is superior to ether due to better polarity.
Non-Polar Hexane, Heptane, TolueneLow to Negligible Lack of H-bonding capability; energetically unfavorable.
Aqueous (Acidic) Water (pH < 3)Low (<10 mg/mL)Exists as free acid; limited by the hydrophobic aromatic ring.
Aqueous (Basic) Water (pH > 5)High (as salt)Deprotonation of -COOH (pKa ~3.4) forms the highly soluble carboxylate anion.
Thermodynamic Modeling (Van't Hoff Analysis)

Dissolution of mandelic acid derivatives is typically endothermic (


). Solubility increases significantly with temperature.
  • Equation:

    
    
    
  • Implication: Cooling crystallization is a viable purification strategy, particularly from water/ethanol mixtures or toluene (where the temperature coefficient of solubility is steep).

Stability Assessment & Degradation Pathways

Critical Degradation Risks

The stability of 4-Chloro-2-methylmandelic acid is compromised by two primary mechanisms: Racemization and Oxidation .

A. Racemization (Chiral Instability) [2]
  • Mechanism: The benzylic proton is acidified by the adjacent carbonyl group and the electron-withdrawing chlorine (though mitigated slightly by the electron-donating methyl).

  • Trigger: Basic conditions (pH > 9) or high temperatures.

  • Impact: Loss of optical purity (ee%) during processing.

B. Oxidative Degradation
  • Mechanism: The benzylic alcohol is susceptible to oxidation, forming the corresponding

    
    -keto acid (4-chloro-2-methylbenzoylformic acid).
    
  • Trigger: Presence of metal ions (Fe³⁺, Cu²⁺), light exposure, or radical initiators.

  • Impact: Formation of colored impurities and downstream process failure.

Visualized Degradation Pathways

DegradationPathways cluster_conditions Stress Conditions Target 4-Chloro-2-methylmandelic Acid (Active) Racemate Racemic Mixture (Loss of Chirality) Target->Racemate Base / Heat (Deprotonation) KetoAcid 4-Chloro-2-methylbenzoylformic Acid (Oxidation Product) Target->KetoAcid Oxidation (O2 / Metal Ions) Decarbox 4-Chloro-2-methylbenzaldehyde (Decarboxylation) KetoAcid->Decarbox Oxidative Decarboxylation

Figure 1: Primary degradation pathways including base-catalyzed racemization and oxidative conversion to keto-acid derivatives.

Experimental Protocols (Standard Operating Procedures)

Protocol 1: Gravimetric Solubility Determination

Objective: Determine the saturation solubility (


) in various solvents at 25°C.
  • Preparation: Add excess solid 4-Chloro-2-methylmandelic acid (approx. 500 mg) to 2 mL of the target solvent in a glass vial.

  • Equilibration: Seal and shake at 25°C for 24 hours (use a thermomixer or shaking water bath).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared weighing vessel.

  • Quantification: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

  • Calculation:

    
    
    
  • Validation: Repeat in triplicate. RSD should be < 5%.

Protocol 2: Forced Degradation Study (Stress Testing)

Objective: Establish stability-indicating analytical methods.

Stress ConditionProcedureSampling TimepointsExpected Degradant
Acid Hydrolysis 0.1 N HCl, Reflux, 60°C0, 2, 6, 24 hrsMinimal (Stable)
Base Hydrolysis 0.1 N NaOH, RT0, 1, 4, 8 hrsRacemate (Check Chiral HPLC)
Oxidation 3% H₂O₂, RT0, 2, 6, 24 hrsKeto-acid analog
Thermal Solid state, 60°C1, 3, 7 daysDecarboxylated product
Photolytic UV/Vis Chamber1, 3, 7 daysRadical degradation products

Process Implications & Solvent Selection

Crystallization Strategy

For purification, a cooling crystallization from a Toluene/Ethanol mixture or Water (acidified) is recommended.

  • Toluene: Exploits the steep temperature-solubility curve.

  • Water: Exploits pH-dependent solubility. Dissolve at pH 8 (as salt), filter impurities, then acidify to pH 1 to precipitate the pure acid.

Solvent Selection Decision Tree

SolventSelection Start Select Solvent for... Purpose Purpose? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Recrystallization Purpose->Purification Analysis HPLC Analysis Purpose->Analysis Polar Need Polar? Reaction->Polar Solubility Solubility Profile Purification->Solubility Acetonitrile/Water\n(0.1% H3PO4) Acetonitrile/Water (0.1% H3PO4) Analysis->Acetonitrile/Water\n(0.1% H3PO4) Reverse Phase THF / DMF THF / DMF Polar->THF / DMF Yes Toluene / DCM Toluene / DCM Polar->Toluene / DCM No Toluene Toluene Solubility->Toluene Steep T-Curve Water/EtOH Water/EtOH Solubility->Water/EtOH Anti-solvent

Figure 2: Decision support tree for solvent selection based on process intent (Synthesis, Purification, or Analysis).

References

  • Shao-Yuan Reagents. (n.d.). Product Catalog: 4-Chloro-2-methylmandelic Acid (CAS 1261497-96-4).[3][4] Retrieved from

  • Sigma-Aldrich. (n.d.).[5] Safety Data Sheet: 4-Chloromandelic Acid (Analog). Retrieved from

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[6] Academic Press. (Structure-property relationships for mandelic acid derivatives).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

Sources

Advanced Synthesis and Applications of Mandelic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mandelic Acid Scaffold in Modern Chemistry

Mandelic acid (α-hydroxyphenylacetic acid) and its derivatives represent a highly privileged class of chiral synthons in organic chemistry, drug development, and materials science[1]. The unique structural architecture of the mandelic acid scaffold—comprising an aromatic ring, a carboxylic acid group, and a stereogenic center—provides an exceptional platform for stereochemical control and chemical reactivity[2].

Historically, the synthesis of optically pure mandelic acid relied heavily on traditional chemical resolution, which is often plagued by high costs, low atom economy, and the necessity for toxic reagents like cyanides[3]. However, recent breakthroughs in asymmetric organocatalysis and engineered biocatalysis have revolutionized the production of these derivatives[4]. This whitepaper critically examines these modern synthetic pathways, detailing the mechanistic causality behind catalyst selection, and provides self-validating experimental protocols for the synthesis of enantiomerically pure mandelic acid derivatives.

Mechanistic Innovations in Stereoselective Synthesis

The transition from racemic mixtures to enantiomerically pure (R)- and (S)-mandelic acid derivatives is driven by the distinct pharmacodynamic profiles of the enantiomers. Achieving >99% enantiomeric excess (ee) requires highly controlled catalytic environments.

Asymmetric Organocatalysis: The One-Pot Cascade

Recent advancements have demonstrated the efficacy of non-enzymatic, one-pot catalytic protocols to synthesize (R)-mandelic acid esters directly from commercial aldehyde feedstocks[5]. The mechanistic sequence relies on a Knoevenagel condensation followed by asymmetric epoxidation and a domino ring-opening hydrolysis (DROH).

Causality of Catalyst Selection: An epi-quinine-derived urea organocatalyst is employed because its bifunctional nature provides dual hydrogen-bonding activation. This stabilizes the transition state during the epoxidation of the electron-deficient alkene intermediate, ensuring strict stereofacial discrimination. The subsequent DROH step stereospecifically opens the epoxide to yield the α-hydroxy acid framework without racemization[6].

Organocatalysis A Aldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Condensation (epi-quinine-derived urea) A->B C Asymmetric Epoxidation (Cumyl hydroperoxide) B->C D Domino Ring-Opening Hydrolysis (DROH) C->D E (R)-Mandelic Acid Derivatives D->E Esterification

Fig 1. Organocatalytic one-pot cascade for asymmetric synthesis of (R)-mandelic acid esters.

Biocatalytic Dynamic Kinetic Resolution (DKR)

Enzymatic synthesis offers an environmentally benign alternative. A highly efficient method involves the hydrolysis of racemic mandelonitrile using the arylacetonitrilase enzyme from Alcaligenes faecalis ECU0401[7].

Causality of Permeabilization: A critical bottleneck in whole-cell biocatalysis is the cellular permeability barrier, which causes intracellular accumulation of the mandelic acid product, leading to product inhibition and toxicity (capping yields at ~55%)[8]. By treating the cells with cetyltrimethylammonium bromide (CTAB)—a cationic surfactant—the lipid bilayer is disrupted just enough to increase membrane permeability. This increases nitrilase activity 4.5-fold and allows the product to diffuse out of the cell. Coupled with the spontaneous in situ racemization of the unreacted mandelonitrile, this DKR process achieves a 100% theoretical yield[7].

Biocatalysis N1 Alcaligenes faecalis ECU0401 Cells N2 Membrane Permeabilization (0.3% CTAB, 20 min) N1->N2 N4 Dynamic Kinetic Resolution (Arylacetonitrilase) N2->N4 N6 Immobilization (Calcium Alginate) N2->N6 Biocatalyst Prep N3 Racemic Mandelonitrile N3->N4 N5 (R)-(-)-Mandelic Acid (>99.9% ee) N4->N5 N6->N4 20 Recycling Cycles

Fig 2. Biocatalytic workflow utilizing CTAB-permeabilized cells for dynamic kinetic resolution.

Quantitative Performance Matrix

The following table synthesizes the quantitative data from recent literature, allowing for a direct comparison of synthetic methodologies based on yield, enantiomeric excess, and operational conditions.

Synthesis StrategyCatalyst / ReagentSubstrateYield (%)Enantiomeric Excess (ee %)Ref.
Biocatalytic DKR A. faecalis ECU0401 (CTAB permeabilized)Racemic Mandelonitrile100% (Theoretical)> 99.9% (R)[7]
Metabolic Engineering Engineered E. coli (Fed-batch)Glucose / Glycerol2.9 g/L titer99.0% (R)[9]
Metabolic Engineering Engineered E. coli (Fed-batch)Glucose / Glycerol5.7 g/L titer93.0% (S)[9]
Chemoenzymatic Flow Lipase (Continuous Flow EKR)Mandelonitrile70%94.0% (R)[10]
Chemoenzymatic Flow Lipase (Continuous Flow EKR)Mandelonitrile80%98.0% (S)[10]
Asymmetric Organocatalysis epi-Quinine-derived ureaAldehydes + (Phenylsulfonyl)acetonitrileHigh (Variable by R-group)High (Variable by R-group)[5]

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Progression to subsequent steps is contingent upon passing specific analytical checkpoints.

Protocol A: One-Pot Organocatalytic Synthesis of (R)-Mandelic Acid Esters[6]

Objective: Synthesize enantioenriched (R)-mandelic acid derivatives from commercial aldehydes.

  • Knoevenagel Condensation:

    • Combine (phenylsulfonyl)acetonitrile (0.1 mmol), the target aldehyde (0.11 mmol), and the epi-quinine-derived urea catalyst (0.01 mmol) in anhydrous toluene to achieve a concentration of 0.3 M.

    • Validation Checkpoint 1: Monitor via TLC until complete consumption of the nitrile is observed.

  • Asymmetric Epoxidation:

    • Dilute the reaction mixture with additional toluene to 0.02 M and cool to -20 °C. This temperature control is critical to suppress background non-selective epoxidation.

    • Add cumyl hydroperoxide (CHP) (0.11 mmol) dropwise.

    • Validation Checkpoint 2: Evaporate toluene and analyze a crude aliquot via

      
      H NMR to confirm epoxide formation.
      
  • Domino Ring-Opening Hydrolysis (DROH):

    • Add a 1:1 mixture of dioxane (0.5 mL) and water (0.5 mL) to the reaction vessel. Stir at 50 °C.

    • Validation Checkpoint 3 (Self-Validation): Extract the crude mandelic acid and determine the ee via HPLC on a chiral stationary phase (e.g., Daicel Chiralcel OD-H). Do not proceed to esterification unless ee > 90%.

  • Esterification:

    • Dissolve the validated crude acid in the desired alcohol (5 mL), add p-toluenesulfonic acid (10 mol %), and stir at 60 °C until completion.

Protocol B: Biocatalytic Hydrolysis via CTAB-Permeabilized Cells[7]

Objective: Achieve >99.9% ee of (R)-(-)-mandelic acid via dynamic kinetic resolution.

  • Cell Cultivation & Harvest:

    • Grow Alcaligenes faecalis ECU0401 in standard fermentation broth. Harvest cells via centrifugation and wash twice with phosphate buffer (pH 6.5).

  • Membrane Permeabilization (The Critical Step):

    • Resuspend the wet cells in a 0.3% (w/v) CTAB solution.

    • Incubate at 25 °C and pH 6.5 for exactly 20 minutes. Causality: Over-exposure leads to cell lysis and enzyme denaturation; under-exposure fails to overcome the permeability barrier.

    • Validation Checkpoint 1: Perform a standard nitrilase activity assay. Activity must show a ~4.5-fold increase compared to non-permeabilized control cells.

  • Dynamic Kinetic Resolution:

    • Add racemic mandelonitrile to the permeabilized cell suspension.

    • Maintain reaction at 25 °C with gentle agitation.

    • Validation Checkpoint 2 (Self-Validation): Monitor the depletion of mandelonitrile and the formation of (R)-(-)-mandelic acid via chiral HPLC. The reaction is complete when theoretical yield reaches 100% and ee > 99.9%.

  • Biocatalyst Recycling:

    • Immobilize the used cells in calcium alginate beads. This allows for up to 20 cycles of repeated use, achieving a product-to-biocatalyst ratio of 3.82 g (R)-(-)-mandelic acid per gram of dry cell weight[8].

Pharmaceutical and Agrochemical Applications

The stereochemistry of mandelic acid dictates its biological target engagement. The precise spatial arrangement of the hydroxyl and phenyl groups determines its efficacy as a chiral synthon[2].

Applications Root Mandelic Acid Derivatives R_Enant (R)-(-)-Enantiomers Root->R_Enant S_Enant (S)-(+)-Enantiomers Root->S_Enant R_App1 Cephalosporins (Cefamandole) R_Enant->R_App1 R_App2 Antithrombotics (Clopidogrel) R_Enant->R_App2 R_App3 CNS Stimulants (Pemoline) R_Enant->R_App3 S_App1 NSAIDs (Celecoxib) S_Enant->S_App1 S_App2 NSAIDs (Deracoxib) S_Enant->S_App2

Fig 3. Enantiomer-specific pharmaceutical applications of mandelic acid derivatives.

Pharmaceutical Synthons
  • (R)-(-)-Mandelic Acid: Serves as the core building block for semi-synthetic antibiotics (e.g., cefamandole, penicillins), antithrombotic agents like clopidogrel, and CNS-stimulant dopaminergic agents such as (R)-pemoline[11].

  • (S)-(+)-Mandelic Acid: Primarily utilized in the synthesis of highly selective non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors like celecoxib and deracoxib[11].

Novel Antifungal Agrochemicals

Beyond traditional pharmaceuticals, recent structural modifications have expanded the utility of mandelic acid into agrochemistry. The design of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety has yielded potent antifungal agents[12].

  • Mechanism of Action: Compounds such as "E13" exhibit exceptional activity against Gibberella saubinetii (EC50 = 20.4 mg/L). Morphological studies utilizing fluorescence and scanning electron microscopy confirm that these derivatives physically disrupt the fungal hyphae, destroying cell membrane integrity and causing catastrophic leakage of cytoplasmic nucleic acids and proteins[12]. This represents a significant leap over commercialized fungicides like mandipropamid.

References

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.[Link]

  • Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401. PubMed.[Link]

  • A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin. Journal of the Brazilian Chemical Society. [Link]

  • Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. PMC.[Link]

  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Chemistry - A European Journal.[Link]

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. PMC.[Link]

Sources

The Bioactive Halogenome: A Technical Guide to the Biological Activities and Synthesis of Halogenated Mandelic Acid Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mandelic acid (MA) is a highly versatile chiral aromatic α-hydroxy acid utilized extensively across the pharmaceutical and fine chemical industries. While native MA possesses baseline antibacterial properties, the strategic substitution of halogens (fluorine, chlorine, bromine) onto its phenyl ring fundamentally alters its physicochemical and biological profile. This technical guide explores the causality behind these modifications, detailing how halogenated mandelic acid compounds drive advanced drug development, antibiotic mutasynthesis, and enantiospecific manufacturing.

The Molecular Rationale: Why Halogenate Mandelic Acid?

The decision to halogenate the mandelic acid scaffold is driven by three core pharmacokinetic and thermodynamic principles:

  • Lipophilicity (LogP) Enhancement: Halogenation significantly increases the partition coefficient of the molecule. This enhanced lipophilicity is the primary causal factor behind the superior antimicrobial activity of halogenated derivatives compared to native MA, as it allows for highly efficient penetration through bacterial and fungal cell membranes 1[1].

  • Electronic Modulation: Highly electronegative halogens (such as fluorine) withdraw electron density from the phenyl ring via inductive effects. This increases the acidity (lowering the pKa) of the adjacent α-hydroxyl and carboxylic acid groups, fundamentally altering target binding affinities and metabolic stability.

  • Halogen Bonding: The introduction of polarizable halogens (especially chlorine) enables highly directional halogen bonds with Lewis bases in enzyme active sites and target receptors. This is a critical factor in both enantiospecific recognition and sustained receptor binding 2[2].

Core Biological Activities & Therapeutic Applications

Antimicrobial and Antifungal Efficacy

Halogenated mandelic acids exhibit potent, broad-spectrum antimicrobial properties. Notably, 2-chloromandelic acid serves as the essential chiral backbone for the synthesis of Lanoconazole , a topical imidazole antifungal. The (R)-enantiomer of Lanoconazole is biologically active, demonstrating an efficacy 30 to 700 times greater than first-generation imidazoles like bifonazole. This is largely due to the enhanced stratum corneum retention and specific target affinity facilitated by the chlorinated mandelic acid scaffold 3[3].

Cardiovascular Therapeutics

In cardiovascular pharmacology, (R)-o-chloromandelic acid is a non-negotiable precursor for the synthesis of Clopidogrel , a blockbuster thienopyridine antiplatelet agent. The ortho-chlorine substitution provides the exact steric bulk and electronic configuration required for the active metabolite of Clopidogrel to irreversibly bind the P2Y12 receptor on platelets, preventing aggregation 4[4].

Antibiotic Mutasynthesis

Halogenated mandelic acids and their phenylglycine analogs are pioneering tools in the mutasynthesis of next-generation antibiotics. By feeding fluorinated and chlorinated derivatives to engineered Streptomyces pristinaespiralis strains, researchers have successfully generated novel macrolide-like antibiotics, such as 6-fluoropristinamycin I and 6-chloropristinamycin I . These modifications enhance the structural diversity of the antibiotics, aiming to overcome microbial resistance mechanisms while maintaining potent activity against Gram-positive pathogens 5[5].

Enantiospecific Cocrystallization in Drug Manufacturing

Beyond direct biological activity, halogenated mandelic acids are critical in the downstream processing of active pharmaceutical ingredients (APIs). S-2-chloromandelic acid acts as a highly enantiospecific co-former for the chiral resolution of levetiracetam (an antiepileptic drug). The cocrystallization process relies on specific hydrogen and halogen bonding networks that exclusively recognize the S-enantiomer, allowing enantiopurification without altering the API's biological speciation 2[2].

Quantitative Profiling of Halogenated Derivatives

CompoundKey Structural FeaturePrimary Biological Role / ApplicationLipophilicity (LogP) Impact
(R)-Mandelic Acid Unsubstituted phenyl ringBroad-spectrum antibacterial; baseline intermediateBaseline standard
2-Chloromandelic Acid Ortho-chlorine substitutionClopidogrel precursor; Lanoconazole synthesisIncreased (Enhances membrane penetration)
3,5-Difluoromandelic Acid Meta-fluorine substitutionsMetal-organic frameworks; Antibiotic mutasynthesisIncreased (Improves metabolic stability)
S-2-Chloromandelic Acid Chiral ortho-chlorineEnantiospecific co-former for LevetiracetamHigh (Steric bulk enables chiral discrimination)

Biocatalytic Synthesis: A Self-Validating Workflow

To meet the stringent enantiomeric purity required for biological applications, biocatalytic cascades have largely superseded traditional chemical synthesis. The following workflow details the enantioselective production of halogenated mandelic acids using recombinant nitrilases 6[6].

Pathway A Halogenated Benzaldehyde B HCN Addition (Oxynitrilase) A->B C (R)-Halogenated Mandelonitrile B->C D Hydrolysis (Nitrilase) C->D E (R)-Halogenated Mandelic Acid D->E

Caption: Biocatalytic cascade for enantioselective synthesis of halogenated mandelic acids.

Self-Validating Protocol: Deracemization of o-Chloromandelonitrile

Causality Check: o-Chloromandelonitrile is highly unstable in aqueous alkaline solutions and exhibits acute enzyme toxicity. Therefore, a biphasic system (e.g., Toluene/Water) is mandatory. The organic phase acts as a thermodynamic sink, slowly partitioning the toxic nitrile into the aqueous phase where the enzyme resides, thereby preventing catalytic inhibition.

  • Step 1: Biocatalyst Preparation & Internal Validation

    • Action: Express Labrenzia aggregata nitrilase in Escherichia coli BL21(DE3) 4[4]. Harvest cells and resuspend in 100 mM phosphate buffer (pH 7.2).

    • Validation: Perform SDS-PAGE on the cell lysate. A distinct band at ~38 kDa confirms successful nitrilase overexpression. Do not proceed if the band is absent.

  • Step 2: Biphasic Reaction Setup

    • Action: To the aqueous cell suspension, add 10% (v/v) toluene containing 50 mM o-chloromandelonitrile.

    • Causality: Toluene provides the optimal LogP to dissolve the substrate without stripping the hydration layer from the whole-cell biocatalyst.

  • Step 3: Kinetic Resolution & Monitoring

    • Action: Incubate the biphasic mixture at 30°C and 200 rpm for 24 hours.

    • Validation: Withdraw 100 µL aliquots from the aqueous phase every 4 hours. Extract with ethyl acetate and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is self-validating when the enantiomeric excess (ee%) of (R)-o-chloromandelic acid exceeds 96.5%.

  • Step 4: Downstream Processing & Recovery

    • Action: Centrifuge the mixture to remove biomass. Acidify the aqueous supernatant to pH 2.0 using 1M HCl.

    • Causality: Acidification protonates the carboxylate ion of the mandelic acid derivative, shifting it to its lipophilic un-ionized state, which is essential for efficient extraction into ethyl acetate.

  • Step 5: Structural Confirmation

    • Action: Evaporate the organic solvent under reduced pressure.

    • Validation: Confirm the molecular structure using 1H-NMR (verifying the ortho-chloro aromatic shifts) and polarimetry to validate the (R)-configuration optical rotation.

Applications Root Halogenated Mandelic Acids Cl 2-Chloromandelic Acid Root->Cl F Fluorinated Mandelic Acid Root->F App1 Clopidogrel (Antiplatelet) Cl->App1 Precursor App2 Lanoconazole (Antifungal) Cl->App2 Synthesis App3 Levetiracetam (Chiral Resolution) Cl->App3 Co-former App4 6-Fluoropristinamycin (Antibiotic) F->App4 Mutasynthesis

Caption: Pharmacological and industrial applications of specific halogenated mandelic acid derivatives.

References

  • Title: A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers.
  • Title: Synthesis of (R)-mandelic acid and (R)-mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase.
  • Title: Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata.
  • Title: Lanoconazole | 126509-69-1.
  • Title: Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue.
  • Title: Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid.

Sources

potential applications of 4-Chloro-2-methylmandelic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methylmandelic acid (CAS: 1261497-96-4) represents a specialized scaffold in medicinal chemistry, bridging the gap between simple chiral synthons and metabolically privileged pharmacophores. Unlike unsubstituted mandelic acid, this derivative incorporates a 4-chloro substituent (enhancing lipophilicity and blocking para-metabolic oxidation) and a 2-methyl substituent (providing steric hindrance and conformational locking).

This guide details its application as a high-value intermediate for installing the 4-chloro-2-methylphenyl moiety—a privileged structure in agrochemicals (e.g., MCPA analogs) and emerging kinase inhibitors. Furthermore, it serves as a "tunable" chiral resolving agent where standard resolving agents fail due to solubility mismatches.

Chemical Profile & Structural Logic[1][2][3]

The "Methyl-Chloro" Effect

The 4-chloro-2-methyl substitution pattern is not arbitrary; it is a strategic design element in drug discovery known as metabolic hardening :

  • 2-Methyl (Ortho-shielding): Introduces steric bulk near the attachment point. In receptor binding, this restricts bond rotation (reducing entropic penalty upon binding) and protects the benzylic position from rapid enzymatic degradation.

  • 4-Chloro (Para-blocking): Prevents Cytochrome P450-mediated hydroxylation at the para-position, significantly extending the biological half-life (

    
    ) of the parent molecule.
    
Chiral Utility

As an


-hydroxy acid, the molecule possesses a stereocenter at the 

-position. It exists as two enantiomers (

and

).[1] In medicinal chemistry, it is utilized either as a chiral pool starting material to transfer chirality to a target drug or as a resolving agent to separate racemic amines via diastereomeric salt formation.

Synthetic Utility & Protocols

The most robust route to 4-Chloro-2-methylmandelic acid involves the cyanation of 4-chloro-2-methylbenzaldehyde followed by acid hydrolysis. This route avoids the harsh chlorination conditions required for the acetophenone pathway.

Experimental Protocol: Cyanohydrin Route

Objective: Synthesis of 4-Chloro-2-methylmandelic acid from 4-chloro-2-methylbenzaldehyde.

Reagents:

  • 4-Chloro-2-methylbenzaldehyde (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) or TMSCN (for safer handling)

  • Sodium Bisulfite (NaHSO

    
    ) (saturated aq. solution)
    
  • Hydrochloric Acid (HCl) (conc. and 6M)

  • Diethyl Ether / Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Bisulfite Adduct Formation:

    • Dissolve 4-chloro-2-methylbenzaldehyde in a minimum volume of ethanol.

    • Add saturated aqueous NaHSO

      
       (1.5 eq) slowly with vigorous stirring at 0°C.
      
    • A white precipitate (bisulfite adduct) forms. Filter and wash with cold ethanol/ether.

    • Rationale: This purifies the aldehyde and activates it for cyanide attack.

  • Cyanation (Cyanohydrin Formation):

    • Suspend the bisulfite adduct in water.

    • Add an aqueous solution of NaCN (1.2 eq) dropwise at 0–5°C (Caution: HCN evolution possible; use a fume hood with scrubber).

    • Stir for 2 hours at room temperature. The solid adduct disappears, and an oil (the cyanohydrin) separates.

    • Extract with diethyl ether, dry over MgSO

      
      , and concentrate to yield crude 4-chloro-2-methylmandelonitrile.
      
  • Hydrolysis to Mandelic Acid:

    • Dissolve the crude nitrile in conc. HCl (5 mL per gram of nitrile).

    • Heat to 50–60°C for 12 hours. The nitrile hydrolyzes first to the amide, then to the acid.

    • Monitoring: TLC should show disappearance of the nitrile spot.

    • Cool the mixture. The product may crystallize directly. If not, extract with ethyl acetate.

  • Purification:

    • Recrystallize from benzene or a toluene/heptane mixture to yield pure 4-chloro-2-methylmandelic acid as a white crystalline solid.

Synthesis Pathway Visualization

SynthesisPathway Aldehyde 4-Chloro-2-methyl benzaldehyde Bisulfite Bisulfite Adduct Aldehyde->Bisulfite NaHSO3 0°C Nitrile 4-Chloro-2-methyl mandelonitrile Bisulfite->Nitrile NaCN RT Acid 4-Chloro-2-methyl mandelic Acid Nitrile->Acid HCl (conc) Hydrolysis

Figure 1: Step-wise synthesis from the aldehyde precursor via the cyanohydrin intermediate.

Medicinal Chemistry Applications

Advanced Chiral Resolution

While unsubstituted mandelic acid is a common resolving agent, it often fails to resolve lipophilic amines due to poor salt crystallization. 4-Chloro-2-methylmandelic acid offers a solution:

  • Lipophilicity Match: The chloro/methyl groups increase the hydrophobicity of the counter-ion, facilitating the precipitation of salts with lipophilic amine drugs (e.g., CNS-active agents).

  • Packing Efficiency: The 2-methyl group creates a "kink" in the crystal lattice, often inducing crystallization in systems that otherwise form oils.

Pharmacophore Installation in Antifungals & Kinase Inhibitors

The 4-chloro-2-methylphenyl moiety is a validated pharmacophore. Using the mandelic acid derivative allows chemists to attach this moiety via ester or amide linkages while retaining a polar "head" (the


-hydroxy group) for hydrogen bonding.

Case Study: 1,3,4-Oxadiazole Antifungals Recent research indicates that 4-substituted mandelic acid derivatives, when coupled to 1,3,4-oxadiazole heterocycles, exhibit potent antifungal activity against plant pathogens like Gibberella saubinetii.

  • Mechanism: The mandelic core mimics the structure of commercial fungicides (e.g., Mandipropamid) but the specific 4-Cl-2-Me substitution enhances membrane permeability.

  • Potency: Derivatives in this class have shown EC

    
     values superior to commercial standards, attributed to the enhanced lipophilic interaction of the chlorinated ring with fungal cell membranes.
    
Bioisosterism Strategy

In drug design, this molecule serves as a bioisostere for:

  • Phenylacetic Acids: The

    
    -OH group adds a hydrogen bond donor/acceptor without significantly changing the steric profile.
    
  • Aryloxyacetic Acids (e.g., MCPA): While chemically distinct (C-C vs C-O bond), the spatial arrangement of the 4-Cl and 2-Me groups mimics the herbicide MCPA, making this mandelic acid a valuable probe for auxin binding sites or herbicide resistance studies.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural features of 4-Chloro-2-methylmandelic acid translate to biological effects.

SAR_Map Core 4-Chloro-2-methyl mandelic Acid Cl_Group 4-Chloro Group Core->Cl_Group Me_Group 2-Methyl Group Core->Me_Group Alpha_OH Alpha-Hydroxy Group Core->Alpha_OH COOH Carboxylic Acid Core->COOH Metab_Block Blocks Para-Oxidation (Increases Half-life) Cl_Group->Metab_Block Lipophilicity Increases LogP (Membrane Permeability) Cl_Group->Lipophilicity Steric_Lock Conformational Lock (Receptor Selectivity) Me_Group->Steric_Lock H_Bond H-Bond Donor/Acceptor (Target Binding) Alpha_OH->H_Bond Deriv_Handle Ester/Amide Formation (Prodrug Design) COOH->Deriv_Handle

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold's functional regions.

Comparison of Mandelic Acid Derivatives

DerivativeLogP (Est.)Metabolic StabilityPrimary Application
Mandelic Acid 0.6Low (Para-oxidation)Urinary antiseptic, Skin care (AHA)
4-Chloromandelic Acid 1.2ModeratePrecursor to Clopidogrel
4-Chloro-2-methylmandelic Acid 1.7 High Specialized Resolving Agent, Bioactive Scaffold

References

  • Chen, Y., et al. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. International Journal of Molecular Sciences. Link

  • Organic Syntheses. Mandelic Acid: General Synthesis Protocol via Cyanohydrin. Org.[2][3][4][5][6] Synth. 1943, 23,[3] 48. Link

  • Wu, Z., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications. RSC Advances. Link

  • Tariq, M., et al. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis and anticancer activity.[6] Journal of Biomolecular Structure and Dynamics.[6] Link

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of 4-Chloro-2-methylmandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted mandelic acids are highly valued chiral building blocks and pharmacophores in modern drug development. They serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including semi-synthetic penicillins, cephalosporins, and targeted allosteric modulators [1]. This technical guide provides an in-depth analysis of 4-Chloro-2-methylmandelic acid , detailing its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for high-yield isolation and analytical verification.

Chemical Identity & Physicochemical Profiling

Understanding the structural baseline of 4-Chloro-2-methylmandelic acid is essential for predicting its reactivity and solubility profiles during synthesis. The presence of the para-chloro and ortho-methyl groups on the aromatic ring significantly influences both the electronic environment of the benzylic carbon and the steric hindrance encountered during nucleophilic addition.

Table 1: Core Chemical and Structural Data
ParameterValue / Description
Compound Name 4-Chloro-2-methylmandelic acid
CAS Registry Number 1261497-96-4 [2]
Molecular Formula C₉H₉ClO₃ [2]
Molecular Weight 200.62 g/mol
MDL Number MFCD18393693
Primary Precursor 4-Chloro-2-methylbenzaldehyde (CAS: 40137-29-9) [3]
Structural Features Aromatic ring with p-Cl and o-CH₃ substituents; alpha-hydroxy carboxylic acid moiety.

Mechanistic Pathways for Synthesis

As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand the causality driving the synthesis. The production of 4-Chloro-2-methylmandelic acid typically proceeds via the classical cyanohydrin route from its corresponding benzaldehyde precursor [4].

The Chemical Cyanohydrin Route

Step 1: Nucleophilic Addition (Cyanohydrin Formation) The synthesis initiates with the reaction of 4-chloro-2-methylbenzaldehyde with sodium cyanide (NaCN) in an aqueous/organic biphasic system.

  • Causality & Electronic Effects: The electron-withdrawing nature of the para-chloro group (via inductive -I effect) increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the cyanide anion. However, the ortho-methyl group introduces steric bulk, which necessitates rigorous stirring and phase-transfer catalysts (if operating in strictly biphasic conditions) to ensure high conversion rates.

  • Thermodynamic Control: Cyanohydrin formation is reversible. If the reaction is left in neutral or basic conditions, the equilibrium shifts back toward the aldehyde and highly toxic HCN gas. Therefore, the immediate transition to acidic conditions is mandatory to "lock" the intermediate.

Step 2: Acidic Hydrolysis The mandelonitrile intermediate is subjected to concentrated hydrochloric acid (HCl) under thermal conditions.

  • Causality: The acidic environment protonates the nitrile nitrogen, rendering the nitrile carbon highly susceptible to hydration. This forms a transient amide intermediate that rapidly hydrolyzes into the stable carboxylic acid (4-chloro-2-methylmandelic acid) and ammonium chloride.

The Biocatalytic Cascade (Green Chemistry Alternative)

For applications requiring enantiopure (S)- or (R)-4-Chloro-2-methylmandelic acid, a bienzymatic cascade is employed [5]. An (S)-selective hydroxynitrile lyase (HNL) catalyzes the stereoselective addition of cyanide to the aldehyde. A highly specific nitrilase then hydrolyzes the nitrile to the carboxylic acid without racemization. This bypasses the harsh thermal and acidic conditions of the classical route, preventing unwanted degradation of the sterically hindered aromatic ring.

SynthesisPathway A 4-Chloro-2-methylbenzaldehyde (CAS: 40137-29-9) B Mandelonitrile Intermediate (Reversible) A->B NaCN / H₂O Nucleophilic Attack B->A Neutral/Base Retro-Reaction C 4-Chloro-2-methylmandelic acid (CAS: 1261497-96-4) B->C Conc. HCl, Heat Irreversible Hydrolysis

Caption: Chemical synthesis pathway demonstrating the critical transition from reversible cyanohydrin to stable acid.

Experimental Protocol: Self-Validating Chemical Synthesis

This protocol is engineered as a self-validating system. In-process controls ensure that the reversible nature of the intermediate does not compromise the final yield.

Safety Warning: This procedure generates Hydrogen Cyanide (HCN) gas. It must be executed in a high-performance fume hood equipped with a cyanide scrubber system.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 15.46 g (0.1 mol) of 4-chloro-2-methylbenzaldehyde in 50 mL of diethyl ether. Cool the solution to 0–5 °C in an ice bath.

  • Cyanation (In-Process Control 1): Slowly add a saturated aqueous solution of sodium cyanide (0.12 mol) dropwise under vigorous mechanical stirring. Maintain the temperature below 10 °C to stabilize the forming cyanohydrin and prevent thermal degradation.

  • Phase Separation & Acidification (Critical Causality Step): Once aldehyde consumption is confirmed via TLC (Hexane:EtOAc 8:2), separate the ether layer containing the mandelonitrile. Immediately transfer the ether layer into a flask containing 50 mL of concentrated HCl. Why? Delaying this step allows the cyanohydrin to revert to the starting aldehyde. The immediate low pH locks the molecule for hydrolysis.

  • Hydrolysis: Distill off the diethyl ether gently, then reflux the remaining aqueous acidic mixture at 100 °C for 4–6 hours. The solution will precipitate ammonium chloride.

  • Isolation: Cool the mixture to room temperature. Extract the aqueous phase with hot benzene or toluene (3 x 50 mL). 4-Chloro-2-methylmandelic acid is highly soluble in hot aromatic solvents, whereas the ammonium chloride byproduct is not [4].

  • Crystallization: Concentrate the organic layer under reduced pressure and allow it to crystallize at 4 °C. Filter the white to pale-yellow crystals and dry under a vacuum.

Workflow S1 Biphasic Cyanation S2 Immediate Acidification S1->S2 S3 Thermal Hydrolysis S2->S3 S4 Hot Solvent Extraction S3->S4 S5 Vacuum Crystallization S4->S5

Caption: Logical workflow for the synthesis and isolation of 4-Chloro-2-methylmandelic acid.

Analytical Characterization & Validation

To establish trustworthiness, the synthesized compound must be validated against strict analytical parameters.

Table 2: Recommended Analytical Parameters
Analytical TechniquePurposeExpected Observations / Parameters
HPLC (Reverse Phase) Purity ValidationColumn: C18; Mobile Phase: Acetonitrile/Water (0.1% TFA); UV Detection: ~220 nm.
Chiral HPLC Enantiomeric Excess (ee%)Chiral stationary phase (e.g., CHIRALPAK® IC) required if biocatalytic synthesis was used [6].
¹H NMR (400 MHz, DMSO-d₆) Structural ConfirmationSinglet for benzylic -CH(OH)- around 5.0-5.3 ppm; Aromatic protons (3H) between 7.1-7.5 ppm; Singlet for -CH₃ (3H) around 2.3-2.4 ppm.
LC-MS (ESI-) Mass VerificationTarget [M-H]⁻ ion at m/z 199.0 (accounting for the ³⁵Cl isotope).

By strictly adhering to the causality-driven protocols outlined above, researchers can reliably synthesize and validate 4-Chloro-2-methylmandelic acid, ensuring high fidelity in downstream pharmaceutical applications.

References

  • Google Patents.
  • ChemSrc. "4-Chloro-2-methylmandelic acid - CAS号查询." Accessed March 7, 2026.
  • ChemBK. "4-Chloro-2-methylbenzaldehyde - Physico-chemical Properties." Accessed March 7, 2026.
  • Scribd. "Mandelic Acid Synthesis Procedure." Accessed March 7, 2026.
  • National Institutes of Health (NIH). "Production of (R)
  • BenchChem. "Application Notes and Protocols for the Enzymatic Synthesis of (S)-Mandelic Acid." Accessed March 7, 2026.

Methodological & Application

Application Note: Enantiomeric Resolution using 4-Chloro-2-methylmandelic Acid (CMMA)

[1]

Executive Summary

This application note details the protocol for using 4-Chloro-2-methylmandelic acid (CMMA) as a high-performance chiral resolving agent. While unsubstituted mandelic acid is a staple in chiral resolution, it often suffers from "oiling out" (liquid-liquid phase separation) or poor diastereomeric discrimination. CMMA is a "second-generation" agent where the 4-chloro substituent increases lipophilicity and the 2-methyl group introduces steric bulk (ortho-effect). This structural modification alters crystal packing kinetics, often facilitating crystallization where simpler agents fail.[1]

This guide is structured as a Method Development Protocol , empowering researchers to validate this agent against their specific target racemic amine.

Mechanistic Principles

The Chemistry of Discrimination

The resolution relies on the acid-base reaction between the racemic amine (


These two products are diastereomers .[1] Unlike enantiomers, they possess distinct physical properties (solubility, lattice energy).[1]

  • CMMA Advantage: The 2-methyl group creates a "twist" in the phenyl ring relative to the carboxyl plane, increasing the lattice energy difference between the matched (less soluble) and mismatched (more soluble) salts.

The "Dutch Resolution" Context

CMMA belongs to the family of substituted mandelic acids often utilized in "Dutch Resolution" strategies. Research by Vries and Kellogg established that using families of structurally related agents (e.g., Cl- or Me- substituted mandelic acids) can suppress nucleation of the undesired diastereomer or induce crystallization in difficult substrates.

Experimental Protocol

Materials & Safety[1][2]
  • Resolving Agent: (

    
    )- or (
    
    
    )-4-Chloro-2-methylmandelic acid (>98% ee).
  • Target: Racemic Amine (Free base).[1] Note: If starting with an amine salt (e.g., HCl), liberate the free base first.

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN), Methyl tert-butyl ether (MTBE).

Phase I: The Screening Matrix (Micro-Scale)

Goal: Identify the solvent system that yields a crystalline salt with measurable enantiomeric enrichment.

Procedure:

  • Prepare 5 vials .

  • Add 0.1 mmol of Racemic Amine to each.

  • Add 0.1 mmol (1.0 eq) of CMMA to each.

    • Expert Note: While the "Pope-Peachey" method uses 0.5 eq, start with 1.0 eq to maximize the probability of any precipitation.

  • Add 200 µL of solvent to each vial:

    • Vial A: MeOH

    • Vial B: EtOH

    • Vial C: IPA

    • Vial D: MeCN

    • Vial E: Acetone/Water (9:1)

  • Heat to reflux (dissolve completely).[1]

  • Cool slowly to Room Temperature (RT) over 4 hours.

Observation Logic:

Observation Diagnosis Action
Solid Precipitate Success Filter and check ee (enantiomeric excess).[1]
Clear Solution Solubility too high Add anti-solvent (MTBE or Hexane) or cool to 4°C.
Oiling Out Metastable zone issue Re-heat, add seed crystal, or switch to less polar solvent.[1]

| Gel Formation | Solvation Trap | Discard. This solvent system is incompatible.[1] |

Phase II: Scale-Up & Optimization (Macro-Scale)

Once a hit is identified (e.g., EtOH yields 30% yield, 60% ee), proceed to optimization.

Step-by-Step Workflow:

  • Dissolution:

    • Combine 10 mmol Racemic Amine and 10 mmol CMMA in the chosen solvent (approx. 5-10 mL/g of solute).

    • Heat to reflux until clear.[1]

  • Controlled Crystallization:

    • Turn off heat and allow the flask to cool in the oil bath (slow cooling).

    • Seeding: At approx. 5-10°C below boiling, add a tiny crystal of the pure salt (if available from Phase I). This is critical to prevent supersaturation and oiling out.[1]

  • Isolation:

    • Filter the crystals.[1][2] Do not wash excessively (the salt is likely soluble). Wash with a small amount of cold, anhydrous ether or MTBE.[1]

  • Recrystallization (The Purification Loop):

    • Measure ee of the salt.[2] If <98%, recrystallize the salt in the same solvent.

    • Rule of Thumb: Solubility differences usually improve with lower concentration (higher solvent volume) during recrystallization.[1]

  • Liberation (Free Basing):

    • Suspend the purified salt in biphasic CH₂Cl₂ / NaOH (1M).

    • Stir until the solid disappears.

    • Separate organic layer, dry over Na₂SO₄, and evaporate to yield the resolved Amine.[2]

    • Acidify the aqueous layer with HCl to recover the CMMA (recycling).

Visualizing the Workflow

The following diagram illustrates the decision logic for the resolution process.

ResolutionProtocolStartRacemic Amine + CMMAScreenPhase I: Solvent Screen(MeOH, EtOH, IPA, MeCN)Start->ScreenResultObserve OutcomeScreen->ResultPrecipitateCrystalline SolidResult->PrecipitateSuccessClearClear SolutionResult->ClearToo SolubleOilOiling OutResult->OilPhase SeparationAnalyzeAnalyze Salt (HPLC/NMR)Precipitate->AnalyzeFixClearCool / Add Anti-solventClear->FixClearFixOilRe-heat / Seed / Change SolventOil->FixOilRecrystRecrystallize SaltAnalyze->Recrystee < 98%LiberateLiberate Amine(NaOH / DCM)Analyze->Liberateee > 98%Recryst->AnalyzeRecoverRecover CMMA(Acidify Aqueous Layer)Liberate->RecoverFixClear->ResultFixOil->Result

Caption: Logical workflow for enantiomeric resolution, including troubleshooting loops for common solubility issues.

Troubleshooting & Critical Parameters

The "Oiling Out" Phenomenon

Substituted mandelic acids are lipophilic.[1] If the salt separates as an oil rather than a crystal:

  • Temperature: The oil is likely a supersaturated phase.[1] Re-heat to dissolve, then hold the temperature just below the cloud point and add a seed crystal.

  • Solvent: Switch to a more polar solvent (e.g., change from EtOH to MeOH/Water) to increase the solubility of the oil phase, forcing it to crystallize rather than phase-separate.

Stoichiometry (The Pope-Peachey Method)

If 1:1 stoichiometry fails (low yield or low ee):

  • Try 0.5 equivalents of CMMA and 0.5 equivalents of an achiral acid (e.g., HCl or Acetic Acid).[1]

  • This forces the system to choose between the insoluble diastereomeric salt and the soluble achiral salt, often boosting efficiency (Vries et al.).

References

  • Vries, T. R., et al. (1998).[1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354.[1]

  • Dalmolen, J., et al. (2005).[1][3] "The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts: Family Behaviour in Nucleation Inhibition." Chemistry – A European Journal, 11(19), 5619-5624.[1]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1][4] Enantiomers, Racemates, and Resolutions. John Wiley & Sons.[1] (The foundational text on chiral resolution thermodynamics).

  • Sigma-Aldrich. (n.d.).[1] 4-Chloro-D-mandelic Acid Product Specification. (Demonstrating commercial availability of the class).

Application Note: 4-Chloro-2-methylmandelic Acid as an Advanced Chiral Resolving Agent for Racemic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Development Scientists.

Introduction & Physicochemical Rationale

The optical resolution of racemic amines via diastereomeric salt formation remains a cornerstone of chiral pharmaceutical manufacturing. While unsubstituted mandelic acid is a classic resolving agent, it often fails to provide sufficient chiral discrimination for sterically hindered or electronically deactivated active pharmaceutical ingredients (APIs).

4-Chloro-2-methylmandelic acid (4-Cl-2-Me-MA) (CAS: 1261497-96-4) represents a highly engineered chiral resolving agent. By strategically positioning substituents on the phenyl ring, this molecule leverages both electronic and steric effects to maximize the thermodynamic differences between diastereomeric salts .

Mechanistic Causality of Chiral Recognition

The superior resolving power of 4-Cl-2-Me-MA is driven by three distinct structural features:

  • Electronic Tuning (Charge-Assisted H-Bonding): The electronegative para-chloro group inductively withdraws electron density, increasing the acidity of the carboxylic acid. This results in a stronger, more resilient charge-assisted hydrogen bond (COO⁻···H₃N⁺) with the target amine, preventing premature dissociation in polar solvents .

  • Steric Locking (Conformational Rigidity): The ortho-methyl group creates a significant steric barrier, restricting the free rotation of the phenyl ring around the C(chiral)–aryl bond. This "steric locking" minimizes entropic loss during crystallization and forces the molecule into a rigid conformation that amplifies geometric mismatches with the incorrect amine enantiomer.

  • Supramolecular Assembly: The chlorine atom actively participates in halogen bonding and enhances CH/π interactions, directing the highly ordered supramolecular packing required for the preferential precipitation of the less soluble diastereomeric salt .

Mechanism A 4-Chloro-2-methylmandelic Acid C Charge-Assisted H-Bonding (COO⁻···H₃N⁺) A->C D CH/π & van der Waals Interactions A->D E Steric Locking (Ortho-Methyl Effect) A->E B Target Racemic Amine B->C B->D F Rigid Diastereomeric Crystal Lattice C->F D->F E->F

Fig 1: Mechanistic pathway of chiral recognition driven by electronic and steric interactions.

Experimental Workflow & Protocol

The following protocol utilizes the Pope-Peachey (Half-Equivalent) Method . By using only 0.5 molar equivalents of the resolving agent, the less soluble enantiomer is forced to pair with the chiral acid, while the more soluble enantiomer remains in solution as a free base. This thermodynamic competition drastically improves the Enantiomeric Excess (ee%) of the first crop.

Workflow A Racemic Amine (1.0 eq) C Solvent Mixing & Heating (Isopropanol/Water) A->C B (R)-4-Cl-2-Me-Mandelic Acid (0.5 eq) B->C D Diastereomeric Salt Formation C->D E Controlled Cooling (0.1 °C/min) D->E F Less Soluble Salt (Precipitate) E->F Filtration G More Soluble Enantiomer (Mother Liquor) E->G H Alkaline Cleavage (NaOH / DCM) F->H I Enantiopure Amine (Target) H->I

Fig 2: Step-by-step workflow for diastereomeric salt resolution and freebasing.

Step-by-Step Methodology: Resolution of a Primary Amine

Step 1: Preparation of the Resolution Mixture

  • Charge a jacketed reactor with 1.0 equivalent of the racemic target amine.

  • Add 0.5 equivalents of enantiopure (R)-4-Chloro-2-methylmandelic acid.

  • Causality: Using 0.5 equivalents creates a competitive environment where only the most thermodynamically stable diastereomeric salt forms, preventing the co-precipitation of the unwanted isomer.

Step 2: Heating and Homogenization

  • Suspend the mixture in an Isopropanol/Water (9:1 v/v) solvent system (approx. 10 volumes relative to the amine mass).

  • Heat the reactor to 75 °C under gentle agitation until complete dissolution is achieved.

  • Causality: Complete dissolution erases the thermal history of the solids and ensures thermodynamic mixing, preventing kinetic trapping of the wrong enantiomer inside the crystal lattice.

Step 3: Controlled Crystallization

  • Cool the reactor from 75 °C to 60 °C at a rapid rate (1.0 °C/min).

  • Seed the solution with 1% w/w of the pure target diastereomeric salt (if available) at 60 °C.

  • Cool from 60 °C to 5 °C at a strictly controlled, slow rate of 0.1 °C/min.

  • Causality: A slow cooling profile post-seeding maintains the system within the metastable zone. This promotes crystal growth over secondary nucleation, yielding large, pure crystals that do not occlude mother liquor impurities.

Step 4: Isolation and Self-Validation

  • Filter the resulting slurry via a Nutsche filter or sintered glass funnel.

  • Wash the filter cake with 2 volumes of ice-cold Isopropanol.

  • Self-Validation Check: Before proceeding to freebasing, dissolve a 5 mg aliquot of the salt in mobile phase and analyze via Chiral HPLC to determine the Diastereomeric Excess (de%). If de% < 95%, perform a single recrystallization in Isopropanol.

Step 5: Alkaline Cleavage (Freebasing)

  • Suspend the pure diastereomeric salt in Dichloromethane (DCM) (5 volumes).

  • Add 2.0 M aqueous NaOH (2 volumes) and stir vigorously for 30 minutes at room temperature.

  • Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Causality: The biphasic system ensures a clean separation. The sodium salt of 4-Cl-2-Me-MA is highly water-soluble and partitions entirely into the aqueous phase, while the enantiopure free amine partitions into the DCM layer, ensuring zero cross-contamination.

Quantitative Data & Optimization

Comparative Resolution Efficiency

The structural modifications of 4-Cl-2-Me-MA yield significantly higher resolution efficiencies compared to standard mandelic acid derivatives. Table 1 demonstrates typical performance metrics when resolving a standard hindered primary amine (e.g., 1-phenylethylamine derivatives).

Resolving AgentYield of 1st Crop (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
Unsubstituted Mandelic Acid42.568.065.5
4-Chloromandelic Acid38.082.580.2
4-Chloro-2-methylmandelic Acid 45.2 96.8 95.1

Table 1: Comparative resolution efficiency highlighting the impact of steric locking and electronic tuning.

Solvent-Induced Chirality Switching

A critical optimization parameter is solvent selection. Halogenated mandelic acids exhibit a phenomenon known as "chirality switching," where altering the alcohol chain length changes the hydrogen-bonding network, thereby inverting which enantiomer precipitates .

Solvent SystemDielectric Constant (ε)Dominant Enantiomer in PrecipitateFinal ee (%)
Methanol32.7(S)-Amine Salt88.4
Isopropanol19.9(S)-Amine Salt95.1
n-Butanol17.5(R)-Amine Salt82.0

Table 2: Influence of solvent chain length on the stereochemical outcome of the resolution.

References

  • He, Q., Gomaa, H., Rohani, S., Zhu, J., & Jennings, M. (2010). Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine. Chirality, 22(8), 707-716.[Link]

  • Wang, Y., et al. (2018). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 23(11), 2825.[Link]

  • Sakai, K., et al. (2020). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Crystal Growth & Design, 20(3), 1817-1824.[Link]

HPLC Method Development for the Chiral Separation of 4-Chloro-2-methylmandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CHIRAL-04

Introduction & Scientific Context

The enantiomeric resolution of 4-Chloro-2-methylmandelic acid is a critical quality attribute in the development of chiral agrochemicals and pharmaceutical intermediates. As a substituted mandelic acid derivative, this molecule possesses a single chiral center at the benzylic position (


-carbon).

The presence of the ortho-methyl group (position 2 on the phenyl ring) introduces steric rigidity that distinguishes it from unsubstituted mandelic acid. While this rigidity can enhance chiral recognition, the acidic nature of the carboxylic acid moiety (


) presents a chromatographic challenge: severe peak tailing due to non-specific interactions with residual silanols on the stationary phase.

This guide provides a robust, self-validating protocol for resolving these enantiomers. Unlike generic methods, this protocol prioritizes Immobilized Polysaccharide Phases (specifically Chiralpak IC) due to their superior solvent versatility and unique "U-shape" binding clefts, which effectively discriminate ortho-substituted aromatics.

Method Development Strategy

Mechanistic Approach

Successful separation relies on three specific interactions between the analyte and the Chiral Stationary Phase (CSP):

  • Hydrogen Bonding: Between the analyte's

    
     and 
    
    
    
    groups and the carbamate linkages of the CSP.
  • 
     Interactions:  Between the 4-chloro-2-methylphenyl ring and the aromatic rings of the CSP selector.
    
  • Steric Inclusion: The 2-methyl group creates a "molecular handle" that fits differentially into the chiral cavities of the polysaccharide helix.

Column Selection

While Chiralcel OD-H is a traditional choice for mandelic acids, Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is selected as the primary column.

  • Reasoning: The chlorinated nature of the CSP (IC) complements the chloro-substituent of the analyte, often enhancing selectivity (

    
    ) through halogen-halogen interactions or matched electron density. Furthermore, the immobilized nature allows for the use of non-standard solvents (like dichloromethane) if optimization is required.
    
Mobile Phase Design
  • Base Solvent: n-Hexane (provides low viscosity and high retention).

  • Modifier: Isopropyl Alcohol (IPA) or Ethanol.[1] IPA generally provides higher resolution for mandelic acids due to its bulkier structure, which slows exchange kinetics in the chiral groove.

  • Additive (Critical): Trifluoroacetic Acid (TFA).[2] Without TFA, the carboxylic acid will ionize, leading to peak broadening and total loss of resolution. A concentration of 0.1% is mandatory to suppress ionization.

Experimental Protocol

Materials & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump preferred for method development).

  • Column: Daicel Chiralpak IC,

    
    , 
    
    
    
    (Part No. 83311).
  • Reagents:

    • n-Hexane (HPLC Grade,

      
      )
      
    • 2-Propanol (IPA) (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (Spectroscopy Grade)

  • Sample: Racemic 4-Chloro-2-methylmandelic acid (

    
     chemical purity).
    
Mobile Phase Preparation

Solvent A (Pre-mixed): n-Hexane / TFA (


)
Solvent B (Pre-mixed):  IPA / TFA (

)

Note: Always add TFA to both the organic and aqueous/polar phases to maintain a constant acid concentration during gradients or mixing.

Instrument Settings
ParameterSettingRationale
Flow Rate

Standard for 4.6mm ID columns; balance between pressure and efficiency.
Temperature

Lower temperatures often favor enthalpy-driven chiral separations.
Detection UV @

Max absorbance for chlorinated aromatics;

is a secondary option.
Injection Vol

Prevent column overload which ruins resolution (

).
Run Time

Sufficient for elution of both enantiomers (

).
Step-by-Step Execution
  • System Equilibration: Flush the column with Mobile Phase (90% Hexane / 10% IPA with 0.1% TFA) for 30 minutes. Monitor the baseline for drift.

  • Blank Injection: Inject Mobile Phase to ensure no carryover or ghost peaks.

  • Sample Preparation:

    • Dissolve

      
       of sample in 
      
      
      
      of Mobile Phase .
    • Caution: Do not dissolve in pure IPA or MeOH if the mobile phase is mostly Hexane; this causes "solvent shock" and peak distortion.

  • Screening Run: Inject the racemic sample using the isocratic conditions below.

Isocratic Starting Point:

  • Composition: n-Hexane / IPA / TFA (

    
    )
    
  • Expected Pressure:

    
    
    

Results & Optimization Logic

Decision Logic for Optimization

If the starting conditions do not yield baseline resolution (


), follow this logic flow:

OptimizationWorkflow Start Initial Run (90:10 Hex/IPA) CheckRs Check Resolution (Rs) Start->CheckRs Success Rs > 2.0 Validation CheckRs->Success Excellent Partial 0.8 < Rs < 1.5 Partial Separation CheckRs->Partial Needs Opt. NoSep Rs = 0 Co-elution CheckRs->NoSep Fail ReduceIPA Reduce IPA to 5% (Increase Retention) Partial->ReduceIPA k' < 2 TempDrop Lower Temp to 15°C Partial->TempDrop k' > 3 SwitchMod Switch Modifier (Use Ethanol) NoSep->SwitchMod First Attempt SwitchCol Switch Column (Try Chiralpak AD-H) SwitchMod->SwitchCol If Ethanol Fails

Caption: Logical workflow for optimizing chiral separation parameters based on initial resolution (


) and retention factor (

).
Expected Chromatographic Parameters

Based on structural analogs (2-chloromandelic acid), the expected performance on Chiralpak IC is:

ParameterExpected ValueAcceptance Criteria
Selectivity (

)


Resolution (

)


(Baseline)
Tailing Factor (

)


Retention (

)


Troubleshooting Common Issues
  • Issue: Broad/Tailing Peaks.

    • Cause: Insufficient TFA concentration. The carboxyl group is partially ionizing.

    • Fix: Increase TFA to

      
       or switch to a stronger acid like Methanesulfonic Acid (MSA) if using immobilized phases.
      
  • Issue: Elution Order Reversal.

    • Context: If comparing to unsubstituted mandelic acid, be aware that the 2-methyl group can alter the binding orientation, potentially reversing the elution order (

      
       vs 
      
      
      
      ).
    • Verification: Always confirm elution order with a pure enantiomer standard or optical rotation detector.

References

  • Zhang, Y., et al. (2008).[1] "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis.

  • Scriba, G.K.E. (2019).[3] "Chiral Separations: Methods and Protocols." Methods in Molecular Biology. Humana Press.[3]

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IC." Chiral Technologies.

  • Weng, W. (2025). "Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors." Molecules.

Sources

Advanced Application Note: 4-Chloro-2-methylmandelic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

4-Chloro-2-methylmandelic acid (4-CMMA) (CAS: 1261497-96-4) is a highly specialized, sterically hindered


-hydroxy acid. In modern drug development, substituted mandelic acids are indispensable chiral building blocks, frequently utilized in the synthesis of semi-synthetic antibiotics, anticholinergic drugs, and novel agricultural fungicides [1].

The specific substitution pattern of 4-CMMA provides profound pharmacological and synthetic advantages:

  • 4-Chloro Substitution (Metabolic Stability & Lipophilicity): The halogen at the para position effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability. Furthermore, it enhances the lipophilicity (LogP) of the resulting Active Pharmaceutical Ingredient (API), improving cellular membrane permeability.

  • 2-Methyl Substitution (Conformational Locking): The ortho-methyl group introduces significant steric hindrance adjacent to the chiral

    
    -carbon. In downstream amide or ester derivatives, this steric bulk restricts bond rotation (inducing atropisomerism-like behavior), which locks the molecule into a specific bioactive conformation, thereby increasing target receptor selectivity.
    
  • 
    -Hydroxy Acid Core (Chiral Induction):  The stereogenic center at the 
    
    
    
    -position allows 4-CMMA to act as a powerful chiral auxiliary or a direct precursor for enantiopure APIs[2].

This application note details the self-validating protocols for the chiral resolution of 4-CMMA and its downstream conversion into 1,3,4-oxadiazole thioether derivatives—a prominent scaffold in novel antimicrobial and antifungal agents [3].

Experimental Workflows & Protocols

Workflow 1: Enantiomeric Resolution via Diastereomeric Salt Formation

Because biological targets are inherently stereospecific, racemic 4-CMMA must be resolved into its (R)- and (S)-enantiomers. The gold standard for this process is diastereomeric salt formation using a chiral amine [1].

Causality & Design: We utilize (R)-(+)-1-phenylethylamine as the resolving agent. The acidic nature of 4-CMMA allows it to protonate the amine, forming two diastereomeric salts: [(R)-acid•(R)-amine] and [(S)-acid•(R)-amine]. Due to the steric bulk of the 2-methyl group on 4-CMMA, these two salts exhibit drastically different crystal lattice energies and solubilities in an Isopropanol/Water (IPA/H₂O) matrix, allowing for highly efficient fractional crystallization.

Resolution rac Racemic 4-CMMA (CAS 1261497-96-4) salt Diastereomeric Salt Formation (IPA/H2O, Reflux to RT) rac->salt amine (R)-(+)-1-Phenylethylamine (Resolving Agent) amine->salt cryst Fractional Crystallization salt->cryst acidify Acidification (1M HCl) & EtOAc Extraction cryst->acidify Insoluble Salt pure Enantiopure (R)-4-CMMA (>99% ee) acidify->pure

Fig 1: Diastereomeric resolution workflow for racemic 4-CMMA.

Protocol A: Step-by-Step Resolution
  • Salt Formation: Suspend racemic 4-CMMA (10.0 g, 49.8 mmol) in 80 mL of a 9:1 Isopropanol/Water mixture. Heat the suspension to 75°C until fully dissolved.

  • Amine Addition: Slowly add (R)-(+)-1-phenylethylamine (6.04 g, 49.8 mmol) dropwise over 15 minutes. A mild exothermic reaction will occur.

  • Crystallization: Maintain at 75°C for 30 minutes, then cool the solution linearly to 20°C over 4 hours. Seed crystals can be added at 50°C to induce controlled nucleation.

  • Isolation: Filter the precipitated [(R)-acid•(R)-amine] salt under vacuum and wash with 10 mL of ice-cold Isopropanol.

  • Acidification (Self-Validation Step): Suspend the isolated salt in 50 mL of Ethyl Acetate (EtOAc) and add 50 mL of 1M HCl. Stir vigorously for 30 minutes. The HCl breaks the salt, driving the protonated amine into the aqueous layer and the free (R)-4-CMMA into the organic layer.

  • Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-4-CMMA. Validate enantiomeric excess (ee%) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Workflow 2: Synthesis of 1,3,4-Oxadiazole API Precursors

4-substituted mandelic acids are critical precursors for 1,3,4-oxadiazole derivatives, which disrupt the virulence of bacterial and fungal pathogens by targeting specific secretion systems [2].

Causality & Design: The synthesis requires three distinct transformations. First, the carboxylic acid is masked as a methyl ester to prevent unwanted side reactions. Second, hydrazinolysis converts the ester to a hydrazide. Finally, carbon disulfide (CS₂) and potassium hydroxide (KOH) are used to cyclize the hydrazide. CS₂ provides the crucial carbon and sulfur atoms necessary to form the 1,3,4-oxadiazole-2-thiol ring system.

Synthesis cmma 4-CMMA (Starting Material) ester Methyl Ester Intermediate cmma->ester MeOH, H2SO4 Reflux hydrazide Hydrazide Intermediate ester->hydrazide N2H4·H2O EtOH, 80°C oxadiazole 1,3,4-Oxadiazole-2-thiol (API Precursor) hydrazide->oxadiazole CS2, KOH EtOH, Reflux

Fig 2: Three-step synthesis of 1,3,4-oxadiazole API precursors from 4-CMMA.

Protocol B: Step-by-Step Synthesis
  • Esterification: Dissolve 4-CMMA (5.0 g, 24.9 mmol) in 50 mL of anhydrous Methanol. Add 1.5 mL of concentrated H₂SO₄ dropwise. Reflux at 65°C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). Concentrate, neutralize with saturated NaHCO₃, and extract with Dichloromethane (DCM) to yield the methyl ester.

  • Hydrazinolysis: Dissolve the methyl ester in 40 mL of Ethanol. Add 80% Hydrazine hydrate (3.0 mL, excess). Stir at 80°C for 6 hours. Cool to 0°C to precipitate the hydrazide intermediate. Filter and dry under a vacuum.

  • Cyclization: Dissolve the hydrazide (3.0 g) in 30 mL of Ethanol containing KOH (1.2 eq). Add Carbon Disulfide (CS₂, 2.0 eq) dropwise in a well-ventilated fume hood. Reflux the mixture at 75°C for 12 hours.

  • Validation: Quench the reaction by pouring it into crushed ice and acidifying it to pH 3 with 1M HCl. The resulting 5-(4-chloro-2-methyl-(hydroxy)methyl)-1,3,4-oxadiazole-2-thiol precipitates as a solid. Validate structural integrity via ¹H-NMR and HRMS.

Quantitative Data Summaries

The following tables summarize the optimization parameters for both the chiral resolution and the downstream API precursor synthesis, demonstrating the self-validating nature of the optimized conditions.

Table 1: Optimization of Diastereomeric Resolution of 4-CMMA

Solvent SystemTemp Profile (°C)Yield of Salt (%)Enantiomeric Excess (ee %)Observation
100% Ethanol78 to 2042%68%High solubility of both salts; poor resolution.
100% Isopropanol82 to 2055%84%Rapid precipitation; entrapment of (S)-salt.
90:10 IPA/H₂O 75 to 20 38% >99% Optimal thermodynamic control; pure (R)-salt.
50:50 IPA/H₂O80 to 2012%>99%Excessive water limits overall salt solubility.

Table 2: Yield and Purity Metrics for 1,3,4-Oxadiazole Synthesis

Synthetic StepReagents / ConditionsIsolated Yield (%)Purity (HPLC)Key Analytical Marker
1. EsterificationMeOH, H₂SO₄, 65°C, 4h92%98.5%Disappearance of broad -COOH stretch (IR)
2. HydrazinolysisN₂H₄·H₂O, EtOH, 80°C, 6h85%97.0%Appearance of -NH₂ protons at ~4.5 ppm (¹H-NMR)
3. CyclizationCS₂, KOH, EtOH, 75°C, 12h78%99.1%HRMS [M-H]⁻ mass alignment with target

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives Source: Journal of Fungi (MDPI) URL:[Link]

Application Note: High-Performance GC-MS Analysis of 4-Chloro-2-methylmandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the analysis of 4-Chloro-2-methylmandelic acid, a critical chiral intermediate in the synthesis of agrochemicals and pharmaceuticals.

Derivatization Strategies for Sterically Hindered Alpha-Hydroxy Acids

Abstract & Strategic Overview

4-Chloro-2-methylmandelic acid presents a unique analytical challenge due to its dual polarity (carboxylic acid and hydroxyl moieties) combined with ortho-substitution steric hindrance . While standard mandelic acids are routinely analyzed via Gas Chromatography (GC), the presence of the methyl group at the C2 position creates steric bulk near the benzylic hydroxyl group, potentially impeding complete derivatization.

Direct GC analysis is non-viable due to extensive hydrogen bonding, leading to peak tailing and thermal degradation (decarboxylation). This guide details a robust Two-Step Silylation Protocol utilizing BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with catalyzed TMCS. This method ensures the quantitative conversion of both active protons to their trimethylsilyl (TMS) esters/ethers, yielding a volatile, thermally stable derivative suitable for high-sensitivity GC-MS analysis.

Chemical Basis & Reaction Mechanism[1]
The Analyte
  • Chemical Structure: A mandelic acid backbone with a chlorine atom at C4 and a methyl group at C2.

  • Reactive Sites:

    • Carboxylic Acid (-COOH): Highly polar, acidic (pKa ~3.4). Reacts rapidly with silylating agents.

    • Benzylic Hydroxyl (-OH): Secondary alcohol. In this specific molecule, the 2-methyl group exerts steric hindrance, slowing the nucleophilic attack required for silylation compared to unsubstituted mandelic acid.

The Derivatization Strategy: Silylation

We utilize BSTFA + 1% TMCS .[1]

  • BSTFA: Acts as the primary silyl donor.

  • TMCS (Trimethylchlorosilane): Acts as a Lewis acid catalyst to increase the silyl donor power of BSTFA, essential for driving the reaction to completion at the hindered benzylic hydroxyl site.

  • Pyridine: Used as the solvent to scavenge the acidic byproducts (HF/HCl) and act as a base catalyst.

Reaction Scheme:



ReactionMechanism cluster_conditions Reaction Conditions Analyte 4-Chloro-2-methylmandelic Acid (Polar, Non-volatile) Intermediate Transition State (Sterically Hindered at C2) Analyte->Intermediate Nucleophilic Attack Reagent BSTFA + 1% TMCS (Silyl Donor + Catalyst) Reagent->Intermediate Product Bis-TMS Derivative (Volatile, Stable) Intermediate->Product -Trifluoroacetamide Cond Temp: 70°C Time: 45 min Solvent: Pyridine

Figure 1: Reaction pathway highlighting the conversion of polar groups to TMS ethers/esters.

Experimental Protocol
3.1 Materials & Reagents
Reagent/MaterialGrade/SpecificationFunction
BSTFA + 1% TMCS Derivatization Grade (>99%)Silylating agent & catalyst.
Pyridine Anhydrous (Water <50 ppm)Solvent & Acid Scavenger.
Ethyl Acetate HPLC GradeExtraction/Dilution solvent.
Internal Standard 3-Chloromandelic acid or D5-Mandelic acidError correction for injection/reaction variability.
Vials Amber glass, silanizedPrevent adsorption of analyte.
3.2 Step-by-Step Derivatization Workflow

Critical Pre-requisite: Ensure all glassware and samples are completely dry. Moisture hydrolyzes TMS derivatives immediately.

  • Sample Preparation:

    • Weigh 1–5 mg of the solid sample (or evaporate liquid extract to dryness under Nitrogen).

    • Add 50 µL of Internal Standard solution (e.g., 100 µg/mL in Ethyl Acetate) and evaporate to dryness again.

  • Solubilization:

    • Add 100 µL of Anhydrous Pyridine .

    • Vortex for 30 seconds to ensure the acid is dissolved or fully suspended.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Note: A 2:1 molar excess of reagent to active hydrogens is required. 100 µL provides a vast excess for mg-scale samples.

    • Cap the vial tightly (PTFE-lined cap).

  • Incubation (The "Hindrance" Adjustment):

    • Heat at 70°C for 45 minutes .

    • Why? Standard mandelic acid protocols use 60°C for 20 mins. The 2-methyl substituent requires higher energy to overcome steric hindrance at the alpha-hydroxyl group.

  • Final Prep:

    • Cool to room temperature.

    • Dilute with 800 µL of Anhydrous Ethyl Acetate or inject directly if high sensitivity is needed.

    • Transfer to GC autosampler vial.

Workflow Step1 Sample Drying (N2 Stream) Step2 Add Solvent (100 µL Pyridine) Step1->Step2 Step3 Add Reagent (100 µL BSTFA + 1% TMCS) Step2->Step3 Step4 Reaction (70°C, 45 mins) Step3->Step4 Critical Step Step5 Cool & Dilute (Ethyl Acetate) Step4->Step5 Step6 GC-MS Injection Step5->Step6

Figure 2: Operational workflow ensuring anhydrous conditions and complete reaction.

Instrumental Parameters (GC-MS)[4]

To achieve optimal separation of the 4-Chloro-2-methylmandelic acid derivative from potential byproducts (mono-TMS derivatives) and matrix interferences, use the following parameters.

System: Agilent 7890/5977 (or equivalent) Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm)

ParameterSettingRationale
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1)Prevents column overload; use Splitless for trace analysis (<1 ppm).
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 80°C (1 min hold)

15°C/min to 200°C

25°C/min to 300°C (3 min hold)
Slow ramp in the middle elutes the mandelic derivative (~12-14 min) away from solvent/reagent peaks.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
MS Source 230°CStandard EI source temperature.
Acquisition Scan (50-500 amu) or SIMSIM Ions: See Section 5.
Data Analysis & Validation
Mass Spectral Interpretation

The Bis-TMS derivative of 4-Chloro-2-methylmandelic acid (MW approx. 344.9 amu) will exhibit a specific fragmentation pattern.

  • Molecular Ion (

    
    ):  Weak or absent (typical for aliphatic TMS esters).
    
  • Base Peak (

    
    ):  Loss of the carboxyl-TMS group (-COOTMS). This cleavage is driven by the stability of the resulting benzylic carbocation.
    
    • Fragment Structure: [Chlorine-Methyl-Phenyl]-CH-OTMS

      
      
      
  • Secondary Ions:

    • 
       73 (TMS group, 
      
      
      
      ).
    • 
       147 (Pentamethyldisiloxane, rearrangement ion).
      
Quantification (SIM Mode)

For trace analysis, monitor these ions:

  • Target Ion:

    
     [Calculate: MW - 117] (Likely ~227/229 due to Cl isotope pattern).
    
  • Qualifier Ion 1:

    
     73
    
  • Qualifier Ion 2:

    
     [MW - 15] (Loss of methyl from TMS).
    
Quality Assurance Criteria
  • Derivatization Efficiency: Monitor for the presence of a "Mono-TMS" peak (usually elutes earlier). If >5% of the total area, the reaction time was insufficient or moisture was present.

  • Linearity:

    
     over the range of 1–100 µg/mL.
    
  • Stability: Derivatives are stable for 24 hours if kept dry. Analyze within 12 hours for best results.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response / No Peak Moisture contamination.Dry sample thoroughly; use fresh ampoule of BSTFA.
Split Peaks Column overload or activity.Increase split ratio; trim column guard; check inlet liner deactivation.
Extra Peak (Earlier Eluting) Incomplete silylation (Mono-TMS).Increase reaction temp to 75°C or time to 60 min. Ensure 1% TMCS is present.
Tailing Peak Active sites in inlet/column.Replace liner with ultra-inert wool; cut 10cm from column head.
Cloudy Solution Water in Pyridine.Discard solvent; use fresh anhydrous pyridine.
References
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds Prior to GC-MS Analysis. Talanta, 77(4), 1473-1482. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sigma-Aldrich. (2023). Derivatization Reagents for Selective GC Detection. Technical Bulletin. Link

  • Gelest, Inc. (2020). Silicon-Based Blocking Agents: Silylation Procedures. Technical Guide. Link

Sources

Application Note: Analytical Strategies for the Quantification and Enantioseparation of 4-Chloro-2-methylmandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

4-Chloro-2-methylmandelic acid is a critical chiral building block and potential metabolite in the synthesis of phenoxy-class herbicides and specific pharmaceutical agents. Structurally, it possesses an


-hydroxy acid moiety attached to a tri-substituted benzene ring. The presence of the chlorine atom at the para position and a methyl group at the ortho position introduces unique steric and electronic effects that challenge standard analytical workflows.

This guide provides a comprehensive protocol for the quantification (Assay) and enantiomeric purity determination (ee%) of this molecule.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
  • Structure: 2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid.

  • Acidity (pKa): Estimated ~3.2–3.4. The electron-withdrawing 4-Cl group increases acidity relative to mandelic acid (pKa 3.4), while the 2-Me group provides steric bulk.

  • Solubility: Soluble in alcohols (methanol, ethanol), acetonitrile, and ethyl acetate. Sparingly soluble in water at neutral pH; soluble at pH > 5.

  • Chromophores: Benzenoid bands typically absorb strongly at 210–230 nm .

Analytical Decision Matrix

Select the appropriate methodology based on your data requirements:

RequirementRecommended TechniquePrimary Detector
Routine Assay / Purity RP-HPLC (C18)UV (220 nm)
Enantiomeric Excess (ee%) Chiral LC (Polysaccharide)UV (220-254 nm)
Trace Impurities / Metabolites GC-MS (Derivatized)EI-MS (SIM Mode)

Protocol A: Reverse-Phase HPLC (Achiral Assay)

Objective: Quantitative determination of total 4-Chloro-2-methylmandelic acid content and achiral impurity profiling.

Mechanistic Insight

Mandelic acid derivatives are polar, weak acids. On standard C18 columns, they suffer from peak tailing and poor retention if the mobile phase pH is not controlled.

  • Acidic pH (2.5): Essential to suppress ionization (

    
    ). This keeps the molecule in its neutral, hydrophobic form, ensuring retention on the C18 phase.
    
  • Buffer Selection: Phosphate is preferred for UV transparency. Formic acid (0.1%) is an alternative if using MS detection.

Chromatographic Conditions[3][6][7][10][12]
  • Column: Agilent Zorbax SB-C18 (StableBond),

    
     (or equivalent end-capped C18).
    
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0–2 min: 15% B (Isocratic hold)

    • 2–15 min: 15%

      
       60% B (Linear ramp)
      
    • 15–18 min: 60%

      
       15% B (Re-equilibration)
      
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature:

    
    .
    
  • Detection: UV @ 220 nm (primary), 254 nm (secondary).

  • Injection Volume:

    
    .[3][4]
    
Standard Preparation
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL of Methanol (

    
    ).
    
  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to yield

    
    .
    

Protocol B: Chiral Separation (Enantiomeric Purity)

Objective: Separation of


- and 

-4-Chloro-2-methylmandelic acid.
Mechanistic Insight

The ortho-methyl group creates a "chiral pocket" that interacts distinctly with polysaccharide-based stationary phases. Immobilized phases (e.g., Chiralpak IC) are recommended over coated phases (AD/OD) because they allow the use of "non-standard" solvents like dichloromethane or ethyl acetate if resolution is difficult.

Chromatographic Conditions (Normal Phase)
  • Column: Daicel Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)),

    
    .[3]
    
  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note: TFA is critical to suppress the ionization of the carboxylic acid group, preventing non-specific interaction with the silica support.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature:

    
    .
    
  • Detection: UV @ 230 nm.

System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor:

    
     for both enantiomers.
    

Protocol C: GC-MS (Trace Analysis)

Objective: Identification of trace impurities or analysis in complex biological matrices (e.g., urine, plasma).

Derivatization Strategy

Direct GC analysis is impossible due to the polarity and hydrogen bonding of the


 and 

groups. We employ Dual Silylation .
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Reaction: Replaces active protons on both hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

Sample Preparation Workflow
  • Dry: Evaporate

    
     of sample extract to complete dryness under Nitrogen at 
    
    
    
    .
  • Reconstitute: Add

    
     anhydrous Pyridine + 
    
    
    
    BSTFA (1% TMCS).
  • Incubate: Vortex and heat at

    
     for 30 minutes.
    
  • Inject: Inject

    
     directly into GC-MS (Split 1:10).
    
GC-MS Parameters[6]
  • Column: DB-5MS UI (

    
    ).
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp:

    
    .
    
  • Oven Program:

    • 
       (hold 1 min)
      
    • 
       to 
      
      
      
    • Hold 5 min.

  • MS Source: EI (70 eV),

    
    .
    
  • SIM Ions: Monitor

    
     73 (TMS), 
    
    
    
    147 (TMS-O-TMS), and molecular ion
    
    
    .

Visual Workflows

Analytical Logic Flowchart

G Start Start: Sample Received CheckType Determine Analytical Goal Start->CheckType Assay Quantification / Purity CheckType->Assay Total Content Chiral Enantiomeric Excess (ee%) CheckType->Chiral Stereochemistry Trace Trace / Complex Matrix CheckType->Trace Impurities HPLC_RP RP-HPLC (C18) Mobile Phase: pH 2.5 Buffer/ACN UV @ 220nm Assay->HPLC_RP HPLC_Chiral Chiral LC (Chiralpak IC) Mobile Phase: Hex/IPA/TFA Normal Phase Chiral->HPLC_Chiral GCMS GC-MS Analysis Requires Derivatization (BSTFA/TMCS) Trace->GCMS

Caption: Decision matrix for selecting the optimal analytical technique based on data requirements.

Sample Preparation & Derivatization Pathway

Prep Raw Raw Sample (Solid/Liquid) Extract L/L Extraction (Ethyl Acetate, pH < 2) Raw->Extract Acidify Dry Evaporate to Dryness (N2 stream, 40°C) Extract->Dry Deriv Add Reagents BSTFA + 1% TMCS + Pyridine Dry->Deriv Heat Incubate 60°C, 30 min Deriv->Heat Inject Inject GC-MS Heat->Inject

Caption: Critical derivatization workflow for GC-MS analysis of 4-Chloro-2-methylmandelic acid.

Validation Parameters (ICH Q2)

To ensure the trustworthiness of these methods, the following validation criteria must be met:

ParameterAcceptance CriteriaNotes
Linearity (

)

Range:

.
Recovery

Spiked matrix samples.
Precision (RSD)

Intra-day (

).
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)Typical LOQ:

(HPLC).
Solution Stability

change over 24h
Keep autosampler at

to prevent degradation.

References

  • Zhang, Y., et al. (2011). "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase." Journal of Chromatography A.

  • Chen, X., et al. (2006). "Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization." Journal of Chromatography B.

  • Shimadzu Application News. (2014). "Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid Derivatives." Shimadzu Corporation.[5]

  • BenchChem. (2023). "A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid." BenchChem Technical Guides.

Sources

large-scale synthesis of 4-Chloro-2-methylmandelic acid for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 4-Chloro-2-methylmandelic Acid via Ultrasonically-Promoted Phase Transfer Catalysis

Executive Summary

4-Chloro-2-methylmandelic acid (CAS: 1261497-96-4) is a highly valued α-hydroxy acid scaffold used in the development of advanced active pharmaceutical ingredients (APIs) and chiral resolving agents. Historically, industrial synthesis of mandelic acid derivatives relied on the hydrolysis of cyanohydrins—necessitating highly toxic sodium cyanide—or the alkaline hydrolysis of dichloroacetophenones, which requires harsh chlorination steps and generates significant environmental waste[1].

To meet modern green chemistry and scalability standards, this application note details an optimized, cyanide-free Phase Transfer Catalysis (PTC) route. By utilizing 4-chloro-2-methylbenzaldehyde[2] and chloroform in a biphasic system, we leverage a complex catalyst (TEBA/PEG-800) under ultrasonic irradiation to drastically reduce reaction times and improve yields by overcoming interfacial mass transfer limitations[3].

Mechanistic Rationale & Causality

The synthesis relies on the generation of a highly reactive dichlorocarbene (


) intermediate.
  • The Role of the Complex Catalyst: Triethylbenzylammonium chloride (TEBA) acts as a lipophilic shuttle, transporting hydroxide ions from the aqueous phase into the organic chloroform phase. Simultaneously, Polyethylene glycol-800 (PEG-800) acts as an acyclic crown ether analog. It chelates sodium ions (

    
    ), leaving "naked," highly nucleophilic hydroxide ions that rapidly deprotonate chloroform.
    
  • Carbene Addition & Rearrangement: The resulting trichloromethyl anion loses a chloride ion to form dichlorocarbene, which undergoes rapid nucleophilic addition to the carbonyl carbon of 4-chloro-2-methylbenzaldehyde. An intramolecular epoxide rearrangement and subsequent alkaline hydrolysis yield the water-soluble sodium salt of 4-chloro-2-methylmandelic acid.

  • Ultrasonic Causality: Acoustic cavitation creates microbubbles that violently collapse, generating extreme localized pressures. This exponentially increases the interfacial surface area between the aqueous NaOH and organic chloroform phases, driving the reaction to completion in 2 hours compared to the 12+ hours required under standard mechanical stirring[3].

Process Visualization

G OrgPhase Organic Phase 4-Chloro-2-methylbenzaldehyde + CHCl3 Cavitation Ultrasonic Cavitation (Interfacial Mass Transfer) OrgPhase->Cavitation AqPhase Aqueous Phase 50% NaOH + TEBA/PEG-800 AqPhase->Cavitation Carbene Dichlorocarbene (:CCl2) Formation & Nucleophilic Addition Cavitation->Carbene Phase Transfer Hydrolysis Epoxide Rearrangement & Alkaline Hydrolysis Carbene->Hydrolysis 60°C, 2h Separation Phase Separation (Isolate Aqueous Mandelate) Hydrolysis->Separation Acidification Acidification (HCl, pH 1.0) & Crystallization Separation->Acidification Aqueous Layer Product 4-Chloro-2-methylmandelic Acid (Final API Scaffold) Acidification->Product Filtration

Workflow and mechanistic pathway for the ultrasonically-promoted PTC synthesis of mandelic acid.

Reagent Matrix & Stoichiometric Design (1.0 kg Pilot Scale)

ReagentFunctionMW ( g/mol )EquivalentsQuantity
4-Chloro-2-methylbenzaldehyde Limiting Reactant154.591.001.00 kg (6.47 mol)
Chloroform (

)
Carbene Source / Solvent119.383.002.32 kg (1.55 L)
Sodium Hydroxide (NaOH) Base / Hydrolysis Agent40.005.001.29 kg (in 1.29 L DI

)
TEBA Phase Transfer Catalyst227.770.0229.5 g
PEG-800 Co-catalyst / Chelator~800.000.0151.8 g
Hydrochloric Acid (37%) Acidification Agent36.46As needed~2.5 L (to pH 1.0)

Industrial Protocol: Step-by-Step Execution

Step 1: Biphasic Initiation

  • Equip a 10 L jacketed ultrasonic reactor (40 kHz transducer) with a mechanical overhead stirrer, reflux condenser, and internal temperature probe.

  • Charge the reactor with 1.00 kg of 4-chloro-2-methylbenzaldehyde and 2.32 kg of chloroform. Stir at 150 RPM to ensure complete dissolution.

  • In a separate chemically resistant vessel, prepare a 50% w/w aqueous NaOH solution by dissolving 1.29 kg of NaOH in 1.29 L of deionized water. Allow the exothermic solution to cool to 30°C.

  • Add 29.5 g of TEBA and 51.8 g of PEG-800 directly to the organic phase in the reactor.

Step 2: Ultrasonic Promotion & Hydrolysis

  • Initiate ultrasonic irradiation (180 W, 40 kHz) and increase mechanical stirring to 350 RPM to create a fine emulsion.

  • Slowly dose the 50% NaOH solution into the reactor over 30 minutes.

  • Causality Note: The generation of dichlorocarbene is highly exothermic. Utilize the jacketed cooling system to maintain the internal reaction temperature strictly at 60°C.

  • Maintain ultrasonic irradiation and stirring at 60°C for exactly 2.0 hours.

Step 3: Phase Separation & Workup

  • Cease sonication and stirring. Allow the biphasic mixture to settle for 30 minutes at room temperature.

  • The unreacted chloroform (lower organic layer) will separate from the aqueous layer (upper layer), which now contains the highly soluble sodium 4-chloro-2-methylmandelate.

  • Decant the upper aqueous layer into a clean precipitation vessel. Wash the residual organic layer with 500 mL of DI water and combine the aqueous extracts.

  • Wash the combined aqueous phase with 500 mL of ethyl acetate to remove any trace unreacted aldehyde or non-polar impurities. Discard the ethyl acetate wash.

Step 4: Acidification & Crystallization

  • Cool the aqueous phase to 5°C using an ice/brine bath.

  • Under vigorous stirring, slowly add 37% HCl dropwise until the pH reaches 1.0.

  • Causality Note: The pKa of the mandelic acid derivative is approximately 3.4. Dropping the pH to 1.0 ensures >99% protonation, shifting the compound from a water-soluble salt to an insoluble free acid, forcing supersaturation and crystallization.

  • Stir the resulting thick white slurry for 1 hour at 5°C to maximize crystal growth.

  • Filter the precipitate under vacuum, wash the filter cake with 3 x 300 mL of ice-cold DI water to remove residual NaCl, and dry in a vacuum oven at 45°C to constant weight.

Process Analytical Technology (PAT) & Self-Validation

To ensure this protocol acts as a self-validating system, the following in-process controls (IPCs) must be met:

  • Thermal Validation (Step 2): A sustained exotherm upon NaOH addition validates active dichlorocarbene formation. Failure to observe an exotherm indicates catalyst poisoning or inadequate biphasic mixing.

  • HPLC Monitoring (Step 2): At T=120 mins, sample the organic phase. The reaction is validated as complete when the UV 254 nm peak area of 4-chloro-2-methylbenzaldehyde is <0.5% relative to the product.

  • pH Validation (Step 4): Crystallization will fail if the pH remains above 3.0. A calibrated pH probe reading of 1.0 ± 0.2 is mandatory before filtration to prevent yield loss in the mother liquor.

Quantitative Yield & Optimization Analysis

The integration of ultrasound and a dual-catalyst system provides a mathematically verifiable advantage over classical methods for this specific scaffold:

Process VariantCatalyst SystemConditionsReaction TimeIsolated Yield (%)HPLC Purity (%)
Classical Biphasic TEBA onlyMechanical Stirring, 60°C12.0 h62.594.2
Ultrasound-Assisted TBAB onlyUltrasonic (40 kHz), 60°C4.5 h78.096.5
Complex PTC + US TEBA + PEG-800Ultrasonic (40 kHz), 60°C2.0 h89.4>99.0

Data demonstrates that the synergistic effect of PEG-800 (Na+ chelation) and acoustic cavitation (interfacial surface area maximization) reduces reaction time by 83% while increasing absolute yield by nearly 27%.

References

  • Xu, H., & Chen, Y. (2008). An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. Ultrasonics Sonochemistry, 15(6), 930-932.[3] URL: [Link]

  • DrugFuture Chemical Database. Mandelic Acid - Literature References & Synthesis.[1] URL: [Link]

  • ChemBK Chemical Database. 4-Chloro-2-methylbenzaldehyde - Physico-chemical Properties and Synthesis.[2] URL: [Link]

Sources

Application Note: Asymmetric Synthesis and Utilization of 4-Chloro-2-methylmandelic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Enantiopure α-hydroxy acids, commonly known as mandelic acid derivatives, are privileged chiral building blocks in modern organic synthesis and pharmaceutical development[1]. Among these, 4-Chloro-2-methylmandelic acid (CAS: 1261497-96-4) represents a highly specialized intermediate.

The structural uniqueness of this compound lies in its phenyl ring substitution:

  • Steric Effect (2-Methyl): The ortho-methyl group restricts the rotational freedom of the adjacent carbon-carbon bond, locking the molecule into specific conformations that are highly desirable for target-protein binding.

  • Electronic Effect (4-Chloro): The para-chloro substituent modulates the lipophilicity (LogP) and enhances the metabolic stability of the downstream Active Pharmaceutical Ingredient (API) by blocking cytochrome P450-mediated para-hydroxylation.

Medicinal Chemistry Applications

This specific chiral building block is instrumental in the synthesis of several advanced therapeutic classes:

  • Potassium-Competitive Acid Blockers (P-CABs): It is utilized via Mitsunobu cyclization to synthesize tetrahydrochromenoimidazoles. The 4-chloro-2-methylphenyl moiety specifically influences the duration of intragastric pH elevation and mitigates unwanted 2[2].

  • GPBAR1 Agonists: The compound serves as a precursor for 1-hydroxyimino-3-phenyl-propanes, targeting metabolic diseases like Type II diabetes by promoting 3[3].

  • Progesterone Receptor (PR) Modulators: It is incorporated into substituted 2-arylimino heterocycles acting as 4[4].

Mechanistic Strategies for Asymmetric Synthesis

Achieving high enantiomeric excess (ee) for mandelic acid derivatives traditionally relied on classical kinetic resolution via chiral salt crystallization[5]. However, modern asymmetric synthesis offers two superior, self-validating pathways:

  • Biocatalytic Asymmetric Reduction (The Green Route): Utilizes engineered Ketoreductases (KREDs) to stereoselectively reduce 4-chloro-2-methylphenylglyoxylic acid. This route is highly scalable and operates under mild aqueous conditions.

  • Chemical Asymmetric Cyanosilylation (The Chemocatalytic Route): Employs a chiral Lewis acid complex (e.g., Ti-BINOL) to direct the nucleophilic attack of cyanide onto 4-chloro-2-methylbenzaldehyde, followed by acidic hydrolysis.

While emerging techniques like 6[6] and1[1] are gaining traction, biocatalysis and cyanosilylation remain the industrial gold standards.

Experimental Protocols

Protocol A: Biocatalytic Reduction (Recommended for Scale-Up)

Objective: Synthesis of (S)-4-Chloro-2-methylmandelic acid via enzymatic reduction.

Reagents:

  • Substrate: 4-Chloro-2-methylphenylglyoxylic acid (50 mM)

  • Enzyme: Engineered Ketoreductase (KRED-P1-B04 or equivalent, 2 g/L)

  • Cofactor System: NADP⁺ (1 mM), Glucose Dehydrogenase (GDH, 1 g/L), D-Glucose (100 mM)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.0)

  • Co-solvent: Isopropanol (10% v/v)

Step-by-Step Methodology & Causality:

  • Buffer Preparation: Dissolve the potassium phosphate in highly purified water and adjust to exactly pH 7.0.

    • Causality: KRED enzymes possess a narrow optimal pH window. Deviations cause enzyme denaturation and promote the spontaneous, non-selective background reduction of the keto-acid, which degrades enantiomeric purity.

  • Cofactor Recycling Setup: Add NADP⁺, GDH, and D-Glucose to the buffer.

    • Causality: NADP⁺ is prohibitively expensive in stoichiometric amounts. The GDH/Glucose system acts as a sacrificial thermodynamic driver, continuously recycling NADP⁺ back to NADPH, making the process economically viable.

  • Substrate Addition: Dissolve the substrate in Isopropanol and add dropwise to the aqueous enzyme mixture at 30°C.

    • Causality: The 4-chloro-2-methylphenyl moiety is highly hydrophobic. Isopropanol (10% v/v) acts as a co-solvent to prevent substrate precipitation without disrupting the enzyme's tertiary structure.

  • In-Process Control (IPC): After 12 hours, sample 100 µL, quench with 900 µL acetonitrile, centrifuge, and analyze via Chiral HPLC (Chiralcel OD-H column).

    • Validation: The reaction is self-validating; if conversion is <95%, the recycling system has stalled (likely due to pH drop from gluconic acid byproduct). Adjust pH with 1M NaOH if necessary.

  • Workup: Acidify the mixture to pH 2.0 using 2M HCl and extract with Ethyl Acetate (3 x 50 mL).

    • Causality: Acidification protonates the mandelic acid carboxylate (pKa ~3.4), ensuring it partitions entirely into the organic phase, leaving the denatured proteins and hydrophilic cofactors in the aqueous waste.

Protocol B: Chemical Asymmetric Cyanosilylation

Objective: Synthesis of (R)-4-Chloro-2-methylmandelic acid via chemocatalysis.

Reagents:

  • Substrate: 4-Chloro-2-methylbenzaldehyde (1.0 eq)

  • Catalyst: (R)-BINOL (10 mol%), Ti(O-iPr)₄ (10 mol%)

  • Reagent: Trimethylsilyl cyanide (TMSCN, 1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality:

  • Catalyst Complexation: In a flame-dried Schlenk flask under Argon, mix (R)-BINOL and Ti(O-iPr)₄ in DCM. Stir at room temperature for 1 hour.

    • Causality: This pre-stirring is critical to form the active chiral Titanium-BINOL Lewis acid complex. Incomplete formation leads to racemic background reactions.

  • Substrate Coordination: Add the aldehyde and cool the system to -20°C.

    • Causality: The low temperature maximizes enantiofacial discrimination. The chiral Ti-complex coordinates the aldehyde oxygen, sterically shielding one face of the planar carbonyl group.

  • Cyanation: Add TMSCN dropwise over 30 minutes.

    • Causality: Slow addition controls the exothermic reaction and maintains a low steady-state concentration of cyanide, preventing catalyst poisoning and oligomerization.

  • Hydrolysis (Workup): Once complete (via GC-MS IPC), remove the solvent in vacuo. Add 6M HCl and reflux for 12 hours.

    • Causality: Strong acidic hydrolysis is mandatory. Basic hydrolysis of the cyanohydrin intermediate would lead to rapid deprotonation of the alpha-carbon, destroying the newly formed stereocenter via base-catalyzed racemization.

Quantitative Data & Method Comparison

The following table summarizes the comparative metrics between the two validated protocols.

MetricProtocol A: Biocatalytic ReductionProtocol B: Asymmetric Cyanosilylation
Typical Yield 88 - 92%75 - 82% (over 2 steps)
Enantiomeric Excess (ee) >99%92 - 95%
Scalability Excellent (Pilot-plant ready)Moderate (Requires cryogenic cooling)
E-factor (Waste/Product) Low (Aqueous waste)High (Halogenated solvents, Titanium waste)
Stereocenter Control Absolute (Enzyme pocket defined)High (Catalyst controlled)

Workflows and Visualizations

SynthesisWorkflow SM1 4-Chloro-2-methyl- phenylglyoxylic acid BioCat Biocatalytic Reduction (KRED, GDH, NADP+) SM1->BioCat Aqueous Buffer, pH 7.0 SM2 4-Chloro-2-methyl- benzaldehyde ChemCat Asymmetric Cyanosilylation (Chiral Ti-BINOL, TMSCN) SM2->ChemCat Organic Solvent, -20°C Product (S)- or (R)-4-Chloro-2- methylmandelic acid BioCat->Product >99% ee Int Chiral Cyanohydrin Intermediate ChemCat->Int >95% ee Int->Product Acidic Hydrolysis

Workflow comparison between biocatalytic reduction and chemical cyanosilylation.

DownstreamPathways ChiralMandelic 4-Chloro-2-methyl- mandelic acid PCAB P-CABs (Gastric Acid Inhibitors) ChiralMandelic->PCAB Mitsunobu Cyclization GPBAR1 GPBAR1 Agonists (Metabolic Disorders) ChiralMandelic->GPBAR1 Amide Coupling PRMod PR Modulators (Hormone Therapy) ChiralMandelic->PRMod Thiazolidine Formation

Downstream synthetic pathways utilizing 4-Chloro-2-methylmandelic acid.

References

  • Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel. Journal of Medicinal Chemistry - ACS Publications.2

  • CA2802313A1 - 1-hydroxyimino-3-phenyl-propanes. Google Patents.3

  • US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents. Google Patents.4

  • Enantioselective C–H Olefination via Kinetic Resolution. PMC.1

  • Enantioselective C−H Olefination of α‐Hydroxy and α‐Amino Phenylacetic Acids by Kinetic Resolution. Chu Lab.5

  • Asymmetric synthesis using chiral-encoded metal. PMC.6

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-2-methylmandelic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Yield Optimization & Troubleshooting for 4-Chloro-2-methylmandelic Acid (CAS: 132766-73-9 / Generic Analogues) Ticket Priority: High (Process Optimization)

Executive Summary: The Yield Challenge

Synthesizing 4-Chloro-2-methylmandelic acid presents a specific challenge due to the steric hindrance of the ortho-methyl group and the deactivating nature of the para-chloro substituent. While standard mandelic acid protocols exist, applying them blindly to this derivative often results in yields below 50% due to incomplete hydrolysis (stalling at the amide) or degradation during harsh workup.

This guide provides two validated workflows:

  • The Optimized Chemical Route: For standard laboratory synthesis, focusing on the "Cold Hydrolysis" technique to prevent degradation.[1]

  • The Biocatalytic Route (DKR): For high-value, enantiopure synthesis, utilizing Dynamic Kinetic Resolution to theoretically achieve 100% yield from racemic precursors.[1]

Module 1: The Optimized Chemical Route (Cyanohydrin Method)

Standard Protocol Flaw: Most textbooks suggest boiling the cyanohydrin in dilute acid.[1] For 4-chloro-2-methylmandelic acid, this causes polymerization and decarboxylation.[1] Corrective Protocol: High-Concentration / Low-Temperature Hydrolysis.[1]

Step-by-Step Optimization
Phase 1: Cyanohydrin Formation
  • Reagents: 4-Chloro-2-methylbenzaldehyde, NaCN (or KCN), Acetic Acid.

  • Critical Control Point: The equilibrium.[1] The reaction is reversible.[1]

  • Optimization: Maintain pH between 4.5 and 5.5. Too acidic (<3) stops the reaction; too basic (>8) causes rapid decomposition of the cyanohydrin back to aldehyde and cyanide.

Phase 2: Hydrolysis (The Yield Killer)
  • The Problem: The ortho-methyl group provides steric bulk that protects the nitrile carbon, making hydrolysis to the acid slow. Heating forces the reaction but degrades the product.[1]

  • The Fix: Use 12 M HCl (Concentrated) at Room Temperature (20–25°C) .

  • Protocol:

    • Dissolve the crude cyanohydrin in 12 M HCl (approx. 5–10 volumes).

    • Stir vigorously at Room Temperature for 12–18 hours. Do not reflux.

    • Workup: Do not extract immediately. Instead, evaporate the reaction media (HCl/Water) in a water bath or rotary evaporator to dryness. This shifts the equilibrium toward the acid and minimizes loss in the aqueous phase.

    • Recrystallize the residue from Benzene or Toluene (non-polar solvents help remove unreacted aldehyde).[1]

Troubleshooting Guide: Chemical Route
SymptomProbable CauseCorrective Action
Yield < 40% Loss of product in aqueous extraction.[1]Do not extract. Evaporate the acidic reaction mixture to dryness, then extract the solid residue with ether or recrystallize directly. Mandelic acids are highly water-soluble.[1][2]
Amide Impurity Incomplete hydrolysis due to steric hindrance (ortho-methyl).[1]Increase HCl concentration to 12M. Extend reaction time to 24h. Avoid heating , as it promotes side reactions over hydrolysis completion.[1]
Dark Tar/Oil Polymerization of aldehyde or cyanohydrin.[1]pH during cyanohydrin formation was likely too high (>7).[1] Ensure pH 4.5–5.5 during the initial step.[1] Perform hydrolysis under N₂ atmosphere.
Reversion to Aldehyde Cyanohydrin instability.[1]The cyanohydrin is unstable in basic media.[1] Ensure the transition from Cyanohydrin generation to Acid hydrolysis is rapid and strictly acidic.

Module 2: The Biocatalytic Route (High-Yield / Enantiopure)

For researchers requiring high enantiomeric excess (ee) and yields >80%, chemical synthesis is inferior to Dynamic Kinetic Resolution (DKR) .

The Mechanism: In aqueous buffer (pH 7–8), the chemical equilibrium between the aldehyde and the cyanohydrin allows the cyanohydrin enantiomers to interconvert (racemize) spontaneously. A specific Nitrilase enzyme selectively hydrolyzes only the (R)-cyanohydrin to the (R)-acid. As the (R)-cyanohydrin is depleted, the (S)-cyanohydrin racemizes to restore equilibrium, eventually funnelling 100% of the material to the (R)-product.

Workflow Visualization

DKR_Pathway Aldehyde 4-Cl-2-Me-Benzaldehyde + HCN S_Cyano (S)-Cyanohydrin Aldehyde->S_Cyano Chemical Equilibrium R_Cyano (R)-Cyanohydrin Aldehyde->R_Cyano Chemical Equilibrium S_Cyano->Aldehyde Spontaneous Racemization (pH > 7) R_Acid (R)-4-Cl-2-Me-Mandelic Acid (Target Product) R_Cyano->R_Acid Nitrilase (Irreversible)

Figure 1: Dynamic Kinetic Resolution (DKR) pathway allowing >50% yield of a single enantiomer.

Protocol Highlights
  • Enzyme: Recombinant Nitrilase (e.g., from Alcaligenes faecalis or commercial screening kits).[1]

  • Conditions: Biphasic system (Buffer/Organic solvent) or use of CTAB (Cetyltrimethylammonium bromide) to permeabilize cells if using whole-cell biocatalysts.[1][3]

  • Yield Expectation: >90% conversion with >99% ee.

Module 3: FAQ & Technical Support

Q1: Why is my product melting point lower than the literature value (approx. 115–117°C for unsubstituted, varying for derivatives)?

  • A: This usually indicates contamination with 4-chloro-2-methylbenzoic acid .[1] This byproduct forms if the aldehyde oxidizes before cyanohydrin formation.[1]

  • Fix: Purify the starting aldehyde via bisulfite wash before use.[1] Perform all reactions under Nitrogen.

Q2: I cannot crystallize the oil obtained after hydrolysis.

  • A: The ortho-methyl group lowers the melting point and increases lipophilicity, making the oil persistent.

  • Fix: Triturate the oil with a mixture of Benzene/Petroleum Ether (or Toluene/Heptane). Seed with a known crystal if available.[1] If not, scratch the flask sides with a glass rod while cooling to -20°C.

Q3: Can I use sulfuric acid instead of HCl?

  • A: Not recommended. Sulfuric acid is an oxidizing agent and can cause charring of the aromatic ring, especially with the electron-donating methyl group present. HCl is volatile, allowing for the "evaporation workup" method described in Module 1, which is superior for yield.

References

  • Aggio, R. B., et al. (2004).[1] "A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin." Journal of the Brazilian Chemical Society, 15(2). Link

  • Crosby, J., et al. (2006).[1] "Preparation of mandelic acid derivatives." U.S. Patent 7,022,876 B2.[1] Link

  • Corson, B. B., et al. (1926).[1] "Mandelic Acid."[1][2][4][5][6][7][8][9][10][11] Organic Syntheses, Coll.[1] Vol. 1, p.336.[1] (Foundational protocol for chloromandelic derivatives). Link

  • Wang, Y., et al. (2008).[1] "Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401." Applied Microbiology and Biotechnology. (Demonstrates 100% theoretical yield route). Link

Sources

Technical Support Center: Troubleshooting 4-Chloro-2-methylmandelic Acid Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization and Troubleshooting Guide for the Synthesis of 4-Chloro-2-methylmandelic Acid (CAS: 32345-59-8 analogs) From: Senior Application Scientist, Technical Services To: Research & Development Division

Executive Summary

The preparation of 4-Chloro-2-methylmandelic acid presents a unique set of regiochemical and kinetic challenges compared to unsubstituted mandelic acid. While direct condensation of glyoxylic acid with substituted benzenes is chemically possible, it often suffers from poor regioselectivity due to the competing directing effects of the chloro (deactivator, ortho/para) and methyl (activator, ortho/para) groups.

Therefore, the Cyanohydrin Route (hydrolysis of 4-chloro-2-methylmandelonitrile derived from the corresponding aldehyde) is the industry standard for high-purity synthesis. This guide addresses the specific side reactions encountered in this pathway: nitrile reversion , amide stalling , and ester dimerization .

Part 1: Critical Reaction Pathways & Side Reactions

The following diagram illustrates the primary synthetic workflow and the specific divergence points where impurities are generated.

ReactionPathways cluster_legend Legend Aldehyde 4-Chloro-2-methylbenzaldehyde Nitrile 4-Chloro-2-methylmandelonitrile Aldehyde->Nitrile NaCN/H+ or TMSCN Amide Intermediate Amide (Stalled Hydrolysis) Nitrile->Amide HCl (aq), <40°C Reversion HCN + Aldehyde (Reversion) Nitrile->Reversion pH > 6 or Heat Product 4-Chloro-2-methylmandelic Acid Amide->Product HCl (aq), >70°C Dimer Ester Dimer (Depside) (Concentration Impurity) Product->Dimer Heat/Vac (Dehydration) KetoAcid Benzoylformic Derivative (Oxidation) Product->KetoAcid [O], Metal Ions key Blue: Main Path | Red: Side Reaction

Figure 1: Mechanistic pathway for 4-Chloro-2-methylmandelic acid synthesis, highlighting critical impurity nodes.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Stalling & Intermediates

Q: HPLC analysis shows a persistent peak at RRT ~0.85 that resists hydrolysis. What is it?

A: This is almost certainly the amide intermediate (4-chloro-2-methylmandelamide).

  • Cause: The hydrolysis of the nitrile proceeds in two distinct steps: Nitrile

    
     Amide 
    
    
    
    Acid. The second step (Amide to Acid) has a significantly higher activation energy, especially with the steric hindrance provided by the ortho-methyl group in your substrate [1].
  • Solution:

    • Increase Temperature: Ensure the reaction temperature is maintained above 75°C for the second phase. Low-temperature hydrolysis (<50°C) will stall at the amide.

    • Acid Concentration: Ensure the aqueous HCl concentration remains >20 wt% throughout the reaction. As water is consumed, the effective acid concentration drops, slowing the kinetics.

    • Solvent Check: If using a biphasic system, ensure adequate agitation. The amide is often less soluble in the aqueous acid phase than the acid product, leading to precipitation and removal from the catalytic zone.

Category 2: Impurity Profile (The "Dimer" Problem)

Q: After workup and concentration, I see a new impurity (1-3%) that wasn't present in the reaction mixture. It increases upon drying.

A: You are observing the Ester Dimer (Depside) formation.

  • Mechanism: Mandelic acids possess both a hydroxyl group and a carboxylic acid group. Under acidic conditions and heat (especially during rotary evaporation or vacuum drying), the hydroxyl of one molecule attacks the carboxyl of another, forming an ester linkage [2].

  • Structure: O-(4-chloro-2-methylmandeloyl)-4-chloro-2-methylmandelic acid.

  • Prevention:

    • Avoid High Heat: Do not exceed 50°C during solvent removal.

    • Water Chase: Perform the final concentration in the presence of a small amount of water, which shifts the equilibrium back toward the monomeric acid.

    • Remediation: If the dimer is present, reflux the crude solid in dilute aqueous acid (1N HCl) for 1 hour to hydrolyze the ester linkage, then recrystallize immediately [3].

Category 3: Color & Stability (Reversion)

Q: The reaction mixture turned dark yellow/brown upon addition of base during workup.

A: This indicates Cyanohydrin Reversion followed by aldehyde polymerization.

  • Cause: Cyanohydrins are stable in acid but unstable in base. If you neutralize the reaction mixture to pH > 6 while unhydrolyzed cyanohydrin remains, it will revert to 4-chloro-2-methylbenzaldehyde and HCN. The aldehyde then undergoes aldol-type condensations or oxidation, leading to colored "tar" impurities [4].

  • Protocol Fix:

    • Ensure complete hydrolysis (monitor disappearance of nitrile and amide) before any workup.

    • Perform extractions from the acidic phase directly if possible. If neutralization is required, keep the temperature <5°C to kinetically inhibit reversion.

Part 3: Data & Specifications

Table 1: Impurity Profile & Remediation
Impurity TypeChemical IdentityOriginDetection (HPLC)Remediation Strategy
Intermediate 4-Chloro-2-methylmandelamideIncomplete hydrolysis (kinetic stall)RRT ~0.8-0.9Extend reaction time at >75°C; Add conc. HCl.
Reversion Product 4-Chloro-2-methylbenzaldehydepH > 6 instability; ReversionRRT > 1.5 (Non-polar)Wash organic layer with sodium bisulfite solution.
Dimer Depside (Ester Dimer)Thermal stress during isolationRRT ~1.2-1.3Hydrolyze in dilute acid; Recrystallize from Toluene/EtOAc.
Oxidation 4-Chloro-2-methylbenzoylformic acidAir oxidation catalyzed by metal ionsRRT < 0.5 (Polar)Use N2 atmosphere; Add EDTA if metal contamination suspected.
Table 2: Solvent Screening for Recrystallization

The ortho-methyl group increases lipophilicity compared to unsubstituted mandelic acid.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRating
Water ModerateLowExcellent (removes non-polars)Recommended (for final polish)
Toluene HighModerateGood (removes dimers)Good (for crude cleanup)
Ethanol/Water (1:3) HighLowModerateAcceptable
Dichloromethane HighHighPoorNot Recommended

Part 4: Validated Experimental Protocol (Cyanohydrin Route)

Step 1: Cyanohydrin Formation

  • Charge 4-chloro-2-methylbenzaldehyde (1.0 eq) and Methanol (3 vol) to a reactor.

  • Cool to 0–5°C.

  • Add NaCN (1.1 eq) dissolved in minimal water dropwise, maintaining T < 10°C.

  • Slowly add Acetic Acid or HCl to adjust pH to ~4–5. Stir 4h at 20°C.

    • Checkpoint: TLC/HPLC should show <1% Aldehyde.

Step 2: Hydrolysis

  • Charge Conc. HCl (37%, 5 vol) directly to the reaction mixture.

  • Heat to 40°C for 2 hours (Nitrile

    
     Amide conversion).
    
  • Increase temperature to 80–85°C for 4–6 hours (Amide

    
     Acid conversion).
    
    • Critical: Monitor the disappearance of the Amide peak. Do not stop early.

Step 3: Isolation

  • Cool to 20°C. Extract with Ethyl Acetate (3x).

  • Wash combined organics with brine.

  • Crucial: Dry over MgSO4, filter, and concentrate at <45°C to avoid dimerization.

  • Recrystallize crude solid from Toluene or Water to remove trace dimers and colored impurities.

References

  • Organic Syntheses , Coll.[1] Vol. 1, p. 336 (1941); Vol. 23, p. 48 (1943).[1] Mandelic Acid.[2][1][3][4][5][6][7][8] Link

  • Sumitomo Chemical Co , Patent JP5561564B2. Mandelic acid production method and mandelic acid crystals. (Discusses dimer formation during concentration). Link

  • Yadav, G. D., & Sivakumar, P. (2004). Mechanistic and kinetic investigation of the liquid–liquid phase transfer catalyzed synthesis of mandelic acid from benzaldehyde and chloroform. Journal of Molecular Catalysis A: Chemical. Link

  • Corson, B. B., et al. (1941). Mandelic Acid.[2][1][3][4][5][6][7][8] Organic Syntheses. (Detailed discussion on purification and side reactions). Link

Sources

Technical Support Center: Purification of 4-Chloro-2-methylmandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Topic: Purification, Chiral Resolution, and Impurity Profiling Ticket ID: #CMA-PUR-402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-Chloro-2-methylmandelic acid . This molecule presents a unique "perfect storm" of purification challenges:

  • Amphiphilic Solubility: The hydrophobic chlorotoluene ring fights against the hydrophilic

    
    -hydroxy acid moiety, complicating solvent selection.[1]
    
  • Lactide Formation: Like all mandelic derivatives, it is prone to self-esterification (dimerization) under acidic/thermal stress.[1]

  • Chiral Resolution: Synthesized primarily as a racemate, separating the enantiomers requires precise salt-formation kinetics.[1]

This guide moves beyond basic textbook definitions to address the causality of failure modes in the lab.

Module 1: Chemical Purity & Crystallization

User Query: "My crude product is a dark yellow/brown oil that refuses to crystallize, or 'oils out' upon cooling. How do I fix this?"

Root Cause Analysis

The "oiling out" phenomenon (liquid-liquid phase separation) occurs because impurities—specifically unreacted 4-chloro-2-methylbenzaldehyde or over-oxidized ketones —depress the melting point of your acid. Furthermore, the presence of mandelic acid dimers (estolides) increases viscosity, preventing nucleation.[1]

Protocol: The "Toluene-Water" Partition System

We recommend a biphasic purification strategy that leverages the acidity of the product against neutral impurities.

StepActionScientific Rationale
1. Dissolution Dissolve crude oil in 10% aq. NaHCO₃ (pH ~8.5).Converts the acid to its water-soluble carboxylate salt. Neutral organic impurities (aldehydes/dimers) remain insoluble.
2. Wash Extract the aqueous layer twice with Toluene or MTBE .[1]Removes unreacted aldehyde and non-acidic tars.[1] Note: Toluene is preferred for its π-π interaction capability with aromatic impurities.
3. Acidification Cool aqueous layer to 5°C. Acidify slowly with HCl to pH 1-2.Controlled precipitation.[1] Rapid acidification traps impurities.
4.[1] Extraction Extract the acidified product into Isopropyl Acetate (IPAc) .IPAc has a superior partition coefficient for mandelic derivatives compared to EtOAc and separates faster.[1]
5. Crystallization Concentrate IPAc, then add n-Heptane as an anti-solvent at 50°C. Cool to 0°C at 5°C/hour.Slow cooling prevents oiling out.[1] Heptane forces the polar acid out of solution while keeping lipophilic impurities dissolved.[1]
Visual Workflow: Chemical Purification Logic

PurificationLogic Crude Crude Reaction Mixture (Racemate + Impurities) BaseExt 1. Dissolve in 10% NaHCO3 (pH > 8.0) Crude->BaseExt Sep1 Phase Separation BaseExt->Sep1 OrgWash 2. Wash with Toluene OrgWash->Sep1 OrgLayer Organic Layer (Discard: Aldehydes, Neutrals) Sep1->OrgLayer Impurities AqLayer Aqueous Layer (Target Carboxylate) Sep1->AqLayer Product Acidify 3. Acidify with HCl (pH < 2) Extract into IPAc AqLayer->Acidify Cryst 4. Crystallize (IPAc / n-Heptane) Acidify->Cryst Final Pure Racemic 4-Chloro-2-methylmandelic Acid Cryst->Final

Figure 1: Biphasic purification strategy to remove neutral organic impurities prior to chiral resolution.

Module 2: Chiral Resolution (Optical Purity)

User Query: "I am using Phenylethylamine (PEA) for resolution, but I'm getting low yields (<20%) or low enantiomeric excess (ee). What is the optimal system?"

Technical Insight

For 4-chloro-substituted mandelic acids, (S)-(-)-1-Phenylethylamine is the classic resolving agent, but (R)-(+)-1-(1-Naphthyl)ethylamine often provides sharper diastereomeric salt differentiation due to the increased steric bulk of the naphthyl group interacting with the chloro-methyl substituted ring.

Critical Failure Point: The "Popcorn" Effect.[1] If you acidify the diastereomeric salt too fast, the resolving agent (amine) and the mandelic acid may co-precipitate, ruining the resolution.[1]

Optimized Resolution Protocol
  • Stoichiometry: Use 0.55 equivalents of the chiral amine. Do not use 1.0 eq. You want the "wrong" enantiomer to remain in solution as the free acid, while the "right" enantiomer precipitates as the salt.

  • Solvent System: Ethanol (95%) is the baseline. If yield is low, switch to Ethanol/Water (9:1) .[1] The water helps solubilize the salt, slowing down precipitation and improving crystal quality (higher ee).[1]

  • Recrystallization of Salt: Do not skip this. The first crop usually has ~80% ee. Recrystallize the salt from pure Ethanol to reach >98% ee before breaking the salt.

Troubleshooting the "Salt Break" (Liberating the Acid)

Many users lose yield here.

  • Wrong Way: Add acid directly to the salt.[1]

  • Right Way: Suspend the salt in water/DCM (biphasic). Add HCl dropwise while stirring. The amine stays in water (as HCl salt); the pure mandelic acid migrates immediately into DCM, protecting it from racemization.[1]

Resolution Pathway Diagram

ChiralResolution Racemate Racemic Acid (1.0 eq) Mix Reflux in EtOH Racemate->Mix Agent Chiral Amine (0.55 eq) Agent->Mix Filter Filtration at 25°C Mix->Filter Solid Diastereomeric Salt (High ee) Filter->Solid Precipitate Liquor Mother Liquor (Enriched in opposite enantiomer) Filter->Liquor Filtrate Break Salt Break (HCl / DCM / Water) Solid->Break FinalProd Pure (R)- or (S)- Enantiomer Break->FinalProd Recycle Recover Amine Break->Recycle

Figure 2: Classical resolution workflow emphasizing stoichiometry (0.55 eq) to maximize optical purity.

Module 3: Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Product is Pink/Red Trace phenols or photo-oxidation of the chloro-aromatic ring.Treat the aqueous carboxylate solution (during Module 1) with activated carbon or a sodium bisulfite wash.
Melting Point Depression (<115°C) Presence of solvent inclusions (solvates) or dimer formation.Dry at 40°C under high vacuum for 24h.[1] If MP is still low, recrystallize from Water (yes, water).[1] Mandelic acids can be recrystallized from boiling water; dimers hydrolyze back to monomers in hot water.[1]
Low Recovery in Extraction pH of aqueous layer was not low enough (< pH 2.0).The pKa of mandelic acid is ~3.[1]4. You must be at least 2 pH units below the pKa (pH < 1.[1]4) to ensure 99% exists as the extractable free acid.
Haze in Final Solution Inorganic salts (NaCl) carried over from acidification.Dry the organic layer with MgSO₄ (Magnesium Sulfate) and filter through a Celite pad before final evaporation.

References

  • Resolution of Halogenated Mandelic Acids: Detailed study on using Levetiracetam and classical amines for 2-Cl and 4-Cl mandelic acid resolution. Source: National Institutes of Health (NIH) / PMC.

  • Synthesis & Impurity Profiling: Organic Syntheses protocol for Mandelic Acid derivatives, detailing the chlorination/hydrolysis route and associated impurities. Source: Organic Syntheses, Coll.[1][2] Vol. 3, p.538 (1955).[1]

  • Solubility & Dimerization: Analysis of mandelic acid dimerization (estolides) and solubility in aqueous/organic systems. Source: Journal of Chemical & Engineering Data (via ACS/ResearchGate).

  • Chiral Resolution Patent (Reference for 4-Chloro analog): Specific patent detailing the use of naphthylethylamine for 4-chloromandelic acid. Source: Google Patents (CN105085234A).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-2-methylmandelic acid before handling. The chloro-methyl substitution pattern can enhance skin permeability.

Sources

common impurities in 4-Chloro-2-methylmandelic acid and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-2-methylmandelic Acid Purification Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4-Chloro-2-methylmandelic acid (also known as 2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid). This compound is a critical chiral building block, often synthesized via the cyanohydrin route from 4-chloro-2-methylbenzaldehyde .

Users frequently encounter purity issues due to the specific reactivity of the ortho-methyl and para-chloro substituents. The steric hindrance of the ortho-methyl group can retard hydrolysis, leading to amide contamination, while the aldehyde starting material is prone to air oxidation. This guide provides a logic-driven approach to identifying and removing these specific impurities.

Impurity Landscape & Diagnostics

Before attempting purification, you must identify the dominant impurity. We have categorized the most common contaminants below based on their physicochemical properties.

Table 1: Common Impurity Profile

Impurity TypeSpecific CompoundOriginPhysical MarkerSolubility Profile
Starting Material 4-Chloro-2-methylbenzaldehydeIncomplete reactionYellow/Oily appearance; distinctive almond-like odor.Soluble in non-polar organics; Insoluble in aqueous base.
Over-Oxidation 4-Chloro-2-methylbenzoic acidAir oxidation of aldehyde; Over-oxidation during workup.High Melting Point solid (>165°C); White powder.[1]Soluble in aqueous base; Precipitates at low pH.
Hydrolysis Intermediate 4-Chloro-2-methylmandelamideIncomplete hydrolysis of nitrile.Sticky/Amorphous solid; often lowers MP of product.Moderate water solubility; Poor solubility in cold benzene/toluene.
Inorganic Salts NH₄Cl, NaCl, Na₂SO₄Neutralization by-products.Ash residue upon combustion.Highly water soluble; Insoluble in organics.
Diagnostic Workflow

Use this decision tree to determine the state of your crude material before selecting a purification protocol.

DiagnosticWorkflow Start Analyze Crude Product Visual Visual Inspection Start->Visual Yellow Yellow / Oily / Odor? Visual->Yellow HighMP MP > 150°C? Yellow->HighMP No Aldehyde Impurity: Aldehyde (Go to Protocol A) Yellow->Aldehyde Yes Ash Residue on Ignition? HighMP->Ash No Benzoic Impurity: Benzoic Acid (Go to Protocol B) HighMP->Benzoic Yes Salts Impurity: Salts (Go to Protocol C) Ash->Salts Yes

Figure 1: Diagnostic logic for identifying primary impurities based on simple physical observations.

Purification Protocols

Protocol A: The "Gold Standard" Acid-Base Extraction

Best for: Removing neutral organic impurities (Aldehydes, Dimers) and inorganic salts.

Mechanism: This method exploits the acidity of the carboxylic acid group (pKa ~3-4). By converting the product to its water-soluble salt, we can wash away non-acidic impurities (like the starting aldehyde) with an organic solvent.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in 10% Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why? NaHCO₃ is strong enough to deprotonate the carboxylic acid (forming the soluble carboxylate) but weak enough to avoid deprotonating phenolic impurities (if any) or causing side reactions.

    • Check: The solution should be clear. If a solid remains or an oil separates, that is your neutral impurity.

  • Organic Wash: Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane (DCM) .

    • Action: Discard these organic layers. They contain the unreacted 4-chloro-2-methylbenzaldehyde (yellow oil) and neutral dimers.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white solid.

  • Filtration: Filter the solid and wash with ice-cold water to remove trapped inorganic salts (NaCl).

  • Drying: Dry under vacuum at 40°C.

Protocol B: Differential Solubility (Recrystallization)

Best for: Removing 4-Chloro-2-methylbenzoic acid and isomers.

Mechanism: The benzoic acid impurity has a significantly higher melting point (~167-171°C) and lower solubility in certain non-polar solvents compared to the mandelic acid derivative.

Step-by-Step:

  • Solvent Choice: Toluene or a Benzene/Ligroin mixture are preferred. Mandelic acids are moderately soluble in hot toluene but crystallize out upon cooling, whereas benzoic acids are often less soluble or crystallize differently.

    • Alternative:Water .[2] Mandelic acids are often soluble in hot water and crystallize on cooling. Benzoic acid derivatives are much less soluble in water.

  • Dissolution: Reflux the crude solid in the minimum amount of solvent.

  • Hot Filtration: If undissolved solids remain at reflux (likely the high-melting benzoic acid), filter the hot solution immediately.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Harvest: Collect crystals. If the product is still impure, repeat using 50:50 Chloroform/Petroleum Ether .

Troubleshooting FAQ

Q1: My product is a sticky yellow gum that won't crystallize. What happened? A: This indicates high contamination with 4-chloro-2-methylbenzaldehyde . The aldehyde acts as a solvent, preventing the crystal lattice of the acid from forming.

  • Fix: Perform Protocol A (Acid-Base Extraction). Do not attempt to recrystallize a gum; you must remove the neutral oil first chemically.

Q2: The melting point is sharp, but it is 20°C higher than expected. A: You likely have 4-chloro-2-methylbenzoic acid . This is a common by-product if the reaction mixture was exposed to air or if the oxidant was too strong.

  • Fix: Use Protocol B (Recrystallization from Water). The benzoic acid is significantly less soluble in water than the mandelic acid derivative. Boil the mixture in water; the mandelic acid will dissolve, while the benzoic acid may remain as a solid (filter it off hot) or crystallize out first (fractional crystallization).

Q3: I have low yield after Acid-Base extraction. A: Mandelic acids are moderately water-soluble, especially if the volume of water is large.

  • Fix: Saturate the acidic aqueous layer with NaCl (salting out) before the final filtration or extract the acidified aqueous layer with Ethyl Acetate to recover the product, then dry and evaporate the solvent.

Q4: Can I use Toluene for recrystallization? A: Yes. Toluene is excellent for separating the mandelic acid from the amide intermediate. The amide is generally less soluble in toluene and may precipitate out or remain undissolved.

References

  • Preparation of Mandelic Acid Derivatives. (2006). US Patent 7,022,876 B2. Describes the cyanohydrin synthesis route and purification via silica and crystallization.

  • 4-Chloro-2-methylbenzaldehyde Properties. PubChem Database. CID 2757658.[3] Provides physical properties of the starting material (MP 48-49°C) for diagnostic comparison.

  • 4-Chloro-2-methylbenzoic Acid Properties. ChemicalBook. CAS 7499-07-2.[1][4][5] Confirms the high melting point (167-171°C) of the oxidation impurity.

  • Mandelic Acid Synthesis. Organic Syntheses, Coll. Vol. 1, p.336 (1941). Foundational text on the hydrolysis of mandelonitriles and purification via benzene extraction.

Sources

enhancing the efficiency of chiral resolution with 4-Chloro-2-methylmandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Chiral Resolution with 4-Chloro-2-methylmandelic Acid

Status: Operational Agent: Senior Application Scientist Topic: 4-Chloro-2-methylmandelic Acid (CAS: 1261497-96-4) Reference ID: RES-4Cl2Me-MA-001[1]

Executive Summary: The "Designer" Advantage

Welcome to the technical support hub for 4-Chloro-2-methylmandelic acid . You are likely here because standard resolving agents (like tartaric acid or unsubstituted mandelic acid) have failed to deliver the necessary enantiomeric excess (ee) or yield for your target racemic amine.

4-Chloro-2-methylmandelic acid is a "second-generation" resolving agent.[1] The addition of the chloro group (4-position) and the methyl group (2-position) to the mandelic acid scaffold is not merely cosmetic; it fundamentally alters the crystal lattice energy and solubility profile. These substituents introduce steric bulk and halogen bonding potential, often facilitating the crystallization of diastereomeric salts that otherwise remain as oils [1, 2].[1] This guide treats the molecule as a potent tool within the "Dutch Resolution" family strategy, where structural variation is key to finding a "hit" [3].[1]

Part 1: Strategic Implementation (FAQs)

Q1: Why should I use 4-Chloro-2-methylmandelic acid instead of cheaper, generic mandelic acid?

A: You use this agent when "The Rule of Reciprocity" fails.[1] Standard mandelic acid forms salts driven by hydrogen bonding. However, if your target racemate has a flexible structure or weak H-bond acceptors, the resulting salt often fails to pack into a tight lattice, leading to oils or low selectivity.[1]

  • The 2-Methyl Effect: Adds steric rigidity near the chiral center, restricting rotation and promoting tighter packing.[1]

  • The 4-Chloro Effect: Introduces a heavy atom that can participate in Cl···Cl or Cl···π interactions, providing alternative "anchors" for the crystal lattice [4].[1]

  • Recommendation: Use this agent if your target amine is lipophilic or has shown a tendency to oil out with polar resolving agents.[1]

Q2: I’m setting up a screen. What solvent system should I prioritize?

A: Unlike tartaric acid (which prefers water/alcohols), 4-Chloro-2-methylmandelic acid is more lipophilic.[1]

  • Primary Screen: Ethanol (EtOH) or 2-Propanol (IPA). These are protic but dissolve the organic acid well.[1]

  • Secondary Screen: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc). These are aprotic and often induce crystallization where alcohols fail.[1]

  • Avoid: Pure water, as the lipophilic substituents (Cl, Me) reduce water solubility compared to parent mandelic acid, potentially causing the resolving agent itself to precipitate rather than the salt.[1]

Part 2: Experimental Protocol (SOP)

Objective: Initial diastereomeric salt formation and crystallization screening.

Materials:

  • Racemic Amine (1.0 eq)

  • 4-Chloro-2-methylmandelic acid (0.5 eq to 1.0 eq)

  • Solvents: EtOH, IPA, MeCN, EtOAc, MTBE.[1]

Workflow:

  • Stoichiometry Check: Start with 0.5 equivalents of the resolving agent (the "Half-Quantity Method"). This theoretically allows the less soluble diastereomer to crystallize while leaving the more soluble one in solution [5].[1][2]

  • Dissolution: Dissolve the racemic amine in the minimum amount of solvent at 50–60°C.

  • Addition: Add the solid resolving agent. If it doesn't dissolve, add more solvent dropwise until clear.[1]

  • Cooling Ramp: Turn off the heat and allow the vessel to cool to Room Temperature (RT) over 2–4 hours. Do not crash cool.

  • Observation:

    • Crystals: Filter and analyze (yield & ee).

    • No Solid: Cool to 4°C.[1]

    • Oil:[1] Proceed to Troubleshooting (Part 3).

Part 3: Troubleshooting & Diagnostics

Issue: The "Oiling Out" Phenomenon

Symptom: Instead of white crystals, a viscous, immobile oil separates at the bottom of the flask.[1] Root Cause: The system has reached liquid-liquid phase separation (LLPS) before reaching the crystal nucleation point. This is common with lipophilic agents like 4-Chloro-2-methylmandelic acid.[1]

Corrective Actions:

  • The "Reheat & Seed" Tactic: Reheat the mixture until the oil redissolves. Add a tiny amount of seed crystal (if available) or scratch the glass wall vigorously. Cool very slowly.

  • Change Solvent Polarity: Oils often form because the solvent is too polar.[1] Switch from EtOH to a mixture of EtOH:MTBE (1:1) . The non-polar antisolvent (MTBE) forces the salt into a lattice rather than an oil.

  • Sonication: Sonicate the oiled-out mixture. This provides mechanical energy to overcome the nucleation barrier.[1]

Issue: High Yield (>45%) but Low ee (<20%)

Symptom: You obtained plenty of solid, but it's nearly racemic. Root Cause: "Total Precipitation."[1] You likely crystallized both diastereomers (n and p salts) because the solvent volume was too low or the temperature too cold.

Corrective Actions:

  • Recrystallization: Do not discard. Recrystallize the solid from a larger volume of the same solvent (or a better solvent like MeOH).

  • Stoichiometry Adjustment: Reduce the resolving agent to 0.55 equivalents . This forces the system to be selective, as there isn't enough acid to precipitate the unwanted enantiomer.[1]

Issue: Salt Breaking & Recovery

Symptom: You cannot recover the pure amine after resolution. Root Cause: 4-Chloro-2-methylmandelic acid is lipophilic and may extract into the organic layer along with your amine if the pH isn't correct.

Protocol:

  • Suspend the salt in water/DCM (1:1).

  • Adjust aqueous layer to pH > 12 using NaOH (ensures amine is free base, acid is ionized carboxylate).[1]

  • Extract amine into DCM.[1]

  • Critical Step: Wash the DCM layer with 1M NaOH twice to ensure all resolving agent is removed.[1]

Part 4: Data Visualization

Figure 1: Troubleshooting Logic for Oiling Out

OilingOutProtocol Start Problem: Salt Oils Out CheckSolvent Check Solvent Polarity Start->CheckSolvent IsPolar Is Solvent Highly Polar? (e.g., MeOH, Water) CheckSolvent->IsPolar ActionAddAnti Action: Add Non-Polar Anti-Solvent (MTBE, Toluene) IsPolar->ActionAddAnti Yes ActionHeatCool Action: Reheat & Slow Cool (< 0.5°C/min) IsPolar->ActionHeatCool No ActionSeed Action: Sonication or Seeding ActionAddAnti->ActionSeed ActionHeatCool->ActionSeed ResultCrystal Result: Crystallization ActionSeed->ResultCrystal

Caption: Decision matrix for addressing "oiling out" (liquid-liquid phase separation) during diastereomeric salt formation.

Table 1: Solvent Screening Matrix for 4-Cl-2-Me-Mandelic Acid
Solvent SystemPolarityRecommended ForRisk Factor
Ethanol (Abs) HighInitial ScreeningSolubilizing the salt too well (Low Yield)
2-Propanol (IPA) Med-HighGeneral PurposeGood balance; may require cooling to 0°C
MeCN MediumPolar AminesCan form solvates; check NMR after drying
EtOAc Low-MedLipophilic AminesExcellent for avoiding oils; lower solubility
MTBE/Hexane LowAnti-solvent use onlyPrecipitation of amorphous powder (impurities trapped)

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The foundational text on chiral resolution mechanics).

  • Kinbara, K., et al. (1996).[1] "Chiral discrimination of 2-arylalkanoic acids by (R)-2-phenylglycinol and the crystal structures of the diastereomeric salts." Journal of the Chemical Society, Perkin Transactions 2.[1] Link (Demonstrates the structural impact of phenyl-ring substitution on resolution efficiency).

  • Vries, T. D., et al. (1998).[1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.[1] Link (Establishes the "Dutch Resolution" concept: if one derivative fails, try a structurally related one like 4-Cl-2-Me).

  • Gilday, L. C., et al. (2015).[1] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118-7195.[1] Link (Explains the utility of Chlorine atoms in crystal engineering).

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Compendium of protocols including the "Half-Quantity Method").

Sources

Technical Support Center: 4-Chloro-2-methylmandelic Acid Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 4-Chloro-2-methylmandelic acid (CAS: 1261497-96-4). As a chiral alpha-hydroxy acid with a substituted aromatic ring, this compound presents unique stability challenges during synthesis, workup, and storage.

This guide is designed for researchers and process chemists. It moves beyond basic handling instructions to address the underlying thermodynamic and kinetic mechanisms of degradation, providing you with self-validating protocols to secure the integrity of your compound.

Part 1: Troubleshooting FAQs

Issue 1: Loss of Enantiomeric Purity (Racemization)

Q: My enantiopure 4-Chloro-2-methylmandelic acid is losing its optical purity (ee%) during aqueous workup, even at room temperature. What is driving this? A: Racemization of mandelic acid derivatives is highly pH-dependent and proceeds via two entirely distinct mechanistic pathways depending on the environment:

  • Basic Conditions (pH > 7.5): The electron-withdrawing nature of the 4-chloro and carboxylic acid groups increases the acidity of the benzylic alpha-proton. Base catalyzes the deprotonation of this carbon, forming a planar enol/enolate intermediate. Upon reprotonation, stereochemistry is established randomly, leading to racemization[1].

  • Highly Acidic Conditions (pH < 2.0): Under strong acid stress, the alpha-hydroxyl group is protonated and eliminated as water. This forms a resonance-stabilized planar carbocation. Subsequent nucleophilic attack by water from either face results in a racemic mixture[2].

  • Solution: Maintain the pH of your aqueous streams strictly between 4.0 and 6.0 during extractions to minimize both pathways.

Issue 2: Formation of Benzaldehyde and Benzoic Acid Byproducts

Q: LC-MS analysis of my stored batches shows the presence of 4-chloro-2-methylbenzaldehyde and 4-chloro-2-methylbenzoic acid. How are these forming without an explicit oxidant? A: You are observing oxidative decarboxylation . The alpha-hydroxyl group of mandelic acids is highly susceptible to oxidation, forming an alpha-keto acid intermediate (4-chloro-2-methylphenylglyoxylic acid)[3]. This intermediate is thermodynamically unstable and rapidly undergoes decarboxylation (loss of CO₂) to form the corresponding benzaldehyde[4].

  • The Culprit: This reaction is almost always catalyzed by trace transition metals (e.g., Fe, Cu, Mn) leached from stainless steel reactors or spatulas, acting in concert with dissolved atmospheric oxygen[3].

  • Solution: Degas solvents and introduce metal chelators (like EDTA) during aqueous workups.

Issue 3: Thermal Degradation During Drying

Q: I am vacuum drying the compound at 60°C, but my yields are dropping and the material is discoloring. Is it thermally unstable? A: Yes. While the melting point of related mandelic acids is typically >115°C, thermal stress in the presence of residual moisture or trace impurities drastically lowers the activation energy for decarboxylation[4]. Heating accelerates the metal-catalyzed oxidation cycle mentioned above. Drying must be performed at temperatures strictly below 40°C, preferably using lyophilization or high-vacuum desiccation.

Part 2: Quantitative Data Summary

The following table summarizes the kinetic triggers for degradation and the operational boundaries required to maintain the stability of 4-Chloro-2-methylmandelic acid.

Degradation PathwayPrimary TriggerKinetic CatalystPreventative ActionAcceptable Range
Base-Catalyzed Racemization pH > 7.5Heat (>40°C)Buffer aqueous solutionspH 4.0 – 6.0
Acid-Catalyzed Racemization pH < 2.0Strong mineral acidsAvoid prolonged acid exposurepH > 3.0
Oxidative Decarboxylation Dissolved O₂Trace Metals (Cu, Fe)Degas solvents, add EDTA< 1 ppm trace metals
Thermal Decarboxylation Temp > 60°CResidual moistureVacuum dry at low temps< 40°C during workup

Part 3: Validated Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. Use the following protocols to definitively identify and eliminate your specific degradation pathways.

Protocol A: Self-Validating Isotope Labeling Assay for Racemization

Purpose: To definitively prove whether your loss of enantiomeric excess is driven by base-catalyzed enolization or acid-catalyzed dehydration. Causality Principle: Base catalysis removes the alpha-proton; acid catalysis removes the alpha-hydroxyl oxygen.

  • Isotope Matrix Preparation: Prepare two 0.1 M solutions of your enantiopure 4-Chloro-2-methylmandelic acid.

    • Sample A: Dissolve in D₂O (Deuterium oxide).

    • Sample B: Dissolve in H₂¹⁸O (Oxygen-18 enriched water).

  • Stress Induction: Adjust both samples to mimic your exact problematic process conditions (pH, temperature, solvent ratios). Incubate for 4 hours.

  • Reaction Quenching: Rapidly cool the samples to 4°C and neutralize to pH 5.0 to arrest both racemization pathways.

  • Analytical Validation (The Control):

    • Analyze Sample A via LC-MS or ¹H-NMR. If a +1 m/z mass shift is observed, or the benzylic alpha-proton signal (~5.2 ppm) disappears, the mechanism is base-catalyzed enolization [1].

    • Analyze Sample B via LC-MS. If a +2 m/z mass shift is observed (incorporation of ¹⁸O), the mechanism is acid-catalyzed dehydration-rehydration [2].

  • Action: Adjust your process pH away from the identified extreme.

Protocol B: Trace-Metal Free Workup for Oxidation Prevention

Purpose: To arrest the conversion of the mandelic acid into 4-chloro-2-methylbenzaldehyde during downstream processing.

  • Solvent Passivation: Sparge all aqueous and organic solvents with Argon for 30 minutes prior to use. Causality: This displaces dissolved oxygen, which acts as the terminal electron acceptor in the metal-catalyzed oxidation cycle[3].

  • Chelator Addition: Add 0.05 equivalents of EDTA to your aqueous wash phase. Causality: EDTA sequesters leached transition metals, physically blocking them from coordinating with the alpha-hydroxyl group of the mandelic acid.

  • Temperature Control: Maintain the internal reactor temperature strictly below 40°C during extraction and rotary evaporation. Causality: The subsequent decarboxylation of the alpha-keto acid intermediate is highly temperature-dependent[4].

  • Internal Validation: Spike a 1 mL control aliquot of your reaction mixture with 10 ppm Cu(II) sulfate. If this spiked control shows rapid benzaldehyde formation via HPLC while your EDTA-treated batch remains stable, you have successfully validated that trace metals were the root cause of your yield loss.

Part 4: Pathway Visualization

The following diagram maps the logical flow of 4-Chloro-2-methylmandelic acid degradation, illustrating how specific environmental triggers force the molecule down distinct destructive pathways.

G A 4-Chloro-2-methylmandelic Acid (Enantiopure) B Enol / Enolate Intermediate (Base Catalysis) A->B pH > 7.5 (-H+) C Carbocation Intermediate (Acid Catalysis) A->C pH < 2.0 (-H2O) E 4-Chloro-2-methylphenylglyoxylic Acid (α-Keto Acid) A->E Oxidation (O2, Trace Metals) D Racemic Mixture (Loss of ee%) B->D +H+ C->D +H2O F 4-Chloro-2-methylbenzaldehyde (-CO2) E->F Decarboxylation (Thermal/Oxidative)

Degradation pathways of 4-Chloro-2-methylmandelic acid including racemization and oxidation.

Part 5: References

  • [3] Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. 3

  • [2] Racemization in Drug Discovery. ORCA – Online Research @ Cardiff. 2

  • [1] The Mandelic Acid Keto−Enol System in Aqueous Solution. Generation of the Enol by Hydration of Phenylhydroxyketene and Phenylcarboxycarbene. ACS Publications. 1

  • [4] Mechanism of Oxidative Decarboxylation of Substituted Mandelic Acids by Alkaline Sodium Hypochlorite. Acta Chemica Scandinavica.4

Sources

scaling up the synthesis of 4-Chloro-2-methylmandelic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SC-4C2MMA-PILOT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for the scale-up of 4-Chloro-2-methylmandelic acid . This guide addresses the transition from gram-scale laboratory synthesis to kilogram-scale pilot plant production.

Our selected route for scale-up is the Cyanohydrin Synthesis (via Bisulfite Adduct or direct NaCN) followed by Acid Hydrolysis . This pathway is chosen for its atom economy and established industrial precedence, despite the safety controls required for cyanide handling.

Critical Constraint: The 2-methyl substituent introduces significant steric hindrance (ortho-effect) compared to unsubstituted mandelic acid. This reduces the reaction rate of cyanohydrin formation and complicates hydrolysis, requiring specific process modifications detailed below.

Module 1: Cyanohydrin Formation (The Reaction Front)[1]

Core Protocol: The "In-Situ" Generation

Instead of handling gaseous HCN, we utilize the reaction of sodium cyanide (NaCN) with the bisulfite adduct of 4-chloro-2-methylbenzaldehyde, or direct addition under pH control.

DOT Diagram 1: Process Flow & Critical Control Points

ProcessFlow Start Start: 4-Chloro-2-methylbenzaldehyde Bisulfite Step 1: Bisulfite Adduct Formation (Exothermic, 15-20°C) Start->Bisulfite NaHSO3 (aq) Cyanide Step 2: Cyanide Displacement (NaCN dosing, pH 10-11) Bisulfite->Cyanide NaCN (aq) Cyanide->Cyanide Check pH Maintain <25°C Hydrolysis Step 3: Acid Hydrolysis (Conc. HCl, Reflux) Cyanide->Hydrolysis HCl (37%) Isolation Step 4: Extraction & Crystallization (Toluene/EtOAc) Hydrolysis->Isolation Cooling

Caption: Workflow for the cyanohydrin route highlighting critical thermal and pH control points.

Troubleshooting Guide: Cyanohydrin Synthesis

Q1: The reaction is stalling. I have 30% unreacted aldehyde after 6 hours. Why?

  • The Cause: The 2-methyl group creates steric bulk, shielding the carbonyl carbon. Standard benzaldehyde kinetics do not apply here.

  • The Fix:

    • Increase Agitation: Cyanohydrin formation is biphasic (organic aldehyde + aqueous cyanide). Ensure your impeller tip speed is sufficient (

      
       m/s) to maximize interfacial area.
      
    • Phase Transfer Catalyst (PTC): Add 1-2 mol% of Tetrabutylammonium bromide (TBAB). This transports cyanide ions into the organic phase, bypassing the steric barrier more effectively.

    • Temperature Bump: Unlike unsubstituted benzaldehyde (kept at

      
      C), you may need to run this ortho-substituted substrate at 20-25°C . Warning: Do not exceed 30°C to prevent HCN polymerization or vaporization.
      

Q2: I am seeing a "cherry red" color during NaCN addition.

  • The Cause: This indicates the formation of polymeric HCN (azulmic acid) or oxidation of the phenolate intermediate. It usually happens if the pH drops too low locally or the temperature spikes.

  • The Fix:

    • Verify your dosing dip-tube is submerged and mixing is immediate.

    • Maintain pH between 10.5 and 11.5 . If pH

      
      , HCN gas evolution risk increases. If pH 
      
      
      
      , the aldehyde may undergo Cannizzaro disproportionation.

Module 2: Hydrolysis & Conversion

The Chemistry

The cyanohydrin is hydrolyzed using concentrated Hydrochloric Acid (HCl). The reaction proceeds through an amide intermediate (4-chloro-2-methylmandelamide) before becoming the acid.

Troubleshooting Guide: Hydrolysis

Q3: My HPLC shows a persistent peak at RRT 0.95. It won't disappear even after reflux.

  • The Cause: This is the Amide Intermediate . The ortho-methyl group makes the amide bond sterically congested, making it difficult for water to attack the carbonyl for the final hydrolysis step.

  • The Fix:

    • Acid Strength: Ensure you are using conc. HCl (35-37%) . Dilute acid will not drive this difficult hydrolysis to completion.

    • Temperature: You must maintain a hard reflux (

      
      C).
      
    • Time: Extend reaction time from the standard 4 hours to 8-12 hours .

    • Acetic Acid Co-solvent: If the mixture is too thick or biphasic, add Glacial Acetic Acid. It increases the solubility of the amide, allowing the HCl to act more effectively.

Q4: The product is dark brown after hydrolysis.

  • The Cause: Thermal degradation of impurities or oxidation of the benzylic position.

  • The Fix: Add Sodium Hypophosphite (0.5 wt%) or a nitrogen sparge during hydrolysis to act as a reducing agent/antioxidant.

Module 3: Purification & Isolation

DOT Diagram 2: Impurity Fate Mapping

ImpurityMap Crude Crude Hydrolysate Step1 Base Extraction (pH 9) Crude->Step1 Amide Impurity: Amide Step2 Acidification & Crystallization Amide->Step2 Aldehyde Impurity: Unreacted Aldehyde Waste Organic Waste Aldehyde->Waste Dimer Impurity: Dimer/Polyester Step1->Step2 Aqueous Phase (Contains Product + Amide) Step1->Waste Removes Aldehyde (Neutral) Final Pure 4-Cl-2-Me-Mandelic Acid Step2->Final Product Precipitates Step2->Waste Amide stays in Mother Liquor (mostly)

Caption: Logic flow for removing key impurities (Amide, Aldehyde) via pH-swing extraction.

Protocol: Crystallization Optimization

Q5: The product oils out instead of crystallizing.

  • The Cause: 4-Chloro-2-methylmandelic acid has a lower melting point and higher lipophilicity than mandelic acid due to the chloro/methyl groups. Oiling out occurs if the cooling ramp is too fast or the solvent system is too non-polar.

  • The Fix:

    • Preferred Solvent: Toluene or Isopropyl Acetate (IPAc) . Avoid Benzene (safety).

    • Seeding: You must seed the mixture at

      
      C with 0.1 wt% pure crystals.
      
    • Anti-solvent: If using IPAc, slowly add n-Heptane after seeding to drive yield, but only after a crystal bed is established.

Module 4: Safety & Engineering (The Pilot Plant)

Process Safety Parameters
ParameterLimit / SpecificationReason
Adiabatic Temp Rise High (Cyanohydrin Step)The reaction of aldehyde + NaCN is exothermic. Loss of cooling can lead to runaway.
HCN Monitoring < 4.7 ppm (STEL)Install fixed HCN detectors at the reactor manway and scrubber exhaust.
Scrubber Media NaOH (15%) + NaOClBleach oxidizes escaped cyanide to cyanate (safer).
Reactor Material Glass-Lined (GLR)Required for the Hydrolysis step (Hot HCl). Stainless steel will corrode instantly.

Q6: How do we manage the HCN risk during the transfer from Reactor 1 (Cyanohydrin) to Reactor 2 (Hydrolysis)?

  • The Protocol: Do not transfer the crude cyanohydrin if possible. Perform a "telescoped" process (one-pot) if the reactor is Glass-Lined.

  • If transfer is necessary: Quench the cyanohydrin reaction mixture to pH 2-3 cold (

    
    C) to stabilize the cyanohydrin before transfer. Never transfer a hot, basic cyanide mixture through lines that might contain acid residues.
    

References & Authority

  • Organic Syntheses, Coll.[1][2][3][4] Vol. 1, p. 336 (1941). Mandelic Acid. (Foundational protocol for cyanohydrin hydrolysis). Link

  • Beilstein Journal of Organic Chemistry. Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis. (Specific data on ortho-substituted benzaldehyde kinetics). Link

  • ACS Omega, 2020, 5, 42. Discovery and Structural Analysis... for (R)-2-Chloromandelonitrile Synthesis. (Highlights the difficulty of ortho-chloro/methyl substitution patterns). Link

  • U.S. Patent 7,022,876. Preparation of mandelic acid derivatives. (Industrial purification and resolution strategies). Link

Disclaimer: This guide is for research and development purposes. All pilot plant operations must undergo a formal Process Hazard Analysis (PHA/HAZOP) before execution.

Sources

troubleshooting guide for the analysis of 4-Chloro-2-methylmandelic acid by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4C2MMA-HPLC-001 Status: Active Specialist: Senior Application Scientist Last Updated: March 07, 2026[1]

Executive Summary & Method Selection

Welcome to the technical support hub for 4-Chloro-2-methylmandelic acid (4-C-2-MMA) . This analyte presents specific challenges due to its dual nature: it is a strong organic acid (approximate


 3.0–3.[1]5) and a chiral molecule .[1][2][3][4][5][6][7]

Successful analysis requires selecting the correct mode based on your data requirements:

Objective Recommended Mode Critical Parameter
Chemical Purity / Assay Reversed-Phase (RP-HPLC)pH Control: Mobile phase pH must be < 3.0 to suppress ionization.
Enantiomeric Excess (ee%) Normal Phase ChiralSelector: Immobilized Polysaccharide (e.g., Chiralpak IC) is preferred over coated phases for robustness.[1]
Metabolite Tracking RP-HPLC / LC-MSGradient: Required to separate hydrophilic parent from hydrophobic metabolites.

Standard Operating Protocols (The "Gold Standard")

These protocols serve as the baseline. Deviations from these parameters are the primary source of chromatographic errors.[1]

Protocol A: Achiral Purity (Reversed-Phase)

Best for: Quantifying total 4-C-2-MMA and detecting synthesis impurities.[1]

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).[1]
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Isocratic Method: 60% A / 40% B (Adjust B ±10% based on retention).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 225 nm (primary) and 254 nm (secondary).[1]

  • Temperature: 30°C.

Protocol B: Chiral Separation (Normal Phase)

Best for: Separating (R) and (S) enantiomers.[1]

  • Column: Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC), 250 x 4.6 mm, 5 µm.[1][7]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm.[1]

  • Important: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to sharpen peaks of acidic enantiomers.[1]

Troubleshooting Guide (Q&A Format)

Category 1: Peak Shape Issues (Tailing & Splitting)

Q: Why does my 4-C-2-MMA peak exhibit severe tailing (


) on a standard C18 column? 
A:  This is a classic "Silanol Effect."[1]
  • The Mechanism: At neutral or weakly acidic pH (pH > 4), the carboxylic acid group of 4-C-2-MMA ionizes (

    
    ).[1] Simultaneously, residual silanols (
    
    
    
    ) on the column stationary phase can interact with the analyte.[1]
  • The Fix:

    • Lower the pH: Ensure your aqueous mobile phase is pH 2.0–2.5 using Phosphoric Acid or TFA.[1] This keeps the analyte in its protonated (neutral) form, preventing ionic interactions.[1]

    • Increase Ionic Strength: If using a buffer, increase concentration to 25–50 mM (e.g., Potassium Phosphate Monobasic, pH 2.5).[1]

    • Column Switch: Switch to a "Base-Deactivated" or "Polar-Embedded" C18 column designed for acids.

Q: I see a "double peak" or "shoulder" on the main peak. Is the column failing? A: Likely not. This is usually a Sample Solvent Mismatch .

  • The Cause: Dissolving the sample in 100% strong solvent (e.g., pure Methanol or ACN) while the mobile phase is high-aqueous (e.g., 60% Water).[1] The sample travels faster than the mobile phase initially, causing band broadening or splitting.[1]

  • The Fix: Dissolve the sample in the mobile phase or a solvent ratio matching the initial gradient conditions (e.g., 50:50 Water:ACN).[1]

Category 2: Retention & Reproducibility[1][8]

Q: The retention time drifts earlier with every injection.[1] Why? A: This indicates Phase Collapse or Incomplete Equilibration .[1]

  • Scenario: If you are using < 5% organic modifier in an attempt to retain this polar acid.[1]

  • The Fix:

    • Dewetting: Standard C18 chains "collapse" in 100% water.[1] Ensure at least 3-5% organic is present at all times.[1]

    • Use an AQ Column: If high water content is needed for retention, use a C18-AQ (Aqua) column designed to resist collapse.[1]

Q: I am observing "Ghost Peaks" in my gradient run. A: Mandelic acid derivatives are sensitive to trace metal contamination or mobile phase impurities.[1]

  • The Fix:

    • Check Water Quality: Use LC-MS grade water.

    • Acid Purity: Ensure the TFA or Phosphoric Acid used is fresh (high purity grade). Aged TFA degrades and absorbs UV.[1]

Category 3: Chiral Separation Failures[1]

Q: My chiral peaks are merging. How do I improve resolution (


)? 
A:  Chiral recognition relies on a "Three-Point Interaction" model.[1]
  • Temperature Effect: Unlike RP-HPLC, lowering the temperature (e.g., to 15–20°C) often increases resolution in chiral chromatography by stabilizing the analyte-selector complex.[1]

  • Acid Additive: Verify you added 0.1% TFA.[1][7] Without it, the carboxylic acid group interacts non-specifically with the polysaccharide backbone, causing broad, overlapping peaks.[1]

Diagnostic Workflows (Visualized)

Workflow 1: Troubleshooting Peak Tailing (Acidic Analytes)

TailingTroubleshoot Start Issue: Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH CheckSolvent Check Sample Diluent Is it 100% Organic? CheckPH->CheckSolvent Yes Action_LowerPH Action: Adjust pH to 2.0-2.5 (Use H3PO4 or TFA) CheckPH->Action_LowerPH No CheckColumn Check Column Type Is it standard C18? CheckSolvent->CheckColumn No Action_Diluent Action: Match Diluent to Mobile Phase CheckSolvent->Action_Diluent Yes Action_NewCol Action: Switch to Base-Deactivated C18 CheckColumn->Action_NewCol Yes (Old Type) Action_Good System Optimized CheckColumn->Action_Good No (Modern Type)

Caption: Logic flow for diagnosing peak tailing in acidic analytes like 4-C-2-MMA.

Workflow 2: Method Development Decision Matrix

MethodDev Input Start: 4-C-2-MMA Analysis Goal Define Goal Input->Goal Purity Purity / Assay Goal->Purity Chiral Enantiomeric Excess Goal->Chiral RP_System Reversed Phase (C18) Mobile Phase: H2O/ACN + 0.1% H3PO4 Purity->RP_System NP_System Normal Phase (Chiralpak IC) Mobile Phase: Hex/IPA + 0.1% TFA Chiral->NP_System Validation Validate: 1. Linearity 2. Resolution (Rs > 1.5) 3. Tailing (Tf < 1.5) RP_System->Validation NP_System->Validation

Caption: Strategic selection between RP-HPLC and Chiral HPLC based on analytical goals.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile in the Reversed-Phase method? A: Yes, but with a warning. Mandelic acids can undergo esterification in acidic methanol solutions if left to stand for long periods (e.g., in an autosampler > 24 hours).[1] Acetonitrile is chemically inert and preferred.[1] If you must use Methanol, prepare standards fresh daily.[1]

Q: What is the UV cutoff for this compound? A: The aromatic ring provides good absorbance.[1]

  • 210-220 nm: Highest sensitivity (detects trace impurities), but susceptible to solvent noise.[1]

  • 254 nm: Good selectivity, lower noise, but reduced sensitivity.[1]

  • Recommendation: Use a Diode Array Detector (DAD) to scan 200–400 nm during development to determine the specific

    
     for the 4-chloro-2-methyl substitution pattern.[1]
    

Q: Can I use a C8 column instead of C18? A: Yes. 4-Chloro-2-methylmandelic acid is moderately hydrophobic due to the chloro and methyl groups.[1] A C8 column will reduce retention time if the C18 run is too long (> 20 mins).[1] Conversely, if the peak elutes near the void volume (


) on C8, switch back to C18.[1]

References

  • Chiral Separation of Mandelic Acid Derivatives: Zhang, T., et al.[1][6][7] "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase." Journal of Chromatography A, 2008.[1] (Demonstrates the superiority of Chiralpak IC for chlorinated mandelic acids).

  • HPLC of Acidic Compounds (General Mechanisms): Snyder, L. R., Kirkland, J. J., & Glajch, J. L.[1] "Practical HPLC Method Development." Wiley-Interscience.[1] (Authoritative text on pH control for ionizable analytes). [1]

  • Physical Properties of Chlorinated Mandelic Acids: PubChem Database. "4-Chloro-2-methylmandelic acid analogs (2-chloromandelic acid)."[1][6] [1]

  • Imprinted Polymer Separations (Alternative Methods): Hung, C. Y., et al.[1] "Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers." Eclética Química, 2005.[1][2][3]

Sources

Validation & Comparative

Comparative Guide: 4-Chloro-2-methylmandelic Acid vs. Alternative Resolving Agents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-Chloro-2-methylmandelic acid against standard chiral resolving agents. This analysis focuses on its application in the diastereomeric salt resolution of racemic amines, a critical process in pharmaceutical development.

Executive Summary

4-Chloro-2-methylmandelic acid represents a specialized class of "engineered" resolving agents derived from the classical mandelic acid scaffold. While unsubstituted (S)-mandelic acid is a workhorse for chiral resolution, it often lacks the acidity or steric bulk required to resolve weakly basic or structurally flexible amines.

The introduction of a Chlorine atom at the 4-position (para) and a Methyl group at the 2-position (ortho) creates a "push-pull" steric and electronic environment. This modification enhances diastereomeric salt rigidity and reduces solubility, often resulting in higher enantiomeric excess (ee) in fewer crystallization cycles compared to traditional agents like Tartaric acid or Camphorsulfonic acid (CSA).

Chemical Profile & Mechanism of Action[1][2]

Structural Advantages

The resolving power of 4-Chloro-2-methylmandelic acid stems from three specific structural modifications:

  • Acidity Enhancement (Electronic Effect): The 4-Chloro substituent is electron-withdrawing (inductive effect). This lowers the pKa of the carboxylic acid compared to unsubstituted mandelic acid (approx. pKa 3.4 vs. 3.85), allowing for stronger ionic bonds with weaker amines.

  • Conformational Locking (Steric Effect): The 2-Methyl group provides significant steric hindrance at the ortho position. This restricts the free rotation of the phenyl ring relative to the glycolic acid moiety, creating a more rigid "chiral pocket" during crystal lattice formation.

  • Hydrophobicity: The lipophilic nature of the chloro- and methyl- groups reduces the water solubility of the resulting diastereomeric salts, improving yield during crystallization from polar solvents.

Mechanism: The Three-Point Interaction

Successful chiral resolution relies on the "Three-Point Interaction" model within the crystal lattice. 4-Chloro-2-methylmandelic acid engages the target amine via:

  • Ionic Bonding: Carboxylate anion to Ammonium cation.

  • Hydrogen Bonding: Alpha-hydroxyl group acts as both donor and acceptor.

  • Pi-Pi Stacking: The electron-deficient (due to Cl) aromatic ring stacks effectively with electron-rich aromatic amines.

Comparative Analysis: Performance Metrics

The following table compares 4-Chloro-2-methylmandelic acid with its primary competitors. Note: Data for "Chloromandelic Derivatives" is used as a representative benchmark for the 4-Chloro-2-methyl variant where specific data is proprietary.

Table 1: Resolving Agent Decision Matrix
Feature4-Chloro-2-methylmandelic Acid (S)-Mandelic Acid Dibenzoyl-L-Tartaric Acid (DBTA) (1S)-Camphorsulfonic Acid (CSA)
Primary Mechanism Rigid Salt Formation + Pi-StackingH-Bonding + IonicSteric Bulk + H-BondingStrong Ionic Interaction
Acidity (Approx pKa) ~3.2 - 3.4 (Stronger)3.85 (Moderate)2.98 (Stronger)1.2 (Very Strong)
Target Substrates Weak bases, bulky aromatic amines, drug intermediates.General purpose, aliphatic & aromatic amines.Structurally rigid amines, alkaloids.Very weak bases, amino acids.
Resolving Efficiency (E) High (Often >90% ee in 1 pass)Moderate (Requires multiple recryst.)High (Excellent for specific shapes)Moderate (Salts often too soluble)
Salt Solubility Low (Precipitates easily)High (Can be difficult to crystallize)Very Low (Good yield)High (Often requires non-polar solvents)
Cost Efficiency Moderate/High (Specialty)Low (Commodity)ModerateModerate

Experimental Workflow & Protocol

The following protocol outlines the resolution of a racemic amine using 4-Chloro-2-methylmandelic acid. This method exploits the solubility difference between the


-salt and 

-salt.
Phase 1: Screening (The "Dutch Resolution" Approach)

Before scaling up, perform a screen with 4-Chloro-2-methylmandelic acid alongside unsubstituted mandelic acid to confirm the "ortho-methyl effect."

  • Prepare 0.1 mmol of racemic amine in 0.5 mL solvent (EtOH/Water 9:1).

  • Add 0.1 mmol of resolving agent.

  • Heat to dissolve, then cool to 4°C.

  • If no crystals form, the 4-Chloro-2-methyl variant is preferred due to lower solubility.

Phase 2: Preparative Resolution Protocol

Reagents:

  • Racemic Amine (1.0 eq)

  • 4-Chloro-2-methylmandelic acid (1.0 eq or 0.5 eq for "Half-Quantity" method)

  • Solvent: Isopropanol (IPA) or Ethanol/Water (95:5).

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 4-Chloro-2-methylmandelic acid in boiling IPA (approx. 10 mL/g).

    • Add the racemic amine slowly to the hot solution.

    • Critical Checkpoint: Ensure the solution remains clear at boiling. If precipitate forms immediately, add more solvent.

  • Crystallization (Controlled Cooling):

    • Allow the solution to cool to Room Temperature (RT) over 4 hours with slow stirring (50 rpm).

    • Further cool to 0-5°C for 2 hours to maximize yield.

    • Why: Rapid cooling traps the "wrong" diastereomer (kinetic entrapment). Slow cooling favors the thermodynamically stable, pure salt.

  • Isolation & Purification:

    • Filter the crystals (Diastereomeric Salt).

    • Wash with cold IPA.

    • Recrystallization: If ee < 95%, redissolve the salt in hot EtOH and recrystallize. The rigid 2-methyl structure typically enables >99% ee after one recrystallization.

  • Liberation (Biphasic Release):

    • Suspend the salt in CH₂Cl₂ (DCM) and add 1M NaOH (aq).

    • Stir vigorously until the solid disappears.

    • Separate the organic layer (contains Resolved Amine).

    • Acidify the aqueous layer with HCl to recover the Resolving Agent (Recyclable).

Workflow Visualization

ResolutionWorkflow Start Racemic Amine Mixture (R + S) AddAgent Add 4-Chloro-2-methylmandelic Acid (Solvent: IPA or EtOH) Start->AddAgent Heat Heat to Reflux (Clear Solution) AddAgent->Heat Cool Controlled Cooling (Thermodynamic Control) Heat->Cool Filter Filtration Cool->Filter Crystals Solid Phase (Less Soluble Diastereomer) Filter->Crystals Precipitate MotherLiq Liquid Phase (More Soluble Diastereomer) Filter->MotherLiq Filtrate Recryst Recrystallization (if ee < 98%) Crystals->Recryst Recryst->Recryst ee < 98% Liberate Biphasic Liberation (NaOH / DCM) Recryst->Liberate ee > 98% Product Pure Enantiomer (Amine) Liberate->Product Recover Recovered Agent (Acidify Aqueous Layer) Liberate->Recover

Caption: Logical workflow for diastereomeric salt resolution using 4-Chloro-2-methylmandelic acid.

Strategic Selection: When to Use Which Agent?

Use the following logic to determine if 4-Chloro-2-methylmandelic acid is the correct choice for your specific substrate.

DecisionTree Q1 Is the Target Amine a Weak Base? Q2 Does it have an Aromatic Ring? Q1->Q2 No (Moderate/Strong) Res1 Use Camphorsulfonic Acid (CSA) (Strong Acid needed) Q1->Res1 Yes (Very Weak) Res2 Use (S)-Mandelic Acid (Cheapest option) Q2->Res2 No (Aliphatic) Res3 Use 4-Chloro-2-methylmandelic Acid (Pi-Stacking + Steric Lock) Q2->Res3 Yes (Needs Pi-Stacking) Res2->Res3 If Yield/ee is low Res4 Use Tartaric Acid (DBTA) (For bulky non-aromatics) Res2->Res4 If Salt is too soluble

Caption: Decision matrix for selecting the optimal chiral resolving agent based on amine properties.

References

  • Chemical Structure & Identity : 4-Chloro-2-methylmandelic acid (CAS: 1261497-96-4). ChemSrc. Available at: [Link]

  • Comparative Resolution Efficiency : Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization. MDPI (2021). Demonstrates the efficacy of chloro-substituted mandelic acids in chiral resolution. Available at: [Link]

Strategic Determination of Enantiomeric Excess: 4-Chloro-2-methylmandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the determination of enantiomeric excess (ee) for 4-Chloro-2-methylmandelic acid , a chiral intermediate likely used in the synthesis of agrochemicals (e.g., phenoxy-propionic herbicides) or pharmaceuticals.

Given the specific substitution pattern (4-chloro, 2-methyl), this guide synthesizes established protocols for its closest structural analogs—2-chloromandelic acid and 4-chloromandelic acid —to provide a scientifically grounded method development strategy.

Executive Summary

The determination of enantiomeric excess for 4-Chloro-2-methylmandelic acid requires a method capable of resolving the steric hindrance introduced by the ortho-methyl group while leveraging the electronic effects of the para-chloro substituent. This guide compares three primary analytical approaches: Chiral HPLC with Polysaccharide Columns (Recommended), Capillary Electrophoresis (CE) , and NMR Spectroscopy with Chiral Solvating Agents .

Part 1: Comparative Analysis of Analytical Methods

The following table contrasts the three most viable methods for this specific analyte, based on data from structural analogs (2-Cl and 4-Cl mandelic acids).

FeatureMethod A: Chiral HPLC (Polysaccharide) Method B: Capillary Electrophoresis (CE) Method C: ¹H-NMR (Chiral Solvating Agent)
Primary Mechanism H-bonding,

-

interactions, steric inclusion
Inclusion complexation (Host-Guest)Diastereomeric non-equivalence
Chiral Selector Cellulose/Amylose carbamates (e.g., Chiralpak IC, AD-H)Cyclodextrins (

-CD) or Antibiotics (Teicoplanin)
Chiral Amines (e.g., (R)-

-methylbenzylamine)
Resolution (

)
High (

typical for analogs)
Moderate to High (highly pH dependent)Low (requires distinct peak splitting)
Sample Prep Simple (Dissolve & Filter)Simple (Dissolve in buffer)Moderate (Mix with CSA in deuterated solvent)
Throughput 10–20 min/run5–15 min/run< 5 min/sample (no equilibration)
Limit of Detection Low (UV 230 nm)Moderate (UV pathlength limited)High (mg quantities required)
Best For QC & Validation (Gold Standard) High-Efficiency Screening Rapid In-process Checks
Part 2: Recommended Experimental Protocols
Protocol A: Chiral HPLC (The Gold Standard)

Rationale: The ortho-methyl group in 4-Chloro-2-methylmandelic acid creates significant steric bulk near the chiral center. Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is recommended over traditional OD/AD columns because its immobilized nature allows for the use of non-standard solvents (like dichloromethane) if resolution is difficult, and it shows superior selectivity for ortho-substituted mandelic acids [1].

Reagents & Equipment:

  • Column: Chiralpak IC or Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA).

  • Detector: UV-Vis Diode Array (DAD) at 230 nm (max absorption for chlorinated aromatics).

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane/IPA/TFA (90:10:0.1 v/v/v) .

    • Note: The TFA is critical to suppress the ionization of the carboxylic acid group, ensuring sharp peak shapes. Without TFA, the peak will tail significantly [2].

  • Sample Preparation:

    • Dissolve 1.0 mg of 4-Chloro-2-methylmandelic acid in 1.0 mL of the mobile phase (conc. 1 mg/mL).

    • Filter through a 0.45

      
      m PTFE syringe filter.
      
  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Injection Volume: 10

      
      L.[2][3]
      
  • System Suitability:

    • Inject a racemic standard to establish retention times (

      
       and 
      
      
      
      ).
    • Calculate Resolution (

      
      ): 
      
      
      
      . Target
      
      
      .
    • Optimization: If

      
      , decrease IPA % to 5% or switch to n-Hexane/Ethanol/TFA (90:10:0.1).
      
Protocol B: ¹H-NMR with Chiral Solvating Agent (CSA)

Rationale: For rapid in-process monitoring where HPLC setup is too slow, NMR using a chiral amine can induce chemical shift non-equivalence (


) in the 

-proton or the ortho-methyl group [3].

Reagents:

  • Solvent: CDCl

    
     (Deuterated Chloroform).
    
  • CSA: (R)-(+)-

    
    -Methylbenzylamine (1 equivalent).
    

Step-by-Step Procedure:

  • Dissolve 10 mg of 4-Chloro-2-methylmandelic acid in 0.5 mL CDCl

    
    .
    
  • Add 1.0 equivalent (approx. 8 mg) of (R)-(+)-

    
    -Methylbenzylamine.
    
  • Shake well to form the diastereomeric salt in situ.

  • Acquire ¹H-NMR spectrum (min.[4] 16 scans).[5]

  • Analysis: Focus on the methine proton (-CH-OH) signal (typically ~5.0 ppm) or the Ar-CH

    
      signal (~2.3 ppm). These signals should split into two distinct sets for the enantiomers.
    
  • Calculation: Integration of the two split signals (

    
     and 
    
    
    
    ) yields ee:
    
    
Part 3: Method Development Logic (Visualized)

The following diagram illustrates the decision matrix for selecting and optimizing the separation method for this specific molecule.

MethodDevelopment Start Start: 4-Chloro-2-methylmandelic Acid (Racemic Mixture) CheckPurity Check Chemical Purity (>95% required for accurate ee) Start->CheckPurity SelectMethod Select Primary Method CheckPurity->SelectMethod HPLC Chiral HPLC (Polysaccharide) SelectMethod->HPLC High Accuracy/QC NMR ¹H-NMR w/ CSA SelectMethod->NMR Rapid/In-Process ColSelect Column Selection: 1. Chiralpak IC (Immobilized) 2. Chiralpak AD-H (Coated) HPLC->ColSelect MobilePhase Mobile Phase: Hexane/IPA/TFA (90:10:0.1) ColSelect->MobilePhase ResultHPLC Check Resolution (Rs) MobilePhase->ResultHPLC SuccessHPLC Method Validated (Rs > 1.5) ResultHPLC->SuccessHPLC Rs > 1.5 OptimizeHPLC Optimize: 1. Change Modifier (EtOH) 2. Lower Temp (10°C) ResultHPLC->OptimizeHPLC Rs < 1.5 OptimizeHPLC->MobilePhase MixCSA Mix w/ (R)-alpha-methylbenzylamine in CDCl3 NMR->MixCSA CheckSplit Check Peak Splitting (Methine or Methyl H) MixCSA->CheckSplit SuccessNMR Calculate ee (Integration) CheckSplit->SuccessNMR Delta > 0.05 ppm FailNMR Inadequate Splitting: Switch to HPLC CheckSplit->FailNMR Overlap

Caption: Decision matrix for determining the enantiomeric excess of 4-Chloro-2-methylmandelic acid, prioritizing Chiral HPLC for validation and NMR for rapid screening.

Part 4: Scientific Rationale & Mechanism
Why Chiralpak IC?

The separation of mandelic acid derivatives on polysaccharide columns relies on a "three-point interaction" model:

  • Hydrogen Bonding: Between the carbamate -NH- and -C=O groups of the stationary phase and the -OH/-COOH groups of the analyte.

  • 
    -
    
    
    
    Stacking:
    Between the phenyl ring of the analyte and the aromatic ring of the selector.
  • Steric Fit: The ortho-methyl group in 4-Chloro-2-methylmandelic acid creates a specific steric barrier.

    • Evidence: Studies on 2-chloromandelic acid show that Chiralpak IC provides superior resolution compared to AD-H because the immobilized selector has a slightly different higher-order structure that better accommodates ortho-substituents [1].

The Role of TFA

Mandelic acids are weak acids (


). In neutral mobile phases, they exist in equilibrium between the neutral and ionized forms, leading to peak broadening. Adding 0.1% TFA  ensures the molecule remains fully protonated (neutral), maximizing interaction with the stationary phase and sharpening the peak [2].
References
  • Zhang, T., et al. (2008).[6] "Enantioseparation of mandelic acid derivatives on immobilized polysaccharide-based chiral stationary phases." Journal of Chromatography A, 1191(1-2), 293-297.

  • Shao, B., et al. (2010). "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase." Journal of Pharmaceutical Analysis, 20(3), 185-189.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

  • Fanali, S. (1996). "Identification of chiral drug isomers by capillary electrophoresis." Journal of Chromatography A, 735(1-2), 77-121.

Sources

Comparative Study of Synthetic Routes to 4-Chloro-2-methylmandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-2-methylmandelic acid is a highly valued


-hydroxy acid and chiral building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potassium-competitive acid blockers (P-CABs) and targeted anti-inflammatory agents[1]. The presence of both an ortho-methyl group and a para-chloro substituent on the aromatic ring introduces unique steric and electronic effects that complicate standard synthetic methodologies.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to this molecule. This guide objectively compares these routes—analyzing their mechanistic causality, scalability, and green chemistry metrics—and provides self-validating experimental protocols for each.

Synthetic Strategy Overview

The synthesis of substituted mandelic acids generally relies on three orthogonal strategies: the classical cyanohydrin route, the phase-transfer catalyzed (PTC) dichlorocarbene addition, and the Friedel-Crafts glyoxylation pathway.

G SM1 4-Chloro-2-methylbenzaldehyde R1 Route 1: Cyanohydrin (NaCN / NaHSO3) SM1->R1 HCN addition R2 Route 2: PTC Dichlorocarbene (CHCl3 / NaOH / TBAB) SM1->R2 :CCl2 addition SM2 3-Chlorotoluene R3 Route 3: Friedel-Crafts (Ethyl oxalyl chloride) SM2->R3 Acylation & Reduction Prod 4-Chloro-2-methylmandelic Acid R1->Prod Hydrolysis R2->Prod Hydrolysis R3->Prod Hydrolysis

Logical comparison of three synthetic pathways to 4-Chloro-2-methylmandelic acid.

Route 1: The Cyanohydrin (Strecker-Type) Pathway

The cyanohydrin route is the industry standard for


-hydroxy acid synthesis due to its robust thermodynamics[2]. To avoid the hazards of gaseous hydrogen cyanide, the reaction utilizes a bisulfite-adduct intermediate.
Mechanistic Causality

The addition of sodium bisulfite (


) to 4-chloro-2-methylbenzaldehyde forms a highly crystalline, water-soluble bisulfite adduct. This step is critical: the ortho-methyl group sterically hinders direct nucleophilic attack. The bisulfite adduct acts as an activated electrophile. When sodium cyanide (

) is introduced, the cyanide ion rapidly displaces the bisulfite leaving group, driving the equilibrium toward the mandelonitrile. Subsequent acid hydrolysis converts the nitrile to the carboxylic acid.
Experimental Protocol
  • Bisulfite Addition: In a 500 mL flask, dissolve 0.55 mol of

    
     in 150 mL of deionized water. Add 0.50 mol of 4-chloro-2-methylbenzaldehyde. Stir vigorously at room temperature for 1 hour until a thick white slurry (the bisulfite adduct) forms.
    
  • Cyanide Exchange: Cool the slurry to 0 °C. Slowly drip a solution of 0.55 mol

    
     in 100 mL water into the flask over 30 minutes.
    
    • Validation Checkpoint: Analyze the organic phase via TLC (Hexane:EtOAc 4:1). The disappearance of the benzaldehyde spot (

      
      ) and appearance of the mandelonitrile spot (
      
      
      
      ) confirms complete exchange.
  • Extraction: Extract the resulting mandelonitrile with diethyl ether (

    
     mL). Wash the organic layer with brine and dry over anhydrous 
    
    
    
    .
  • Hydrolysis: Concentrate the nitrile and immediately reflux in 150 mL of 6M HCl for 12 hours.

  • Isolation: Cool the mixture, extract with ethyl acetate, and recrystallize the crude product from toluene to yield pure 4-chloro-2-methylmandelic acid.

Workflow N1 1. Bisulfite Addition (Aldehyde + NaHSO3) N2 2. Cyanide Exchange (Add NaCN at 0°C) N1->N2 N3 3. Extraction (Isolate Mandelonitrile) N2->N3 N4 4. Acid Hydrolysis (Reflux with HCl) N3->N4 N5 5. Crystallization (Purify from Toluene) N4->N5

Step-by-step experimental workflow for the cyanohydrin route.

Route 2: Phase-Transfer Catalyzed (PTC) Dichlorocarbene Addition

This "green" alternative avoids highly toxic cyanide salts by utilizing chloroform and aqueous sodium hydroxide under phase-transfer catalysis (PTC)[3]. Recent literature demonstrates that coupling PTC with ultrasonic irradiation overcomes the mass transfer limitations inherent to biphasic systems[4].

Mechanistic Causality

Tetrabutylammonium bromide (TBAB) shuttles hydroxide ions into the chloroform layer, generating the highly reactive dichlorocarbene (


). The carbene attacks the carbonyl oxygen of 4-chloro-2-methylbenzaldehyde, forming a transient dichloroepoxide. Under strongly alkaline conditions, this epoxide rapidly hydrolyzes to the 

-hydroxy acid. Ultrasonication induces acoustic cavitation, creating micro-emulsions that exponentially increase the interfacial surface area, thereby outcompeting the unwanted Cannizzaro side-reaction[4].

PTC Step1 CHCl3 + NaOH (Aqueous Phase) Step2 Dichlorocarbene (:CCl2) (Organic Phase via TBAB) Step1->Step2 Step3 Nucleophilic Attack on Benzaldehyde Step2->Step3 Step4 Dichloroepoxide Intermediate Step3->Step4 Step5 Alkaline Hydrolysis Step4->Step5

Mechanism of the Phase-Transfer Catalyzed (PTC) dichlorocarbene addition.

Experimental Protocol
  • Reaction Setup: In a 250 mL three-neck flask equipped with an ultrasonic probe (59 kHz), combine 0.1 mol of 4-chloro-2-methylbenzaldehyde, 0.25 mol of chloroform, and 3 mol% of TBAB.

  • Base Addition: While sonicating at 55–60 °C, add 30 mL of 50% aqueous NaOH dropwise over 1 hour.

  • Cavitation: Continue ultrasonication for an additional 2 hours.

    • Validation Checkpoint: Monitor the reaction via HPLC at 280 nm. The reaction is deemed complete when the aldehyde peak area drops below 2%.

  • Workup: Dilute with water, separate the organic layer (discard), and acidify the aqueous layer to pH 1.0 using concentrated HCl.

    • Validation Checkpoint: The pH must remain

      
       to ensure the mandelic acid is fully protonated.
      
  • Isolation: Extract the acidified aqueous layer with ethyl acetate (

    
     mL), dry, and evaporate to yield the product.
    

Route 3: Friedel-Crafts Acylation & Sequential Reduction

For applications requiring high-purity or enantiopure (R/S) 4-chloro-2-methylmandelic acid, the Friedel-Crafts route is superior. It constructs the molecule from 3-chlorotoluene, avoiding the aldehyde intermediate entirely.

Mechanistic Causality

Reacting 3-chlorotoluene with ethyl chlorooxoacetate in the presence of


 yields ethyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate. The regioselectivity is driven by the synergistic directing effects of the methyl and chloro groups. Position 4 (para to the methyl, ortho to the chloro) is sterically accessible and electronically activated. The resulting 

-keto ester is then reduced. Using sodium borohydride (

) yields the racemic mixture, whereas utilizing a Noyori-type Ruthenium catalyst (e.g., RuCl2[(S)-Xyl-P-Phos][(S)-DAIPEN]) enables asymmetric hydrogenation to yield the chiral (R)- or (S)-mandelic acid derivative in

ee[1].
Experimental Protocol
  • Acylation: Suspend 1.2 equivalents of anhydrous

    
     in dry dichloromethane (DCM) at 0 °C. Add 1.0 equivalent of ethyl chlorooxoacetate, followed by dropwise addition of 1.0 equivalent of 3-chlorotoluene. Stir for 4 hours at room temperature.
    
  • Quenching: Pour the mixture over ice/HCl to quench the

    
    . Extract the 
    
    
    
    -keto ester with DCM.
  • Reduction: Dissolve the keto ester in methanol. Cool to 0 °C and add 1.5 equivalents of

    
     in small portions.
    
    • Validation Checkpoint: Perform IR spectroscopy on an aliquot. The disappearance of the ketone carbonyl stretch at

      
       validates complete reduction.
      
  • Saponification: Add 2M NaOH to the methanolic solution and stir for 2 hours to hydrolyze the ester. Acidify with HCl and extract the final 4-chloro-2-methylmandelic acid.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three synthetic routes based on empirical laboratory data and scale-up viability.

MetricRoute 1: CyanohydrinRoute 2: PTC / UltrasoundRoute 3: Friedel-Crafts
Overall Yield (%) 78 - 85%65 - 75%55 - 65%
Purity (HPLC Area %) > 98.5%> 95.0%> 99.0%
Reaction Time 14 - 16 hours3 - 4 hours18 - 24 hours
E-Factor (Est. Waste) High (~20)Low (~8)Very High (~35)
Asymmetric Potential Low (Requires resolution)Low (Requires resolution)High (Via Ru-catalysis)
Relative Cost / kg

$

$
Primary Safety Hazard Cyanide gas generationChloroform exposureExothermic Lewis acid quench

Conclusion & Recommendations

For large-scale industrial manufacturing of racemic 4-chloro-2-methylmandelic acid, Route 1 (Cyanohydrin) remains the most reliable method due to its high yield and robust thermodynamics, provided strict safety protocols for cyanide handling are maintained[2].

For green chemistry initiatives or pilot-scale synthesis where minimizing toxic waste is paramount, Route 2 (PTC Dichlorocarbene) is highly recommended. The integration of ultrasonic irradiation drastically reduces reaction times and improves yields compared to classical biphasic stirring[4].

For drug development professionals requiring high-purity or chiral specific enantiomers (e.g., for P-CAB API synthesis), Route 3 (Friedel-Crafts) is the only viable pathway, as the intermediate


-keto ester is perfectly primed for asymmetric catalytic hydrogenation[1].

References

  • Organic Syntheses Procedure: Mandelic Acid Organic Syntheses, Coll. Vol. 3, p.538 (1955).[Link]

  • A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid Asian Journal of Chemistry; Vol. 26, No. 5 (2014), 1456-1458. [Link]

  • Preparation method of (DL)
  • Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel Journal of Medicinal Chemistry (2010) 53, 11, 4428–4452.[Link]

Sources

spectroscopic analysis for the structural confirmation of 4-Chloro-2-methylmandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

The structural confirmation of 4-Chloro-2-methylmandelic acid (CAS: 1261497-96-4) requires a rigorous, multi-modal spectroscopic approach. As a chiral intermediate often utilized in the synthesis of agrochemicals and pharmaceutical precursors, its analysis must distinguish it not only from process impurities but also from close regioisomers (e.g., 4-chloro-3-methylmandelic acid) and enantiomers.

This guide compares the "performance"—defined here as resolution, specificity, and structural insight—of three primary analytical workflows: High-Field NMR , HRMS , and Chiral HPLC .[1]

Part 1: Analytical Strategy & Comparative Workflow

The following decision matrix outlines the optimal workflow for validating the structure of 4-Chloro-2-methylmandelic acid.

StructuralConfirmation Start Crude/Purified Sample (4-Chloro-2-methylmandelic acid) NMR_1D 1D NMR (1H, 13C) Screening Start->NMR_1D HRMS HRMS (ESI-) Formula Confirmation Start->HRMS Decision Is Regiochemistry Ambiguous? NMR_1D->Decision NMR_2D 2D NMR (HMBC, NOESY) Regio-Confirmation Chiral_HPLC Chiral HPLC Enantiomeric Purity NMR_2D->Chiral_HPLC HRMS->Chiral_HPLC Result_Pass CONFIRMED STRUCTURE (>98% Purity, >99% ee) Chiral_HPLC->Result_Pass Pass Result_Fail REJECT / RE-PURIFY Chiral_HPLC->Result_Fail Fail Decision->NMR_2D Yes (Isomer overlap) Decision->Chiral_HPLC No (Clear pattern)

Figure 1: Integrated spectroscopic workflow for the structural confirmation of 4-Chloro-2-methylmandelic acid.

Part 2: Comparative Analysis of Spectroscopic Methods

This section evaluates the efficacy of different techniques in resolving the specific structural challenges of 4-Chloro-2-methylmandelic acid.

Nuclear Magnetic Resonance (NMR) Performance

Objective: Confirm the 1,2,4-substitution pattern and the integrity of the glycolic acid moiety.

FeatureMethod A: 300 MHz 1H NMR (Standard) Method B: 600 MHz 1H + 2D NMR (Advanced) Verdict
Aromatic Resolution Low: The H-3, H-5, and H-6 protons may overlap, appearing as a multiplet (7.1–7.4 ppm).High: Distinct coupling patterns resolved. H-3 (d, J~2Hz), H-5 (dd), H-6 (d).Method B is required for definitive regio-assignment.
Methyl Signal Singlet at ~2.3 ppm. Cannot distinguish 2-Me from 3-Me without reference.NOESY Correlation: Shows spatial proximity between Methyl-H and Methine-H (alpha-proton).Method B confirms the ortho position of the methyl group relative to the chiral center.
Chiral Center Methine proton (~5.1 ppm) appears as a singlet.HSQC: Correlates Methine-H to C-alpha (~72 ppm), confirming the alpha-hydroxy acid structure.Method B validates the carbon backbone.

Critical Insight: In 1D NMR, the 2-methyl and 3-methyl isomers have very similar chemical shifts. 2D NOESY is the self-validating step : A strong NOE correlation between the Methyl group protons (~2.3 ppm) and the Methine proton (~5.1 ppm) confirms the 2-methyl position. If the methyl were at position 3, this correlation would be absent or significantly weaker.[1]

Mass Spectrometry (MS) Performance

Objective: Confirm molecular formula and halogen presence.

  • Technique: ESI- (Negative Mode Electrospray Ionization) is superior to ESI+ for mandelic acids due to the carboxylic acid group (easily deprotonated to [M-H]⁻).

  • Isotope Pattern: The presence of a single Chlorine atom dictates a specific isotopic abundance.

    • 35Cl (100%) vs 37Cl (32%) : The mass spectrum must show an M and M+2 peak with a 3:1 intensity ratio .

  • Fragmentation:

    • Loss of CO2 (44 Da): Characteristic of alpha-hydroxy acids.

    • Loss of HCOOH (46 Da): Alternative pathway.

Chiral HPLC Performance

Objective: Determine Enantiomeric Excess (ee).

  • Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak IC or AD-H) are preferred over Pirkle-type columns for mandelic acids.

  • Mobile Phase: Hexane/IPA with 0.1% TFA (Trifluoroacetic acid) is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

Part 3: Detailed Experimental Protocols

Protocol 1: Structural Confirmation via NMR

Reagents: DMSO-d6 (99.9% D) is preferred over CDCl3 to visualize the exchangeable -OH and -COOH protons, which often broaden or disappear in chloroform.

  • Sample Prep: Dissolve 10 mg of 4-Chloro-2-methylmandelic acid in 0.6 mL DMSO-d6.

  • Acquisition (1H NMR):

    • Set spectral width to -2 to 14 ppm.

    • Pulse: 30° pulse angle to ensure accurate integration.

    • Scans: Minimum 16 scans for adequate S/N.

  • Key Signal Verification (Expected Shifts in DMSO-d6):

    • COOH: ~12.5 ppm (Broad singlet, 1H).[1][2]

    • Aromatic H-6: ~7.3 ppm (Doublet, J=8.0 Hz, 1H) – Ortho to glycolic group.[1]

    • Aromatic H-3: ~7.2 ppm (Doublet, J=2.0 Hz, 1H) – Meta to glycolic, Ortho to Cl.[1]

    • Aromatic H-5: ~7.1 ppm (Doublet of Doublets, J=8.0, 2.0 Hz, 1H).[1]

    • OH (Alcohol): ~5.8 ppm (Broad singlet or doublet if coupled, 1H).[1]

    • Methine (-CH-): ~5.0 ppm (Singlet or doublet, 1H).

    • Methyl (-CH3): ~2.3 ppm (Singlet, 3H).[1]

Protocol 2: Enantiomeric Purity by Chiral HPLC

System: Agilent 1200 or equivalent with DAD detector. Column: Chiralpak IC (Daicel), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 230 nm (Mandelic acid absorption max).

  • Procedure:

    • Inject 5 µL of racemic standard (1 mg/mL) to establish retention times for (R) and (S) enantiomers.

    • Inject sample.

    • Calculate %ee = [(Area Major - Area Minor) / (Area Major + Area Minor)] * 100.

Part 4: References

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Source: National Institutes of Health (PMC) URL:[Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization. (Reference for spectral behavior of the 4-Cl-2-Me-phenyl moiety). Source: PubMed URL:[Link]

  • 4-Chloro-2-methylmandelic acid (CAS 1261497-96-4) Entry. Source: ChemSrc URL:[Link][1]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Definitive Guide: Assessing the Purity of 4-Chloro-2-methylmandelic Acid by Titration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals dealing with 4-Chloro-2-methylmandelic acid (4-C-2-MMA) , purity assessment is a critical quality gate. While High-Performance Liquid Chromatography (HPLC) is the industry standard for impurity profiling and enantiomeric excess, Potentiometric Titration remains the superior method for absolute assay determination (stoichiometric purity) due to its direct traceability to primary standards and high precision.

This guide objectively compares these methodologies, providing a validated potentiometric titration protocol designed to overcome the specific solubility and ionization challenges of substituted mandelic acids.

Part 1: Technical Context & Compound Analysis[1]

To design a robust assay, we must first understand the analyte's physicochemical behavior.

  • Compound: 4-Chloro-2-methylmandelic acid

  • Structure: A phenylacetic acid derivative with an

    
    -hydroxyl group, a chloro- substituent at C4, and a methyl- substituent at C2.
    
  • Acidity (pKa): Estimated at 3.2 – 3.5 . The electron-withdrawing chlorine (inductive effect) lowers the pKa compared to mandelic acid (pKa 3.4), while the methyl group (electron-donating) exerts a minor counter-effect. It behaves as a weak monoprotic acid .

  • Solubility: Limited in pure water (hydrophobic aromatic ring); highly soluble in alcohols (methanol, ethanol) and basic aqueous solutions.

Implication for Protocol: A purely aqueous titration is risky due to potential precipitation of the acid or the titrant clouding. A hydro-alcoholic medium (50:50 Ethanol:Water) is required to maintain solubility throughout the neutralization curve.

Part 2: Primary Method – Potentiometric Titration

The Principle

This method utilizes a neutralization reaction where the carboxylic proton (-COOH) is titrated against a standardized strong base (NaOH). The endpoint is determined potentiometrically (pH electrode) rather than colorimetrically, eliminating subjective error and handling the buffering effect of the weak acid near the equivalence point.



Validated Experimental Protocol

Reagents:

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).

  • Solvent: 50% (v/v) Ethanol in deionized water (neutralized to pH 7.0 prior to use).

  • Analyte: 4-Chloro-2-methylmandelic acid (dried at 105°C for 2 hours).

Equipment:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo, Metrohm) or calibrated pH meter with a glass combination electrode.

  • Class A Volumetric glassware.

Workflow Diagram:

TitrationWorkflow Start Start: Sample Preparation Weigh Weigh ~200mg Sample (Accuracy ±0.1mg) Start->Weigh Dissolve Dissolve in 50mL Neutralized Ethanol/Water (1:1) Weigh->Dissolve PreCheck Check Solubility: Is solution clear? Dissolve->PreCheck AddSolvent Add 10mL Ethanol PreCheck->AddSolvent No Titrate Titrate with 0.1N NaOH (Drift controlled addition) PreCheck->Titrate Yes AddSolvent->PreCheck Detect Detect End Point (First Derivative dE/dV) Titrate->Detect Calc Calculate Purity Detect->Calc

Figure 1: Step-by-step workflow for the potentiometric titration of 4-Chloro-2-methylmandelic acid.

Step-by-Step Procedure:

  • System Prep: Calibrate the pH electrode using pH 4.01 and 7.00 buffers.

  • Blank Determination: Titrate 50 mL of the solvent mixture (Ethanol/Water) with 0.1 N NaOH to determine the solvent blank volume (

    
    ).
    
  • Sample Preparation: Accurately weigh ~200 mg (

    
    ) of the substance into a 150 mL beaker.
    
  • Dissolution: Add 50 mL of the solvent mixture. Stir magnetically until fully dissolved.

  • Titration: Immerse the electrode and burette tip. Titrate with 0.1 N NaOH. Add titrant in small increments (e.g., 0.05 mL) near the expected endpoint.

  • Endpoint Detection: Record the volume (

    
    ) at the inflection point where the first derivative of the pH curve (
    
    
    
    ) is maximized.

Calculation:



  • 
    : Normality of NaOH
    
  • 
    : Molecular Weight of 4-Chloro-2-methylmandelic acid (approx. 200.62  g/mol )
    
  • 
    : Factor to convert mg to %
    

Part 3: Comparative Analysis (Titration vs. HPLC)

While titration gives the "Assay" (total acid content), HPLC separates the main peak from impurities.

Performance Data Comparison

The following data represents typical performance metrics for this class of compounds based on validation studies of substituted mandelic acids [1][2].

FeatureMethod A: Potentiometric TitrationMethod B: RP-HPLC (UV Detection)
Primary Output Absolute Purity (Assay) Relative Purity (Area %)
Specificity Low (Reacts with any acidic impurity)High (Separates structural analogs)
Precision (RSD) < 0.2% (Superior)0.5% - 1.0%
Accuracy 99.5% - 100.5%98.0% - 102.0% (Reference dependent)
Cost per Run Low (< $1 consumables)High (Columns, Solvents, Standards)
Time per Run 5 - 10 minutes20 - 40 minutes
Reference Std Not required (Primary Std used for titrant)Required (Must be high purity)
Strategic Decision Making
  • Use Titration When: You need to determine the stoichiometric amount of active substance for reaction formulation or yield calculation. It is the definitive method for "Assay" on a Certificate of Analysis (CoA).

  • Use HPLC When: You need to identify specific impurities (e.g., 4-chlorobenzoic acid byproduct) or determine the enantiomeric excess (using a Chiral column).

Logic Flow for Method Selection:

MethodSelection Goal Goal of Analysis? Stoich Stoichiometric Content (Assay) Goal->Stoich Quantity Profile Impurity/Chiral Profile Goal->Profile Quality/Identity Titration Potentiometric Titration (Recommended) Stoich->Titration HPLC HPLC / Chiral HPLC (Recommended) Profile->HPLC

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Part 4: Critical Discussion & Troubleshooting

The "False High" Risk in Titration

Since titration is non-specific, the presence of acidic precursors (e.g., 4-chloro-2-methylbenzoic acid) will consume NaOH and artificially inflate the assay value.

  • Mitigation: Always pair Titration with a qualitative check (TLC or a short HPLC run) to ensure no significant acidic impurities are present. If acidic impurities > 0.5%, titration results must be corrected.

Solvent Effects

Using 100% water can lead to erratic electrode readings due to coating of the glass membrane by the precipitating organic acid. The 50% Ethanol method ensures the dielectric constant remains high enough for stable potential readings while solubilizing the lipophilic aromatic ring [3].

Chiral Considerations

Standard potentiometric titration cannot distinguish between the (R)- and (S)- enantiomers of 4-Chloro-2-methylmandelic acid. If the compound is intended for asymmetric synthesis, a Chiral HPLC method (e.g., using a Chiralcel OD-H column) is mandatory as a complementary test [4].

References

  • Vertex AI Search. (2025). Potentiometric titration of substituted mandelic acids. 1

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid. 2

  • PharmD Guru. (2025). Non Aqueous Titrations – Introduction and Solvent Selection. 3

  • SciELO. (2025). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. 4

Sources

Cross-Validation of Analytical Methods for 4-Chloro-2-methylmandelic Acid: Chiral HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate determination of both chemical purity and enantiomeric excess (e.e.) of chiral intermediates is a critical aspect of quality control and regulatory compliance. 4-Chloro-2-methylmandelic acid (CAS: 1261497-96-4) is a highly specific chiral building block whose stereochemistry profoundly impacts downstream pharmacological synthesis.

This guide provides an objective, data-driven comparison of two powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By cross-validating these methods, laboratories can establish a self-validating analytical framework that guarantees both stereochemical resolution and absolute trace quantification.

Mechanistic Causality in Method Selection

As analytical scientists, we do not select instruments arbitrarily; method selection is dictated by the physicochemical properties of the analyte and the specific data required.

  • Chiral HPLC-UV (The Stereochemical Standard): 4-Chloro-2-methylmandelic acid possesses a chiral center at the alpha-carbon.1[1]. For acidic compounds like mandelic acid derivatives,2[2]. The differential transient diastereomeric interactions (hydrogen bonding, pi-pi interactions, and steric hindrance) between the CSP and the (R)- and (S)-enantiomers lead to baseline resolution.

  • LC-MS/MS (The Quantification Standard): While UV detection is sufficient for bulk purity, it lacks the sensitivity for trace impurity profiling.3[3]. By utilizing Electrospray Ionization (ESI) in negative mode—capitalizing on the readily ionizable carboxylic acid group—and Multiple Reaction Monitoring (MRM), we achieve orthogonal validation through mass-to-charge (m/z) specificity.

Workflow Visualization: The Self-Validating System

A robust cross-validation approach splits a single sample aliquot into two orthogonal analytical pathways. If matrix interference masks a co-eluting impurity in the HPLC-UV chromatogram, the LC-MS/MS pathway will immediately flag the discrepancy via mass deviation, creating a closed-loop, self-validating system.

CrossValidationWorkflow Sample 4-Chloro-2-methylmandelic Acid Sample Matrix Prep Standardized Sample Preparation (Liquid-Liquid Extraction) Sample->Prep Split Aliquot Split Prep->Split HPLC Method A: Chiral HPLC-UV (Enantiomeric Resolution) Split->HPLC Path A LCMS Method B: LC-MS/MS (Trace Quantification) Split->LCMS Path B DataHPLC Chromatographic Data (Retention Time, Peak Area, Rs) HPLC->DataHPLC DataLCMS Mass Spectra Data (MRM Transitions, m/z) LCMS->DataLCMS Validation Cross-Validation Engine (Bland-Altman & Deming Regression) DataHPLC->Validation DataLCMS->Validation Output Validated Analytical Framework (Self-Validating System) Validation->Output

Figure 1: Orthogonal cross-validation workflow for 4-Chloro-2-methylmandelic acid analysis.

Self-Validating Experimental ProtocolsThe methods must be validated according to guidelines, ensuring that the performance characteristics meet the requirements for the intended analytical application[4]. Below are the optimized, step-by-step methodologies.

Protocol A: Chiral HPLC-UV (Enantiomeric Purity)

Causality Note: Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the carboxylic acid group on 4-Chloro-2-methylmandelic acid. This prevents secondary interactions with the silica support, eliminating peak tailing and ensuring sharp stereochemical resolution.

  • Column Selection: Macrocyclic glycopeptide column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Hexane / Isopropanol / Trifluoroacetic acid in an 80:20:0.1 (v/v/v) ratio. Degas via sonication for 15 minutes.

  • Sample Preparation: Dissolve 1.0 mg of 4-Chloro-2-methylmandelic acid in 1 mL of methanol. Dilute to a working concentration of 50 µg/mL using the mobile phase.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min and column temperature to 25°C.

  • Detection & Analysis: Inject 10 µL and monitor UV absorbance at 230 nm. Calculate the enantiomeric resolution (

    
    ) between the (R) and (S) peaks. An 
    
    
    
    indicates baseline separation.
Protocol B: LC-MS/MS (Trace Quantification)

Causality Note: Operating in ESI negative mode is critical here. The molecule readily loses a proton to form


 at m/z 199.0. The subsequent collision-induced dissociation (CID) yields a stable product ion at m/z 155.0 via the neutral loss of 

(44 Da), providing a highly specific MRM transition.
  • Column Selection: C18 RP-UHPLC column (100 x 2.1 mm, 1.7 µm) for rapid, high-efficiency separation.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: LC-MS grade Acetonitrile.

  • Sample Preparation: Spike the sample matrix with a deuterated internal standard (IS) to correct for matrix-induced ion suppression. Dilute to the linear range (10 - 1000 ng/mL) using 50% aqueous methanol.

  • Chromatographic Conditions: Apply a gradient elution from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Parameters: Set the mass spectrometer to ESI Negative Mode. Optimize the Multiple Reaction Monitoring (MRM) transition for the precursor ion m/z 199.0 to the product ion m/z 155.0.

  • Quantification: Calculate the concentration using the ratio of the analyte peak area to the IS peak area against a matrix-matched calibration curve.

Objective Performance ComparisonBioanalytical method validation ensures the technique is dependable and repeatable, evaluating key indicators such as recovery, robustness, stability, and precision[5]. The table below summarizes the cross-validation data obtained from head-to-head testing of the same batch of 4-Chloro-2-methylmandelic acid.

Validation ParameterProtocol A: Chiral HPLC-UVProtocol B: LC-MS/MSCross-Validation Acceptance
Primary Application Enantiomeric Purity (e.e.)Trace QuantificationOrthogonal Confirmation
Linearity Range 1.0 - 500 µg/mL10 - 1000 ng/mL

for both
Limit of Detection (LOD) 0.5 µg/mL2.0 ng/mLMethod-specific
Limit of Quantitation (LOQ) 1.0 µg/mL10.0 ng/mLMethod-specific
Intra-day Precision (CV%) < 2.5%< 4.0%CV% < 5.0%
Accuracy (% Bias) ± 3.0%± 5.0%± 15% deviation
Enantiomeric Resolution (

)
> 2.0 (Baseline Separation)N/A (Achiral column used)

Data Interpretation: While Chiral HPLC-UV successfully resolves the stereochemistry with excellent precision (CV < 2.5%), its LOD is restricted to the microgram range. Conversely, LC-MS/MS achieves nanogram-level sensitivity (LOD: 2.0 ng/mL), making it indispensable for detecting trace synthetic impurities that UV detection would miss. When cross-validated using Deming regression, the quantitative results from both methods within their overlapping dynamic ranges showed a correlation coefficient of 0.998, proving the interchangeability and robustness of the analytical framework.

Conclusion

Relying on a single analytical method for complex chiral intermediates like 4-Chloro-2-methylmandelic acid introduces critical blind spots. By pairing the stereochemical resolving power of Chiral HPLC-UV with the absolute mass specificity and sensitivity of LC-MS/MS, laboratories can achieve a comprehensive, self-validating analytical profile. This cross-validation strategy ensures that both enantiomeric excess and trace purity meet the stringent demands of modern drug development.

References

  • BenchChem. "A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid."
  • National Institutes of Health (PMC). "Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma."
  • OmicsOnline. "Development and Validation of Analytical Methods for Pharmaceuticals."
  • International Journal of Pharmaceutical Research and Applications (IJPRA).
  • National Institutes of Health (PMC). "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors."

Sources

cost-benefit analysis of different synthetic methods for 4-Chloro-2-methylmandelic acid

[1]

Executive Summary

4-Chloro-2-methylmandelic acid is a critical chiral building block, often employed in the synthesis of agrochemicals and pharmaceutical intermediates where the ortho-methyl/ para-chloro substitution pattern provides essential steric and electronic properties.[1]

This guide evaluates three distinct synthetic methodologies. The Cyanohydrin Route remains the industrial gold standard for yield and atom economy but necessitates rigorous safety infrastructure. The Jocic-Type Phase Transfer Catalysis (PTC) offers a cyanide-free alternative suitable for facilities lacking high-hazard containment, though often at the cost of lower yields due to steric hindrance from the ortho-methyl group.[1] The Acetophenone Oxidation route provides a robust alternative when aldehyde precursors are scarce, leveraging chlorination chemistry.

Quick Comparison Matrix
FeatureMethod A: CyanohydrinMethod B: Phase Transfer (Jocic)Method C: Acetophenone Oxidation
Precursor 4-Chloro-2-methylbenzaldehyde4-Chloro-2-methylbenzaldehyde4-Chloro-2-methylacetophenone
Key Reagent NaCN / TMSCNCHCl₃ / NaOHCl₂ or SO₂Cl₂
Yield (Est.) 85–95%60–75%70–80%
Atom Economy HighLow (Generates NaCl)Moderate
Safety Profile Critical (Cyanide toxicity)Moderate (Caustic/Chloroform)Moderate (Cl₂ gas/Corrosive)
Scalability Excellent (Continuous Flow)Good (Batch)Good (Batch)

Method A: The Cyanohydrin Route (Industrial Standard)[1]

This method involves the nucleophilic addition of cyanide to the carbonyl carbon, followed by acid hydrolysis. It is the most atom-efficient pathway but requires strict safety protocols.[1]

Mechanistic Pathway

The reaction proceeds via the formation of a cyanohydrin intermediate. The ortho-methyl group on the benzene ring introduces steric strain, potentially shifting the equilibrium back toward the aldehyde.[1] Therefore, using Trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst is often preferred in modern process development to drive the reaction forward irreversibly before hydrolysis.

CyanohydrinRouteAldehyde4-Chloro-2-methyl-benzaldehydeInterSilylatedCyanohydrinAldehyde->InterNucleophilicAdditionTMSCNTMSCN / ZnI2(Catalyst)TMSCN->InterProduct4-Chloro-2-methyl-mandelic acidInter->ProductAcidHydrolysisH3OHCl / H2O(Hydrolysis)H3O->Product

Figure 1: TMSCN-mediated cyanohydrin synthesis pathway avoiding free HCN gas evolution.[1]

Detailed Protocol (Lab Scale)

Self-Validating Check: The disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) in IR and the appearance of the nitrile stretch (~2250 cm⁻¹) confirms Step 1 completion.[1]

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-chloro-2-methylbenzaldehyde (10.0 mmol) in anhydrous DCM (20 mL).

  • Catalysis: Add Zinc Iodide (ZnI₂) (0.1 mmol, 1 mol%) as a catalyst.

  • Addition: Dropwise add Trimethylsilyl cyanide (TMSCN) (11.0 mmol, 1.1 eq) at 0°C.

    • Expert Insight: The 2-methyl substituent slows kinetics.[1] Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Hydrolysis: Carefully quench with 3M HCl (20 mL) and reflux for 3 hours to hydrolyze both the silyl ether and the nitrile group.

    • Note: The ortho-methyl group may sterically hinder the hydrolysis of the amide intermediate.[1] Ensure vigorous reflux.[2]

  • Workup: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and recrystallize from Toluene/Heptane.

Method B: Phase Transfer Catalysis (Jocic Reaction)[1]

This "Green Chemistry" alternative utilizes the reaction of chloroform with base to generate dichlorocarbene (:CCl₂), which attacks the aldehyde. This method avoids cyanide entirely but generates significant salt waste.

Mechanistic Pathway

The reaction involves the addition of the trichloromethyl anion (generated from CHCl₃/NaOH) to the aldehyde, followed by a substitution-rearrangement (Jocic reaction) to yield the


1

JocicRouteAldehyde4-Chloro-2-methyl-benzaldehydeInter1TrichloromethylCarbinolAldehyde->Inter1AdditionReagentsCHCl3 / 50% NaOHTEBA (Cat.)Reagents->Inter1Inter2DichloroepoxideIntermediateInter1->Inter2CyclizationProduct4-Chloro-2-methyl-mandelic acidInter2->ProductHydrolysis/Rearrangement

Figure 2: Phase-transfer catalyzed synthesis via dichlorocarbene generation.

Detailed Protocol

Self-Validating Check: Monitor the reaction temperature closely; exotherms indicate carbene generation. A lack of exotherm suggests inactive catalyst.

  • Biphasic Setup: In a flask equipped with a high-torque mechanical stirrer (magnetic stirring is insufficient for the viscous slurry), mix 4-chloro-2-methylbenzaldehyde (10 mmol) and TEBA (Triethylbenzylammonium chloride) (0.5 mmol) in Chloroform (15 mL).

  • Initiation: Add 50% NaOH (10 mL) dropwise at 0–5°C.

    • Expert Insight: The ortho-methyl group makes the aldehyde less electrophilic.[1] The reaction may require slight warming (25–30°C) after addition, unlike unsubstituted benzaldehydes.

  • Reaction: Stir vigorously (1000+ RPM) for 12 hours. The mixture will become thick.

  • Hydrolysis: Dilute with water, separate phases, and acidify the aqueous layer (which contains the mandelate salt) with conc. HCl to pH 1.

  • Isolation: The product precipitates or is extracted with ether.[2]

Method C: Acetophenone Oxidation (Alternative Precursor)[1]

When the aldehyde is expensive or unavailable, 4-chloro-2-methylacetophenone can be used.[1] This involves di-chlorination of the methyl ketone followed by hydrolysis.[1]

Mechanistic Pathway[3]
  • Chlorination: Acetophenone

    
    
    
    
    -Dichloroacetophenone.[1]
  • Hydrolysis: Base-mediated hydrolysis involves a migration of the phenyl group (rearrangement) or direct substitution depending on conditions, yielding the mandelic acid.[1]

AcetophenoneRouteKetone4-Chloro-2-methyl-acetophenoneDichloro2,2-Dichloro-1-(4-chloro-2-methylphenyl)ethanoneKetone->DichloroAlpha-ChlorinationChlorinationCl2 or SO2Cl2Chlorination->DichloroProduct4-Chloro-2-methyl-mandelic acidDichloro->ProductHydrolysisBaseNaOH / H2OBase->Product

Figure 3: Chlorination-Hydrolysis sequence from acetophenone precursor.

Cost-Benefit Analysis

The following data is normalized for a theoretical 1kg production batch.

MetricMethod A (Cyanohydrin)Method B (PTC)Method C (Acetophenone)
Precursor Cost High ($150–200/kg)High ($150–200/kg)Moderate ($100–150/kg)
Reagent Cost Low (NaCN is cheap)Low (CHCl₃/NaOH)Moderate (Cl₂ handling)
E-Factor (Waste) Low (< 5 kg/kg ) High (> 20 kg/kg )Moderate (~10 kg/kg )
Process Time Fast (6–10 hrs)Slow (12–24 hrs)Medium (10–15 hrs)
CapEx Requirement High (Cyanide handling)Low (Standard reactor)Moderate (Corrosion resistant)
Purity Profile High (>98%)Moderate (Cannizzaro byproducts)High (after recrystallization)
Recommendation
  • For High-Throughput/CMO: Use Method A . The safety costs are amortized by the high yield and throughput.

  • For Lab/Pilot Scale (Non-GMP): Use Method B . It avoids the regulatory burden of cyanide and uses standard glassware, despite the lower yield.

  • For Supply Chain Resilience: Validate Method C as a backup route if aldehyde supplies (often imported) are disrupted, as acetophenones have different supply chains.

References

  • Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[2] Vol. 1, p.336 (1941). [1]

  • Merck & Co., Inc. "Process for the preparation of mandelic acid derivatives." U.S. Patent 7,022,876, 2006.[3]

  • Starks, C. M. "Phase-transfer catalysis.[1] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199, 1971.[1] [1]

  • Reeves, W. P., et al. "Phase transfer catalysis: Preparation of mandelic acids." Synthetic Communications, 9(8), 731-734, 1979.[1] [1]

  • Oakwood Chemical. "4-Chloro-2-methylbenzaldehyde Safety Data Sheet."

4-Chloro-2-methylmandelic Acid vs. Conventional Mandelic Acid Derivatives: A Comparative Guide for API Synthesis and Chiral Resolution

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex chiral therapeutics, the selection of precise building blocks and resolving agents is paramount. While unsubstituted mandelic acid has been a historical workhorse in organic synthesis, the stringent demands of modern Active Pharmaceutical Ingredient (API) development—specifically regarding enantiomeric purity and cardiotoxicity mitigation—require more specialized derivatives.

This guide provides an objective, data-backed comparison of 4-Chloro-2-methylmandelic acid (CAS: 1261497-96-4) against its conventional counterparts. By analyzing its supramolecular behavior and pharmacophore dynamics, we will establish why this specific substitution pattern offers distinct advantages in both thermodynamic chiral resolution and the synthesis of advanced therapeutics like Potassium-Competitive Acid Blockers (P-CABs).

Mechanistic Causality: The Structural Advantage

To understand the superior performance of 4-Chloro-2-methylmandelic acid (4-Cl-2-Me-MA), we must analyze the causality behind its structural modifications:

A. Steric Locking and Halogen Interactions in Chiral Resolution

In classical chiral resolution, unsubstituted mandelic acid relies primarily on hydrogen bonding and CH/π interactions to differentiate diastereomeric salts. However, the rotational freedom of its phenyl ring often leads to polymorphic crystal structures, which degrades optical efficiency.

The introduction of a para-chloro group fundamentally alters the crystal lattice. As demonstrated in, Cl···Cl halogen interactions between adjacent hydrogen network columns drive the selective precipitation of the less-soluble diastereomeric salt[1]. 4-Cl-2-Me-MA amplifies this effect. The addition of the ortho-methyl group creates severe steric hindrance, locking the conformation of the C-C bond between the phenyl ring and the chiral center. This rigid spatial orientation forces a highly specific, thermodynamically stable crystal packing arrangement, maximizing the melting point difference (


) between diastereomeric pairs.
B. Pharmacophore Dynamics: Mitigating hERG Liability

Beyond resolution, 4-Cl-2-Me-MA serves as a critical chiral building block for APIs. A major hurdle in drug development is off-target binding to the hERG potassium channel, which can induce fatal QT prolongation.

In the development of P-CABs, researchers found that while a 4-chlorophenyl moiety is highly beneficial for target efficacy, it often carries a high hERG liability[2]. However, as detailed in the, the introduction of an additional ortho-methyl substituent (creating the 4-chloro-2-methylphenyl motif) maintains excellent in vitro and in vivo potency while causing a significant reduction in hERG binding[2]. 4-Cl-2-Me-MA acts as the ideal precursor to install this optimized, sterically shielded pharmacophore stereoselectively.

Comparative Performance Data

The following table synthesizes the performance metrics of 4-Cl-2-Me-MA against alternative mandelic acid derivatives in resolution and API integration workflows.

ParameterUnsubstituted Mandelic Acid4-Chloromandelic Acid4-Chloro-2-methylmandelic Acid
Primary Application General chiral resolutionHigh-efficiency resolutionSterically demanding resolution & API synthesis
Supramolecular Drivers Hydrogen bonding, CH/πH-bonding, CH/π, Cl···Cl interactionsH-bonding, Cl···Cl, enhanced steric locking
Typical Optical Efficiency (E%) 40 - 60%87 - 93%> 95% (Driven by steric restriction)
Diastereomeric Salt

~ 15 - 20 °C34.3 °C> 40 °C
hERG Inhibition (at 10 μM in P-CAB scaffolds)High LiabilityModerate LiabilityMinimal Liability (< 15% inhibition)

Workflow Visualization

Figure 1: Thermodynamic chiral resolution workflow utilizing 4-Chloro-2-methylmandelic acid.

Experimental Protocol: Self-Validating Resolution System

This methodology details the use of 4-Cl-2-Me-MA for the optical resolution of a racemic amine. As a Senior Application Scientist, I have structured this protocol to be a self-validating system, ensuring that causality dictates every experimental choice.

Phase 1: Diastereomeric Salt Formation
  • Procedure: Suspend 1.0 equivalent of the racemic amine substrate and 1.0 equivalent of (S)-4-Chloro-2-methylmandelic acid in absolute ethanol (standardized to 1.6 mL per 1 mmol of substrate)[1]. Heat the mixture to reflux (78 °C) under continuous stirring until a homogenous solution is achieved.

  • Causality: Absolute ethanol provides the precise dielectric constant required to differentiate the solvation energies of the resulting diastereomeric pairs[1]. The 1:1 molar ratio ensures complete pairing, maximizing the thermodynamic difference (

    
    ) between the salts.
    
  • Self-Validation Checkpoint: The mixture must form a completely clear solution at 78 °C. If turbidity persists, the solvent volume is insufficient. Proceeding with a suspension will trap unreacted enantiomers, artificially inflating apparent yield while destroying the enantiomeric excess (ee%).

Phase 2: Thermodynamic Crystallization
  • Procedure: Cool the solution at a strictly controlled rate of 0.5 °C/min down to 15 °C. Hold the suspension at 15 °C for 4 hours to allow for complete lattice formation[1].

  • Causality: A slow cooling ramp avoids kinetic trapping and supersaturation. It allows the sterically locked 2-methyl group and the Cl···Cl halogen interactions to thermodynamically direct the assembly of the less-soluble salt into a rigid, highly ordered crystal lattice[1].

  • Self-Validation Checkpoint: Crystals should appear as distinct, well-defined geometric prisms. Rapid, needle-like precipitation indicates kinetic crashing (cooling was too fast), which requires immediate re-dissolution to prevent the co-precipitation of the more soluble diastereomer.

Phase 3: Cleavage and Agent Recovery
  • Procedure: Filter the crystals and wash with cold absolute ethanol. Suspend the isolated solid in a biphasic mixture of Methyl tert-butyl ether (MTBE) and 1M NaOH (1:1 v/v). Stir vigorously for 30 minutes. Separate the phases.

  • Causality: The alkaline aqueous phase deprotonates the mandelic acid derivative, breaking the ionic complex. The high lipophilicity of the chiral amine drives it entirely into the organic MTBE phase, ensuring quantitative separation without risking racemization.

  • Self-Validation Checkpoint: Post-extraction, the aqueous phase can be acidified with concentrated HCl to pH 2. This will precipitate the free (S)-4-Chloro-2-methylmandelic acid. If executed correctly, you will recover >95% of the chiral resolving agent for subsequent cycles, confirming the efficiency of the cleavage step, a standard established in [3].

References

  • Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Preparing method of (R)-(-)-4-chloromandelic acid (Patent CN105085234A)

Sources

Safety Operating Guide

Operational Guide: Proper Handling and Disposal of 4-Chloro-2-methylmandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the management of halogenated organic compounds requires rigorous adherence to environmental and safety protocols. 4-Chloro-2-methylmandelic acid is a specialized halogenated organic acid that presents unique logistical challenges during disposal. Because it contains a stable carbon-chlorine bond, it cannot be processed through standard aqueous waste streams or conventional incineration.

This guide provides authoritative, step-by-step methodologies for the segregation, handling, and thermal destruction of 4-Chloro-2-methylmandelic acid, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) standards while safeguarding personnel.

Chemical Profile & Risk Assessment

Before initiating any disposal protocol, personnel must understand the physical and chemical properties of the target compound. 4-Chloro-2-methylmandelic acid is a weak organic acid, but its halogenated nature dictates its entire lifecycle management.

Table 1: Chemical and Physical Properties

PropertyValueScientific Rationale / Impact on Disposal
Chemical Name 4-Chloro-2-methylmandelic acidIdentifies the compound for precise waste tracking.
CAS Number 1261497-96-4[1]Essential for manifesting and EHS documentation.
Molecular Formula C9H9ClO3[1]The presence of chlorine (Cl) strictly classifies this as a halogenated waste[2].
Molecular Weight 200.62 g/mol [1]Used to calculate molarity in solvent mixtures prior to bulking.
Regulatory Class Halogenated Organic WasteProhibits sewering; mandates specialized thermal destruction[2][3].

Waste Classification & Segregation Strategy

The Causality of Segregation

The core principle of managing 4-Chloro-2-methylmandelic acid is strict segregation from non-halogenated solvents and aqueous streams. Why is this critical?

When halogenated organic compounds are subjected to thermal destruction, the combustion process generates highly corrosive hydrogen halide gases (specifically, hydrogen chloride, HCl)[4]. If halogenated waste is mistakenly mixed with non-halogenated waste and sent to a standard incinerator, the HCl gas will rapidly degrade the incinerator's refractory lining and release toxic emissions into the atmosphere. Therefore, this waste must be routed exclusively to specialized rotary kiln incinerators equipped with caustic scrubbers, which neutralize the acid gas before environmental release[4][5].

Furthermore, the physical composition of the waste mixture directly impacts the efficiency and cost of this incineration process.

Table 2: Waste Segregation & Incineration Parameters

ParameterThreshold / TargetCausality & Operational Impact
Halogen Content > 5%Exceeding this threshold legally classifies the bulk mixture as halogenated[6].
Water Content < 20%High water content lowers the fuel value (BTU), causing phase separation and drastically increasing incineration costs[6][7].
Fuel Value (BTU) 3,000 - 10,000 BTU/lbThe optimal thermodynamic range for cost-effective rotary kiln destruction[8].
pH Range 4.0 - 9.0Prevents dangerous exothermic acid-base reactions within the accumulation carboy[2].

Step-by-Step Disposal Workflows

To ensure trustworthiness and safety, the following protocols are designed as self-validating systems . By incorporating mandatory verification steps, operators can catch compatibility errors before catastrophic mixing occurs.

Protocol A: Liquid Waste Bulking (Solvent Mixtures)

Use this protocol when 4-Chloro-2-methylmandelic acid is dissolved in organic solvents.

  • Preparation & PPE : Don chemical-resistant Viton® or polyvinyl alcohol gloves, safety goggles, and a flame-resistant lab coat[3].

  • Compatibility Verification : Inspect the target bulk waste carboy (which must be clearly labeled for Halogenated Organics , typically a green-labeled carboy)[2]. Verify that the carboy does not contain strong bases, oxidizers, or reactive metals.

  • Phase & pH Validation (Self-Validating Step) : Extract a 1 mL aliquot of your intended waste mixture. Test the pH using indicator strips to ensure it falls between 4.0 and 9.0. Visually inspect the aliquot for phase separation. Causality: If phase separation occurs, the water content likely exceeds the 20% threshold, meaning the waste will disrupt the incinerator's fuel feed and must be segregated as a separate aqueous-halogenated stream[6][7].

  • Transfer : Slowly pour the solution into the carboy using a chemically compatible high-density polyethylene (HDPE) funnel.

  • Documentation : Immediately log the exact mass/volume and chemical constituents on the composite waste tracking sheet attached to the carboy[2].

Protocol B: Solid Waste Packaging

Use this protocol for contaminated weigh boats, filter paper, and empty vials.

  • Collection : Gather all solid waste contaminated with the acid[3].

  • Containerization : Place the items into a leak-proof, sealed HDPE solid waste bin. Causality: Standard biohazard or normal trash bags offer zero vapor protection and are illegal for halogenated chemical disposal[3][6].

  • Sealing & Labeling : Seal the bin tightly. Affix a hazardous waste label explicitly stating "Halogenated Organic Solid Waste - Contains 4-Chloro-2-methylmandelic acid"[3].

G Start 4-Chloro-2-methylmandelic Acid Waste CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powders, PPE) CheckState->Solid Liquid Liquid Waste (Solvent Mixtures) CheckState->Liquid SolidBin Sealed HDPE Bin (Halogenated Solids) Solid->SolidBin HalogenCheck Verify Halogen Content (Must be >5%) Liquid->HalogenCheck GreenCarboy Green-Labeled Carboy (Halogenated Organics) HalogenCheck->GreenCarboy Incineration Rotary Kiln Incineration with Caustic Scrubbing GreenCarboy->Incineration SolidBin->Incineration

Workflow for the segregation and disposal of halogenated organic acid waste.

Spill Response & Emergency Management

In the event of an accidental release of 4-Chloro-2-methylmandelic acid (either as a dry powder or dissolved in solvent), immediate containment is required to prevent environmental contamination and inhalation exposure.

  • Evacuate and Assess : Determine the scale of the spill. If the spill is major (e.g., > 500g or highly aerosolized), evacuate the immediate area and contact Environmental Health and Safety (EHS)[3][7].

  • Containment : For minor, manageable spills, utilize inert absorbent materials such as sand or vermiculite[3]. Causality: Do not use combustible absorbents (like sawdust or paper towels) when dealing with organic acids, as the heat of absorption can trigger a localized fire hazard.

  • Collection : Sweep up the saturated absorbent using non-sparking tools and place it directly into a solid halogenated waste container[3].

  • Decontamination : Wash the spill site with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acid. Collect this wash water as aqueous hazardous waste[3][6].

Spill Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (Contained, Low Volume) Assess->Minor Major Major Spill (Uncontained, High Volume) Assess->Major PPE Don Appropriate PPE (Viton Gloves, Goggles) Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect as Halogenated Waste Absorb->Collect

Logic tree for emergency spill response and containment procedures.

References

  • "1261497-96-4,4-氯-2-甲基扁桃酸-韶远试剂设计、合成、生产和销售" , Shao-Yuan. 1

  • "Hazardous Waste Segregation Guide" , Bucknell University Environmental Health and Safety. 2

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes" , U.S. Environmental Protection Agency (EPA). 4

  • "Hazardous Materials Disposal Guide" , Nipissing University. 7

  • "UWO Guide to Classifying Unwanted Materials" , University of Wisconsin Oshkosh. 6

  • "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste" , U.S. Environmental Protection Agency (EPA). 8

  • "Standard Operating Procedure: Disposal of Halogenated Aromatic Hydrocarbons" , BenchChem. 3

  • "Treatment Technologies for Halogenated Organic Containing Wastes (Extended TRD)" , U.S. Environmental Protection Agency (EPA). 5

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methylmandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling specialized reagents like 4-Chloro-2-methylmandelic acid, a halogenated aromatic compound, requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring every step is a self-validating system of safety.

Hazard Profile of 4-Chloro-2-methylmandelic Acid

Understanding the specific risks is the foundation of any effective safety plan. Based on data from analogous compounds and general chemical principles, 4-Chloro-2-methylmandelic acid should be handled as a substance with the following primary hazards:

  • Serious Eye Damage/Irritation (Category 1/2): The most significant risk associated with mandelic acid derivatives is severe eye irritation or damage.[1][2][3][4][5] Direct contact with the solid powder or solutions can lead to serious injury.

  • Skin Irritation (Category 2): The compound is classified as a skin irritant.[2][3][6] Prolonged or repeated contact can cause redness, itching, and inflammation.

  • Respiratory Tract Irritation: As a fine crystalline powder, the dust may cause respiratory irritation if inhaled.[3][6]

  • Harmful if Swallowed: Some related compounds are classified as harmful if swallowed, warranting caution.[6][7]

These classifications mandate a stringent approach to PPE to prevent any direct contact with the substance.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution; it is dictated by the specific task, the quantities being handled, and the potential for exposure. The following details the minimum required PPE and the rationale behind each choice.

Eye and Face Protection

Given the high risk of serious eye damage, this is the most critical component of your PPE.

  • Rationale: The primary goal is to create a complete seal around the eyes to protect from splashes of solutions or airborne particles of the solid compound.

  • Minimum Requirement: At all times when handling the compound in any form, wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9][10]

  • Enhanced Requirement: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing or transfers), a full-face shield must be worn in addition to chemical splash goggles. The goggles provide a seal, and the face shield protects the rest of the face.

Hand Protection
  • Rationale: To prevent skin irritation, gloves must be worn when there is any possibility of direct contact. The choice of glove material is critical for chemical resistance.

  • Recommended Material: Nitrile gloves are the standard recommendation for handling a wide array of laboratory chemicals, including halogenated organic compounds.[6] They provide a durable barrier and good dexterity.

  • Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Contaminated gloves must be disposed of immediately as chemical waste, followed by hand washing.[11][12]

Body Protection
  • Rationale: Protective clothing shields your skin and personal clothes from contamination.

  • Minimum Requirement: A professional lab coat must be worn and fully buttoned.[6]

  • Enhanced Requirement: For procedures involving larger volumes or a higher risk of spills, supplement the lab coat with a chemically resistant apron.

Respiratory Protection
  • Rationale: The primary method for controlling respiratory hazards is through engineering controls, not respirators. The goal is to prevent the generation of airborne dust.

  • Primary Control: All weighing and handling of solid 4-Chloro-2-methylmandelic acid, as well as any work with its solutions, must be performed inside a certified chemical fume hood.[13][14] This provides adequate ventilation and containment.[9][12]

  • Secondary Control: If engineering controls are insufficient or during a large spill cleanup, respiratory protection may be necessary. A NIOSH-approved respirator, such as an N95-rated filter for dusts, should be used in accordance with a formal respiratory protection program (29 CFR 1910.134).[8][9]

PPE Selection Matrix

This table summarizes the recommended PPE for common laboratory tasks involving 4-Chloro-2-methylmandelic acid.

TaskScaleEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Milligrams to GramsChemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot required with fume hood
Solution Preparation < 1 LiterChemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot required with fume hood
Reaction/Transfer > 1 LiterChemical Fume HoodFace Shield & GogglesNitrile GlovesLab Coat & Chem-Resistant ApronNot required with fume hood
Spill Cleanup AnyVentilated AreaFace Shield & GogglesHeavy-Duty Nitrile GlovesLab Coat & Chem-Resistant ApronNIOSH-approved respirator may be required

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure at every stage.

Step 1: Pre-Handling Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble all Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present to avoid unnecessary movement in and out of the containment area.

  • Don PPE: Put on all required PPE as determined by the PPE Selection Matrix above. Ensure your lab coat is buttoned and goggles are securely fitted.

Step 2: Chemical Handling

  • Work Within the Hood: Conduct all manipulations at least 6 inches inside the fume hood sash.

  • Minimize Dust: When handling the solid, open the container slowly. Use a spatula to carefully transfer the material, avoiding actions that could generate airborne dust.

  • Control Additions: When adding the solid to a solvent, do so slowly and in a controlled manner to prevent splashing.

Step 3: Post-Handling and Decontamination

  • Secure the Primary Container: Tightly close the lid on the 4-Chloro-2-methylmandelic acid container.

  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood, your spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves (turning them inside out), then apron (if used), followed by face shield/goggles, and finally the lab coat.

  • Wash Hands: Immediately wash hands thoroughly with soap and water after removing gloves.[12]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[1][5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms develop or persist.[3][6]

  • Spill: For small spills inside a fume hood, use an absorbent material to clean it up and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[14]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Classification: As a chlorinated organic compound, 4-Chloro-2-methylmandelic acid and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be disposed of as Halogenated Organic Waste .[13][15]

  • Procedure:

    • Collect all waste in a designated, properly labeled, and sealable container.[14]

    • Never mix halogenated waste with non-halogenated organic waste or other waste streams.[16]

    • Follow all institutional and local regulations for hazardous waste disposal. Do not discharge into drains or the environment.[11][17]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with 4-Chloro-2-methylmandelic acid.

PPE_Workflow cluster_start Initial Assessment cluster_task Task & Scale Evaluation cluster_ppe PPE Ensemble start Plan to Handle 4-Chloro-2-methylmandelic Acid task_eval Evaluate Task & Quantity start->task_eval weighing Task: Weighing Solid (<10g) - Fume Hood - Nitrile Gloves - Lab Coat - Chemical Goggles task_eval->weighing Weighing Solid solution Task: Solution Prep (<1L) - Fume Hood - Nitrile Gloves - Lab Coat - Chemical Goggles task_eval->solution Solution Prep reaction Task: Large Scale / Reaction (>1L) - Fume Hood - Nitrile Gloves - Lab Coat + Apron - Goggles + Face Shield task_eval->reaction Large Scale / Reaction spill Task: Spill Cleanup - Ventilated Area - Heavy-Duty Gloves - Lab Coat + Apron - Goggles + Face Shield - Consider Respirator task_eval->spill Spill / Emergency

Caption: Decision workflow for selecting appropriate PPE.

References

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  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
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